Technical Documentation Center

T-448 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: T-448

Core Science & Biosynthesis

Foundational

Dual Mechanisms of Action: A Technical Overview of T-448

The designation "T-448" refers to two distinct therapeutic candidates with disparate mechanisms of action, both of which are under investigation for their potential in treating complex diseases. One T-448 is a small mole...

Author: BenchChem Technical Support Team. Date: December 2025

The designation "T-448" refers to two distinct therapeutic candidates with disparate mechanisms of action, both of which are under investigation for their potential in treating complex diseases. One T-448 is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation, being explored for neurological disorders. The other, an antibody known as EOS-448 (also GSK4428859A or belrestotug), targets the T-cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint and is in development as an immuno-oncology agent. This guide provides a detailed technical overview of the core mechanism of action for both of these compounds, tailored for researchers, scientists, and drug development professionals.

T-448: A Selective, Irreversible Inhibitor of LSD1 for Neurological Disorders

Core Mechanism of Action: T-448 is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4).[1][2] By inhibiting LSD1, T-448 leads to an increase in H3K4 methylation, a key epigenetic mark associated with active gene transcription.[1][2] This targeted modulation of the epigenome is being investigated as a therapeutic strategy for central nervous system disorders associated with epigenetic dysregulation.[1][2]

A crucial aspect of T-448's mechanism is its selectivity and improved safety profile compared to other LSD1 inhibitors.[1][2] Many first-generation LSD1 inhibitors also disrupt the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), which is critical for hematopoietic stem cell differentiation and can lead to hematological toxicities like thrombocytopenia.[1][2] T-448, however, has a minimal impact on the LSD1-GFI1B complex.[1][2] This is achieved through the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct, which inactivates the enzyme without significantly altering its protein-protein interactions.[1][2]

Quantitative Data
ParameterValueSpeciesAssay/MethodReference
IC50 (LSD1) 22 nMHuman (recombinant)Enzyme Inhibition Assay[2]
Effect on H3K4me2 Significant increaseRat (primary cultured neurons)RT-PCR (on Ucp2 gene)
In Vivo Efficacy Partial but significant rescue of correct choice rateNR1-hypo miceY-maze test[1]
Hematological Safety No significant change in platelet countMiceIn vivo toxicity study[1]
Experimental Protocols

LSD1 Enzyme Inhibition Assay: The inhibitory activity of T-448 on LSD1 is determined using a biochemical assay that measures the demethylation of a synthetic substrate. A common method involves the use of a di-methylated H3K4 peptide as a substrate for recombinant human LSD1. The enzymatic reaction produces hydrogen peroxide as a byproduct, which can be detected using a fluorometric or colorimetric probe. The assay is typically performed in a 96-well plate format for high-throughput screening. Test compounds are pre-incubated with the enzyme before the addition of the substrate, and the resulting signal is measured over time to determine the rate of inhibition. The IC50 value is calculated from the dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay for H3K4 Methylation: To assess the effect of T-448 on histone methylation in a cellular context, Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) is employed.

  • Cell Culture and Treatment: Primary cultured rat neurons are treated with varying concentrations of T-448 or vehicle control for a specified duration (e.g., 24 hours).

  • Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for di-methylated H3K4 (H3K4me2). The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

  • DNA Purification and qPCR: The cross-links are reversed, and the DNA is purified. The amount of specific DNA sequences (e.g., the promoter region of the Ucp2 gene) in the immunoprecipitated sample is quantified using qPCR. The results are typically expressed as a percentage of the input chromatin.

Y-Maze Test for Learning and Memory in NR1-hypo Mice: The Y-maze is used to assess spatial working memory in rodents. The NMDA receptor hypofunction (NR1-hypo) mouse model is used to simulate cognitive deficits.

  • Animal Model and Treatment: NR1-hypo mice are orally administered T-448 or vehicle daily for a period of three weeks.

  • Apparatus: The Y-maze consists of three identical arms at a 120-degree angle from each other.

  • Procedure: Each mouse is placed in the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Data Analysis: A spontaneous alternation is defined as successive entries into the three different arms. The percentage of spontaneous alternations is calculated as [(number of alternations) / (total number of arm entries - 2)] x 100. An increase in the percentage of spontaneous alternations indicates improved spatial working memory.

Signaling Pathway Diagram

LSD1_Inhibition_Pathway cluster_nucleus Nucleus T448 T-448 LSD1 LSD1 (Lysine-Specific Demethylase 1) T448->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin Mark) LSD1->H3K4me2 Demethylates Gene Target Genes (e.g., Bdnf, Arc, Fos) H3K4me2->Gene Promotes Transcription mRNA mRNA Transcription Gene->mRNA Protein Protein Synthesis (Synaptic Plasticity Proteins) mRNA->Protein Neuronal_Function Improved Neuronal Function & Learning Protein->Neuronal_Function TIGIT_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_APC_Tumor APC / Tumor Cell cluster_Tcell T cell / NK cell CD155 CD155/CD112 TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Activating_Signal Activating Signal CD226->Activating_Signal EOS448 EOS-448 EOS448->TIGIT Blocks FcR_Myeloid FcγR on Myeloid/NK cell EOS448->FcR_Myeloid Engages Treg Treg (TIGIT-high) FcR_Myeloid->Treg Mediates Depletion Depletion Treg->Depletion Experimental_Workflow_EOS448 cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Evaluation Tumor_Model Syngeneic Mouse Tumor Model (e.g., CT26) Treatment EOS-448 Treatment Tumor_Model->Treatment Tumor_Growth Tumor Growth Monitoring Treatment->Tumor_Growth TIL_Analysis TIL Analysis (Flow Cytometry) Tumor_Growth->TIL_Analysis Patient_Enrollment Patient Enrollment (Advanced Solid Tumors) EOS448_Admin EOS-448 Administration Patient_Enrollment->EOS448_Admin PD_Assessment Pharmacodynamic Assessment (Blood/Tumor Biopsies) EOS448_Admin->PD_Assessment Clinical_Response Clinical Response (RECIST) PD_Assessment->Clinical_Response

References

Exploratory

Unveiling the Target: A Technical Guide to the Biological Identification of T-448

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the biological target identification of T-448, a novel small molecule inhibitor. The document outlines...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target identification of T-448, a novel small molecule inhibitor. The document outlines the core mechanism of action, presents key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

T-448 is a potent, specific, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical in epigenetic regulation.[1][2][3][4] By forming a compact formyl-FAD adduct, T-448 effectively inhibits the H3K4 demethylase activity of LSD1.[1][2][3] A key feature of T-448 is its minimal disruption of the LSD1-GFI1B protein-protein interaction, a characteristic that mitigates the risk of hematological toxicities, such as thrombocytopenia, which has been a significant hurdle for other LSD1 inhibitors.[1][2][3] T-448 has demonstrated the ability to increase histone H3K4 methylation in neuronal cells and has shown efficacy in preclinical models of neurological disorders by improving learning functions.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and cellular activity of T-448.

Table 1: In Vitro Enzyme Inhibition

ParameterValueNotes
Target Lysine-Specific Demethylase 1 (LSD1)A histone H3K4 demethylase.
IC50 22 nMConcentration for 50% inhibition of LSD1 enzymatic activity.[1][4]
k_inact/K_I 1.7 × 10⁴ ± 2.6 × 10³ s⁻¹ M⁻¹Second-order rate constant for irreversible inhibition.[1]
Selectivity > 4,500-fold vs. MAO-A/BDemonstrates high selectivity against homologous FAD-dependent enzymes.[1]

Table 2: Cellular and In Vivo Activity

ParameterValueSystemNotes
Cellular H3K4me2 Increase ≥ 0.1 µMPrimary cultured rat neuronsEffective concentration to induce epigenetic changes.[1]
Ucp2 mRNA Induction ≥ 0.1 µMPrimary cultured rat neuronsDemonstrates downstream functional consequence of target engagement.[1]
In Vivo Dosage 1, 10 mg/kg (oral)NR1-hypo miceDoses used in preclinical models to assess efficacy.[4]
Hematological Safety No thrombocytopenia at effective dosesMiceSuperior safety profile compared to other LSD1 inhibitors.[1]

Signaling Pathway and Mechanism of Action

T-448 exerts its effects by modulating a critical epigenetic signaling pathway. LSD1, the primary target, is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. By inhibiting LSD1, T-448 leads to an accumulation of H3K4 methylation (specifically H3K4me2) at the promoter and enhancer regions of specific genes. This increase in a positive epigenetic mark enhances the transcription of these target genes. In the context of neuronal function, T-448 has been shown to increase the expression of neural plasticity-related genes such as Bdnf, Arc, and Fos.[1]

T448_Signaling_Pathway cluster_nucleus Nucleus T448 T-448 LSD1 LSD1 T448->LSD1 Inhibits H3K4me2 Histone H3 (Lys4-dimethyl) LSD1->H3K4me2 Demethylates H3K4me1 Histone H3 (Lys4-monomethyl) H3K4me2->H3K4me1 to TargetGenes Target Gene Promoters (e.g., Bdnf, Arc, Fos) H3K4me2->TargetGenes Enriches at Transcription Increased Gene Transcription TargetGenes->Transcription

T-448 Mechanism of Action Pathway.

Experimental Protocols for Target Identification

The identification and characterization of T-448's biological target involved a series of key experiments. The general workflow is depicted below, followed by detailed methodologies for each critical step.

T448_Experimental_Workflow cluster_workflow Target Identification & Validation Workflow Screening 1. Biochemical Screen (LSD1 Enzyme Assay) Cellular 2. Cellular Target Engagement (ChIP-qPCR for H3K4me2) Screening->Cellular Identifies potent hits PPI 3. Protein Interaction Analysis (SPR & Co-IP) Cellular->PPI Confirms cellular mechanism Invivo 4. In Vivo Validation (Mouse Models) PPI->Invivo Assesses safety profile

Experimental workflow for T-448 target validation.
LSD1 Biochemical Inhibition Assay (HTRF)

This assay quantitatively determines the in vitro potency of T-448 against purified LSD1 enzyme. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common high-throughput method.

  • Objective: To determine the IC50 value of T-448 for LSD1.

  • Materials:

    • Recombinant human LSD1/CoREST complex.

    • Biotinylated histone H3 peptide (amino acids 1-21) with dimethylated K4 (H3K4me2).

    • S-adenosyl-L-methionine (SAM) as a cofactor (if required by the specific assay format, though LSD1 uses FAD).

    • HTRF detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody (donor) and streptavidin-conjugated XL665 (acceptor).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • 384-well low-volume plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of T-448 in DMSO, then dilute further in assay buffer.

    • Add 2 µL of the diluted T-448 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the LSD1/CoREST complex to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the demethylase reaction by adding 4 µL of the biotinylated H3K4me2 peptide substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and perform detection by adding 10 µL of the HTRF antibody detection mixture.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (acceptor emission).

    • Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.

Chromatin Immunoprecipitation (ChIP) for H3K4me2

This protocol is used to assess the effect of T-448 on H3K4me2 levels at specific gene promoters in a cellular context.

  • Objective: To quantify changes in H3K4me2 enrichment at target gene promoters in cells treated with T-448.

  • Materials:

    • Primary cultured rat neurons or a relevant cell line.

    • T-448 compound.

    • Formaldehyde (37%) for cross-linking.

    • Glycine to quench cross-linking.

    • Cell lysis buffer, nuclei isolation buffer, and chromatin shearing buffer.

    • Sonicator (e.g., Bioruptor) or micrococcal nuclease for chromatin fragmentation.

    • Anti-H3K4me2 antibody and control IgG.

    • Protein A/G magnetic beads.

    • Wash buffers with increasing salt concentrations.

    • Elution buffer and Proteinase K.

    • DNA purification columns.

    • qPCR primers for target gene promoters (e.g., Ucp2, Bdnf) and a negative control region.

  • Procedure:

    • Cell Treatment: Culture cells to ~80-90% confluency and treat with T-448 or vehicle (DMSO) for the desired time (e.g., 24 hours).

    • Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

    • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in shearing buffer and sonicate to shear chromatin to an average size of 200-800 bp.

    • Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the cleared chromatin with the anti-H3K4me2 antibody or control IgG overnight at 4°C.

    • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

    • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating with NaCl at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.

    • DNA Purification: Purify the immunoprecipitated DNA using a spin column kit.

    • qPCR Analysis: Perform quantitative PCR using primers for the promoter regions of target genes. Calculate the enrichment as a percentage of the input DNA.

Surface Plasmon Resonance (SPR) for LSD1-GFI1B Interaction

SPR is used to measure the kinetics of protein-protein interactions in real-time and to assess how T-448 affects the binding of LSD1 to its partner protein GFI1B.

  • Objective: To determine if T-448 disrupts the interaction between LSD1 and GFI1B.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • CM5 sensor chip.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified recombinant human LSD1 and GFI1B proteins.

    • T-448 compound.

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Ligand Immobilization: Immobilize recombinant LSD1 onto the surface of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein.

    • Inhibitor Treatment: Inject T-448 or vehicle (DMSO) over the LSD1-coated surface and allow it to incubate to form the covalent adduct.

    • Analyte Injection: Inject a series of concentrations of GFI1B protein over both the LSD1 and reference flow cells.

    • Data Acquisition: Monitor the binding response (in Resonance Units, RU) over time, which corresponds to the association and dissociation of GFI1B.

    • Data Analysis: Subtract the reference flow cell data from the active cell data. Analyze the sensorgrams to determine association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). Compare the binding curves of GFI1B to LSD1 in the presence and absence of T-448 to assess the impact on the interaction.

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Complex

Co-IP is a technique to study protein-protein interactions in a cellular context. It is used to confirm the SPR findings by showing whether LSD1 and GFI1B are part of the same complex within cells and how T-448 affects this.

  • Objective: To validate the effect of T-448 on the LSD1-GFI1B complex in cells.

  • Materials:

    • Cells expressing tagged versions of LSD1 (e.g., FLAG-LSD1) and GFI1B.

    • T-448 compound.

    • Non-denaturing lysis buffer (e.g., containing 1% NP-40).

    • Anti-FLAG antibody (for IP) and anti-GFI1B antibody (for Western blot).

    • Control IgG.

    • Protein A/G magnetic beads.

    • SDS-PAGE and Western blotting reagents.

  • Procedure:

    • Cell Culture and Treatment: Transfect cells to express tagged proteins and treat with T-448 or vehicle for the desired duration.

    • Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer to preserve protein complexes.

    • Immunoprecipitation: Pre-clear the lysate with beads. Incubate the cleared lysate with an anti-FLAG antibody (to pull down FLAG-LSD1) or control IgG overnight.

    • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

    • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-GFI1B antibody to detect if GFI1B was co-immunoprecipitated with FLAG-LSD1. The amount of co-precipitated GFI1B in T-448-treated versus vehicle-treated samples is compared.

Conclusion

The comprehensive identification of Lysine-Specific Demethylase 1 as the biological target of T-448 has been achieved through a rigorous combination of biochemical, cellular, and biophysical assays. The quantitative data robustly demonstrates its high potency and selectivity. The detailed experimental protocols provided herein offer a clear framework for the evaluation of similar epigenetic modulators. The unique mechanism of T-448, which avoids significant disruption of the LSD1-GFI1B complex, underscores its potential as a therapeutic agent with an improved safety profile for the treatment of disorders linked to epigenetic dysregulation.

References

Foundational

An In-depth Technical Guide to T-448: A Novel Lysine-Specific Demethylase 1 (LSD1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction T-448 is a potent, orally bioactive, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, orally bioactive, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4).[1][2] Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various neurodevelopmental disorders, making LSD1 a promising therapeutic target.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies associated with T-448. It is important to note that the designation "T-448" has been used for other molecules in scientific literature, including an anti-TIGIT antibody (EOS-448) and a KISS1 receptor agonist (TAK-448). This document will focus exclusively on T-448, the LSD1 inhibitor.

Chemical Structure and Properties

T-448 is chemically known as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate.[2][3] It is a small molecule with a unique structure that contributes to its specific and irreversible inhibition of LSD1.

Table 1: Physicochemical Properties of T-448

PropertyValueReference
IUPAC Name 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide[3]
Molecular Formula C17H20N4OS (free base)[3]
Molecular Weight 328.4 g/mol (free base)[3]
CAS Number 1597426-53-3 (fumarate)[4]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[1]

Pharmacological Properties and Mechanism of Action

T-448 is a specific and irreversible inhibitor of LSD1 with an IC50 of 22 nM.[1] Its mechanism of action is distinct from many other LSD1 inhibitors.

Mechanism of Action:

T-448 functions as a mechanism-based inactivator of LSD1. The cyclopropylamine moiety of T-448 is oxidized by the FAD cofactor in the active site of LSD1. This leads to the formation of a covalent adduct with the FAD cofactor, specifically a compact formyl-FAD adduct.[2][3] This irreversible binding inactivates the enzyme, preventing it from demethylating its primary substrate, H3K4.

A key feature of T-448's mechanism is its minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[2][3] Disruption of the LSD1-GFI1B complex is associated with hematological toxicities, such as thrombocytopenia, a significant side effect of some other LSD1 inhibitors.[2][3] By preserving this interaction, T-448 demonstrates an improved safety profile.

Pharmacological Effects:

  • Epigenetic Modulation: By inhibiting LSD1, T-448 leads to an increase in the levels of mono- and di-methylated H3K4 (H3K4me1 and H3K4me2) at the promoter and enhancer regions of target genes.[3] This epigenetic modification is generally associated with transcriptional activation.

  • Gene Expression: T-448 has been shown to increase the mRNA expression of neural plasticity-related genes, including Brain-Derived Neurotrophic Factor (BDNF).[1]

  • Cellular and In Vivo Activity: In primary cultured rat neurons, T-448 enhances H3K4 methylation.[1] In animal models, orally administered T-448 has been shown to cross the blood-brain barrier, increase brain H3K4 methylation, and improve learning function in mice with NMDA receptor hypofunction, without causing thrombocytopenia.[2][3]

Table 2: Pharmacological Profile of T-448

ParameterValueReference
Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]
IC50 22 nM[1]
Mechanism Irreversible, covalent inactivation (formyl-FAD adduct)[3]
Key Advantage Minimal disruption of LSD1-GFI1B complex[2][3]

Signaling Pathways

The inhibition of LSD1 by T-448 has implications for various signaling pathways. LSD1 is known to regulate gene expression programs that are integral to cell proliferation, differentiation, and survival.

LSD1_Inhibition_Pathway T448 T-448 LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me1_2 H3K4me1/me2 LSD1->H3K4me1_2 Demethylates Gene_Expression Target Gene Expression (e.g., BDNF) H3K4me1_2->Gene_Expression Promotes Neuronal_Plasticity Neuronal Plasticity & Cognitive Function Gene_Expression->Neuronal_Plasticity Leads to

Caption: T-448 inhibits LSD1, leading to increased H3K4 methylation and target gene expression.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of T-448's activity. Below are generalized methodologies based on published studies.

LSD1 Enzymatic Assay

This assay is used to determine the in vitro potency of T-448 against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red

  • T-448 compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare serial dilutions of T-448 in DMSO.

  • In a 96-well plate, add the LSD1 enzyme to the assay buffer.

  • Add the diluted T-448 or DMSO (vehicle control) to the wells and pre-incubate with the enzyme.

  • Initiate the reaction by adding the H3K4me2 peptide substrate.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent mixture containing HRP and Amplex Red. This detects the hydrogen peroxide produced during the demethylation reaction.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Histone Methylation Assay

This assay measures the effect of T-448 on histone methylation in a cellular context.

Materials:

  • Cell line of interest (e.g., primary neurons, cancer cell lines)

  • T-448 compound

  • Cell lysis buffer

  • Antibodies specific for H3K4me1, H3K4me2, and total H3

  • Secondary antibodies conjugated to a fluorescent dye

  • Western blot or ELISA reagents

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of T-448 or DMSO for a specified duration.

  • Harvest the cells and extract histones or prepare whole-cell lysates.

  • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.

  • For ELISA, coat a plate with the histone extract and detect the methylation levels using specific primary and HRP-conjugated secondary antibodies.

  • Quantify the band intensity or absorbance and normalize to total H3 levels.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis invitro_start Recombinant LSD1 Enzyme assay_prep Assay Preparation (Buffer, Substrate) invitro_start->assay_prep t448_add Add T-448 (Dose-Response) assay_prep->t448_add incubation Incubation t448_add->incubation detection Signal Detection (Fluorescence) incubation->detection ic50 IC50 Calculation detection->ic50 cell_culture Cell Culture cell_treatment T-448 Treatment cell_culture->cell_treatment histone_extraction Histone Extraction cell_treatment->histone_extraction western_blot Western Blot / ELISA (Anti-H3K4me2) histone_extraction->western_blot quantification Quantification western_blot->quantification

Caption: Workflow for in vitro and cell-based evaluation of T-448 activity.

Conclusion

T-448 is a promising LSD1 inhibitor with a distinct mechanism of action that confers a favorable safety profile. Its ability to modulate histone methylation and gene expression in the central nervous system suggests its potential as a therapeutic agent for neurodevelopmental disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of T-448 and other selective LSD1 inhibitors.

References

Exploratory

The Core of Epigenetic Modulation: A Technical Guide to T-448, a Specific Lysine-Specific Demethylase 1 (LSD1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of T-448, a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of T-448, a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone demethylation. T-448 represents a significant tool for researchers studying epigenetic regulation and a potential therapeutic agent in various diseases, including central nervous system disorders.

Quantitative Data Summary

T-448 has been characterized as a highly potent and selective inhibitor of LSD1. The following table summarizes the key quantitative data for T-448's activity.

ParameterValueTarget/SystemReference
IC50 22 nMHuman Recombinant LSD1[1]
kinact/KI 1.7 × 10^4 ± 2.6 × 10^3 s-1 M-1Human Recombinant LSD1[1]
Selectivity > 4,500-foldOver MAO-A and MAO-B[1]

Signaling Pathway and Mechanism of Action

T-448 exerts its effects by directly targeting and irreversibly inhibiting the enzymatic activity of LSD1. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). The demethylation of H3K4 is generally associated with transcriptional repression.

By inhibiting LSD1, T-448 prevents the removal of these methyl marks, leading to an accumulation of H3K4me2. This increase in H3K4 methylation can alter chromatin structure and lead to the activation of gene expression for genes previously silenced by LSD1 activity. Notably, T-448 has been shown to increase the expression of neural plasticity-related genes, such as brain-derived neurotrophic factor (Bdnf).[2]

A key feature of T-448 is its minimal impact on the interaction between LSD1 and its binding partner, GFI1B (Growth Factor Independent 1B Transcriptional Repressor).[1] This is significant because the disruption of the LSD1-GFI1B complex by other LSD1 inhibitors is associated with hematological toxicities. T-448's mechanism, which involves the formation of a compact formyl-FAD adduct, allows for potent enzymatic inhibition without disrupting this critical protein-protein interaction, suggesting a favorable safety profile.[1]

T448_Mechanism_of_Action Mechanism of T-448 Action cluster_histone Histone Tail H3K4me2 H3K4me2 (Active Chromatin Mark) LSD1 LSD1 Enzyme H3K4me2->LSD1 H3K4me1 H3K4me1 (Inactive Chromatin Mark) LSD1->H3K4me1 Demethylation T448 T-448 T448->LSD1

Mechanism of T-448 Inhibition of LSD1

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of T-448.

In Vitro LSD1 Demethylase Activity Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of T-448 against recombinant human LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate (H3K4me2)

  • T-448 compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Detection reagents (e.g., horseradish peroxidase (HRP), Amplex Red)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of T-448 in DMSO and then dilute in assay buffer.

  • In a 96-well plate, add the recombinant LSD1 enzyme to each well.

  • Add the diluted T-448 or vehicle (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Detect the demethylase activity. A common method is to measure the hydrogen peroxide (H2O2) produced during the FAD-dependent demethylation reaction. This can be done using an HRP-coupled reaction with a substrate like Amplex Red, which generates a fluorescent product (resorufin).

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each T-448 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone H3K4 Methylation Assay

This assay measures the effect of T-448 on the levels of H3K4 methylation in a cellular context.

Materials:

  • Adherent cells (e.g., primary cultured rat neurons)

  • Cell culture medium and reagents

  • T-448 compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against H3K4me2

  • Secondary antibody conjugated to a fluorescent dye or HRP

  • DAPI for nuclear staining

  • Microplate or imaging slides

Procedure:

  • Seed the cells in a 96-well plate or on coverslips and allow them to adhere overnight.

  • Treat the cells with various concentrations of T-448 or vehicle (DMSO) for the desired duration (e.g., 24 hours).

  • After treatment, wash the cells with PBS and fix them with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer to allow antibody entry.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with the primary anti-H3K4me2 antibody.

  • Wash the cells and incubate with the appropriate secondary antibody.

  • If using a fluorescent secondary antibody, counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope or measure the signal using a microplate reader.

  • Quantify the fluorescence intensity of H3K4me2 staining per nucleus to determine the dose-dependent effect of T-448 on cellular histone methylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro LSD1 inhibition assay.

In_Vitro_LSD1_Assay_Workflow In Vitro LSD1 Inhibition Assay Workflow A 1. Prepare Reagents - T-448 Serial Dilutions - LSD1 Enzyme - H3K4me2 Substrate B 2. Pre-incubation Add LSD1 and T-448 to plate Incubate at RT A->B C 3. Initiate Reaction Add H3K4me2 substrate B->C D 4. Incubation Incubate at 37°C C->D E 5. Detection Add detection reagents (e.g., Amplex Red) Measure fluorescence D->E F 6. Data Analysis Calculate % inhibition Determine IC50 E->F

Workflow for In Vitro LSD1 Inhibition Assay

References

Foundational

An In-depth Technical Guide on the Role of T-448 in Gene Expression

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of T-448, a specific and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its fund...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of T-448, a specific and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its fundamental role in the regulation of gene expression.

T-448 is an orally active small molecule that functions as an epigenetic modulator.[1] Its primary mechanism of action is the inhibition of LSD1, an enzyme critical for maintaining transcriptional repression by demethylating histone H3 at lysine 4 (H3K4).[1] By inhibiting LSD1, T-448 leads to an increase in H3K4 methylation, a key mark of active transcription, thereby upregulating the expression of target genes.[1]

Core Mechanism of Action

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from H3K4. This demethylation is associated with the repression of gene transcription. T-448 irreversibly inactivates LSD1, leading to an accumulation of H3K4me2 at the promoter and enhancer regions of specific genes, which in turn promotes gene expression.[1]

The significance of T-448 lies in its ability to modulate gene expression programs that are dysregulated in various diseases, including certain cancers and neurological disorders. Its targeted action on LSD1 provides a therapeutic window to restore normal gene expression patterns.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of T-448.

Parameter Value Description Reference
IC50 22 nMThe half maximal inhibitory concentration against LSD1.[1]
In Vitro Activity Concentration Treatment Duration Effect Reference
Primary cultured rat neurons0-10 μM1 daySignificant increase in Ucp2 H3K4me2 and Ucp2 mRNA.[1]
In Vivo Activity (NR1-hypo mice) Dosage Administration Treatment Duration Effect Reference
1, 10 mg/kgOrally3 weeksDose-dependent increase in H3K4me2 levels around Bdnf, Arc, and Fos genes in the hippocampus. Partial, but significant, rescue of correct choice rate.[1]

Signaling Pathway of T-448 Action

The following diagram illustrates the signaling pathway through which T-448 exerts its effects on gene expression.

Caption: T-448 inhibits LSD1, leading to increased H3K4me2 and gene transcription.

Experimental Protocols

Detailed methodologies for key experiments involving T-448 are provided below.

1. In Vitro LSD1 Inhibition Assay:

  • Objective: To determine the IC50 of T-448 against LSD1.

  • Methodology:

    • Recombinant human LSD1 enzyme is incubated with a di-methylated H3K4 peptide substrate and T-448 at various concentrations.

    • The demethylation reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is quenched, and the amount of demethylated product is quantified, typically using a coupled reaction that produces a fluorescent or luminescent signal.

    • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

2. Chromatin Immunoprecipitation (ChIP) Assay:

  • Objective: To measure the levels of H3K4me2 at specific gene promoters.

  • Methodology:

    • Cells or tissues are treated with T-448 or vehicle control.

    • Chromatin is cross-linked with formaldehyde, and the cells are lysed.

    • The chromatin is sheared into small fragments by sonication or enzymatic digestion.

    • An antibody specific for H3K4me2 is used to immunoprecipitate the chromatin fragments.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is used to quantify the amount of DNA corresponding to specific gene promoters (e.g., Ucp2, Bdnf, Arc, Fos).

3. Gene Expression Analysis (RT-qPCR):

  • Objective: To measure the mRNA levels of target genes.

  • Methodology:

    • RNA is extracted from T-448 or vehicle-treated cells or tissues.

    • The RNA is reverse-transcribed into cDNA.

    • qPCR is performed using primers specific for the target genes and a reference housekeeping gene.

    • The relative expression of the target genes is calculated using the delta-delta Ct method.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of T-448.

T448_Experimental_Workflow cluster_analysis Downstream Analysis start Start: In Vitro or In Vivo Model treatment Treatment with T-448 or Vehicle Control start->treatment harvest Harvest Cells/Tissues treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction chromatin_prep Chromatin Preparation & Cross-linking harvest->chromatin_prep protein_extraction Protein Extraction harvest->protein_extraction rt_qpcr RT-qPCR for Gene Expression rna_extraction->rt_qpcr end Data Analysis & Interpretation rt_qpcr->end chip_assay ChIP with anti-H3K4me2 Ab chromatin_prep->chip_assay chip_qpcr ChIP-qPCR chip_assay->chip_qpcr chip_qpcr->end western_blot Western Blot for LSD1 & Histone Marks protein_extraction->western_blot western_blot->end

Caption: Workflow for assessing T-448's impact on gene expression and histone marks.

Conclusion

T-448 represents a potent and specific tool for modulating gene expression through the inhibition of LSD1. Its ability to upregulate the transcription of specific genes by increasing H3K4 methylation holds significant promise for the development of novel therapeutics for a range of diseases characterized by epigenetic dysregulation. The experimental protocols and workflows described herein provide a robust framework for the continued investigation of T-448 and other LSD1 inhibitors in both basic research and drug development settings.

References

Exploratory

T-448: A Deep Dive into Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preliminary in vitro studies of T-448 (also known as EOS-448 or GSK4428859A), a potent anti-TI...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of T-448 (also known as EOS-448 or GSK4428859A), a potent anti-TIGIT monoclonal antibody. T-448 is engineered as a human immunoglobulin G1 (hIgG1) with a functional Fc domain, designed to elicit a multi-faceted anti-tumor immune response. This document summarizes key quantitative data, details experimental methodologies from available literature, and visualizes the core biological pathways and experimental workflows.

Core Mechanism of Action

T-448 targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor, an immune checkpoint inhibitor predominantly expressed on Natural Killer (NK) cells and various T cell populations.[1][2] Its mechanism is twofold: it acts as an antagonist to the TIGIT pathway and leverages its Fc domain to engage Fc gamma receptors (FcγR), leading to a broad immunomodulatory effect.[1][2][3]

The multifaceted mechanism of T-448 includes:

  • T cell and NK cell activation: By blocking the interaction of TIGIT with its ligands, such as CD155 and CD112, T-448 allows these ligands to bind to the co-stimulatory receptor CD226, thereby activating T cells and NK cells.[3]

  • Modulation of antigen-presenting cells (APCs): The functional Fc domain of T-448 engages FcγR on APCs, leading to their activation. This effect is synergistic with anti-PD1 therapy.[4]

  • Depletion of immunosuppressive cells: T-448 preferentially depletes regulatory T cells (Tregs) and terminally exhausted CD8+ T cells, which express high levels of TIGIT.[1][2][5] This shifts the balance in the tumor microenvironment towards a more active anti-tumor immune state.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro and ex vivo studies of T-448.

Parameter Observation Significance Reference
Binding Affinity Picomolar activity for TIGIT binding.High-affinity binding contributes to potent antagonism and functional activity.[1][2]
Cellular Depletion Sustained depletion of Tregs and TIGIT-high terminally exhausted CD8+ T cells.Reduces immunosuppressive cell populations in the tumor microenvironment.[1][2][5]
T Cell Proliferation Increased Ki67 expression in memory CD8 T cells.Indicates enhanced proliferation and activation of effector T cells.[1][2]
Immune Cell Ratio Increased effector CD8 T cell to Treg ratio.A key indicator of a favorable anti-tumor immune response.[1][2][5]
Clinical Response (Phase 1) One confirmed partial response and nine stable diseases out of 20 evaluable patients with advanced cancers.Early signs of clinical efficacy in difficult-to-treat cancers.[3]

Key Experimental Protocols

While detailed, step-by-step protocols are not fully available in the public domain, this section outlines the methodologies inferred from published abstracts and presentations.

Cell-Based Potency Assays
  • Objective: To compare the potency of T-448 with other anti-TIGIT monoclonal antibodies.

  • Methodology: The specific cell lines and assay conditions are not detailed in the provided abstracts. However, such assays typically involve co-culturing TIGIT-expressing immune cells (e.g., primary T cells or NK cells) with target cells expressing TIGIT ligands (e.g., CD155). The readout for potency could involve measuring the inhibition of TIGIT-mediated suppression, such as cytokine production (e.g., IL-2, IFN-γ) by the immune cells or the prevention of ligand binding.[5]

Ex Vivo Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Objective: To assess the preferential depletion of specific T cell subsets by T-448.

  • Methodology: PBMCs from human donors were treated with T-448 ex vivo. Flow cytometry was then used to analyze the populations of various T cell subsets, including Tregs, effector CD8 T cells, progenitor-like exhausted T cells (Tpex), and stem-like memory T cells (Tstem). The analysis focused on identifying changes in the relative abundance of these populations following treatment.[1][5]

Pharmacodynamic Assessment in Clinical Trials
  • Objective: To evaluate the in vivo effects of T-448 on immune cell populations in patients with advanced solid tumors.

  • Methodology: Blood samples were collected from patients at various dose levels of T-448 administration. Flow cytometry was employed to analyze immune cell populations in the blood. Key markers assessed included Ki67 for proliferation in memory CD8 T cells and the expression of TIGIT to identify and quantify Tregs and terminally exhausted CD8+ T cells. Tumor biopsies were also analyzed to assess target engagement by measuring the decrease in TIGIT-expressing cells within the tumor.[1][2][5]

Murine Cancer Model Studies
  • Objective: To evaluate the anti-tumor activity of different anti-TIGIT antibody isotypes in combination with anti-PD1 therapy.

  • Methodology: Murine cancer models were utilized to compare the efficacy of FcγR-engaging versus Fc-dead anti-TIGIT antibodies. The study correlated the anti-tumor effects with immunological changes in the tumor microenvironment, such as Treg depletion and activation of effector CD8 T cells.[1][5]

Visualizing the Science: Diagrams and Workflows

The following diagrams illustrate the proposed signaling pathway of T-448 and a generalized experimental workflow for its in vitro characterization.

T448_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cells Tumor Cell Tumor Cell APC Antigen-Presenting Cell (APC) T_Cell Effector T Cell / NK Cell APC->T_Cell Activation T_Cell->Tumor Cell TIGIT-CD155/CD112 (Suppressive Signal - Blocked) Treg Treg Depletion T-448 T-448 T-448->T_Cell Binds TIGIT T-448->Treg ADCC/ADCP

Caption: Proposed signaling pathway of T-448.

T448_Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_invivo In Vivo Murine Model PBMCs Isolate Human PBMCs T448_Treatment Treat with T-448 PBMCs->T448_Treatment Flow_Cytometry Flow Cytometry Analysis (T Cell Subsets, Activation Markers) T448_Treatment->Flow_Cytometry Functional_Assays Functional Assays (e.g., Cytokine Release) T448_Treatment->Functional_Assays Mouse_Model Establish Murine Cancer Model T448_Admin Administer T-448 +/- Anti-PD1 Mouse_Model->T448_Admin Tumor_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) T448_Admin->Tumor_Analysis Efficacy Assess Anti-Tumor Efficacy T448_Admin->Efficacy

Caption: Generalized experimental workflow for T-448 evaluation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for T-448 (EOS-448) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the in vitro and ex vivo characterization of T-448 (also known as EOS-448 or GSK4428859A), an antagon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro and ex vivo characterization of T-448 (also known as EOS-448 or GSK4428859A), an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody. The following protocols are designed to assess the multifaceted mechanism of action of T-448, including its effects on T cell activation, proliferation, and effector functions.

Mechanism of Action of T-448

T-448 is a monoclonal antibody that binds with high affinity to TIGIT (T cell immunoglobulin and ITIM domain), an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells[1]. Its therapeutic potential stems from a multi-pronged approach:

  • Blockade of TIGIT Signaling : T-448 blocks the interaction of TIGIT with its ligands, CD155 and CD112. This prevents the inhibitory signals that dampen T cell and NK cell responses, thereby promoting an anti-tumor immune response[1].

  • FcγR-Mediated Activation : As an IgG1 antibody, T-448's Fc region engages Fc gamma receptors (FcγR) on myeloid and NK cells. This engagement can lead to the activation of these accessory cells and the release of pro-inflammatory cytokines[1][2][3].

  • Depletion of TIGIT-high Cells : The Fc-engaging isotype of T-448 allows for antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) of cells with high TIGIT expression. This includes the depletion of highly immunosuppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells[2][3][4][5].

The following diagram illustrates the signaling pathway targeted by T-448.

T448_Signaling_Pathway T-448 (Anti-TIGIT) Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell / NK Cell cluster_T448 Therapeutic Intervention APC APC CD155_CD112 CD155 / CD112 T_Cell T Cell / NK Cell TIGIT TIGIT TIGIT->CD155_CD112 Inhibitory Signal CD226 CD226 CD226->CD155_CD112 Activating Signal TCR TCR TCR->T_Cell Activation T448 T-448 (EOS-448) T448->TIGIT Blocks Interaction

Caption: T-448 blocks the inhibitory TIGIT/CD155 pathway.

Experimental Protocols

The following protocols are foundational for evaluating the efficacy and mechanism of action of T-448 in a cell culture setting.

T Cell Activation and Proliferation Assay

This assay measures the ability of T-448 to enhance T cell activation and proliferation in response to stimulation.

a. Materials

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3 antibody (for T cell stimulation)

  • T-448 (EOS-448) antibody

  • Isotype control antibody

  • Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

  • Flow cytometer

  • 96-well U-bottom plates

b. Protocol

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium.

  • Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.

  • Seed the labeled PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.

  • Pre-coat the wells with anti-CD3 antibody (e.g., 1 µg/mL) for 2-4 hours at 37°C.

  • Add T-448 or an isotype control antibody to the respective wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, Ki67).

  • Analyze the cells by flow cytometry to assess the dilution of the proliferation dye (indicating cell division) and the expression of activation markers.

c. Data Presentation

Treatment GroupConcentration (µg/mL)% Proliferating CD8+ T Cells% Ki67+ CD8+ T Cells
Unstimulated02.53.1
Anti-CD3145.250.8
Anti-CD3 + Isotype Ctrl1044.851.2
Anti-CD3 + T-4480.155.662.3
Anti-CD3 + T-448172.178.5
Anti-CD3 + T-4481085.490.1
Cytotoxicity Assay (Treg Depletion)

This assay evaluates the ability of T-448 to mediate the killing of TIGIT-high target cells, such as Tregs, through ADCC.

a. Materials

  • Effector Cells: NK cells or PBMCs

  • Target Cells: Isolated CD4+CD25+ Tregs (high TIGIT expression)

  • Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit (e.g., LDH release assay)

  • T-448 (EOS-448) antibody

  • Isotype control antibody

  • 96-well V-bottom plates

b. Protocol

  • Isolate NK cells (effector cells) and CD4+CD25+ Tregs (target cells) from PBMCs using magnetic-activated cell sorting (MACS).

  • Label the target cells with 51Cr or another appropriate marker for the cytotoxicity assay.

  • Seed the labeled target cells in a 96-well V-bottom plate at 1 x 10^4 cells/well.

  • Add T-448 or an isotype control antibody at various concentrations.

  • Add the effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the release of 51Cr or LDH in the supernatant to determine the percentage of specific lysis.

c. Data Presentation

E:T RatioAntibodyConcentration (µg/mL)% Specific Lysis
10:1Isotype Control105.2
10:1T-448125.8
10:1T-4481040.1
25:1Isotype Control108.9
25:1T-448145.3
25:1T-4481065.7
Cytokine Release Assay

This assay quantifies the release of pro-inflammatory cytokines from T cells and other immune cells following treatment with T-448.

a. Materials

  • PBMCs

  • T-448 (EOS-448) antibody

  • Isotype control antibody

  • ELISA or multiplex immunoassay kit (e.g., Luminex) for detecting cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • 96-well flat-bottom plates

b. Protocol

  • Isolate and seed PBMCs in a 96-well flat-bottom plate as described in the T cell activation assay.

  • Stimulate the cells with anti-CD3 antibody.

  • Add T-448 or an isotype control antibody at various concentrations.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.

c. Data Presentation

TreatmentConcentration (µg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Unstimulated0<10<10
Anti-CD31500350
Anti-CD3 + Isotype Ctrl10510360
Anti-CD3 + T-44811200850
Anti-CD3 + T-4481025001800

Experimental Workflow Diagram

The following diagram outlines a general workflow for the in vitro characterization of T-448.

T448_Workflow General Workflow for In Vitro Characterization of T-448 cluster_assays Perform Assays start Isolate PBMCs from Healthy Donor t_cell_isolation Optional: Isolate Specific T Cell Subsets (e.g., CD8+, Tregs) start->t_cell_isolation cell_culture Culture Cells with Anti-CD3 Stimulation start->cell_culture t_cell_isolation->cell_culture treatment Add T-448 or Isotype Control at Various Concentrations cell_culture->treatment incubation Incubate for 24-120 hours treatment->incubation proliferation_assay Proliferation Assay (Flow Cytometry) incubation->proliferation_assay cytotoxicity_assay Cytotoxicity Assay (e.g., 51Cr Release) incubation->cytotoxicity_assay cytokine_assay Cytokine Release Assay (ELISA/Luminex) incubation->cytokine_assay data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis cytotoxicity_assay->data_analysis cytokine_assay->data_analysis

Caption: A general workflow for T-448 in vitro experiments.

References

Application

Application Notes and Protocols for the Use of T-448 Compounds in Animal Models

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of various compounds referred to as T-448 in animal models. The information is...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of various compounds referred to as T-448 in animal models. The information is organized by the specific compound, as "T-448" can refer to several distinct investigational drugs.

TAK-448 (RVT-602): A Kisspeptin Analog for Prostate Cancer

TAK-448 is a synthetic analog of kisspeptin that has been developed as a potential therapeutic agent for prostate cancer.[1] Preclinical studies in animal models have focused on understanding its pharmacokinetic profile.

Data Presentation: Pharmacokinetics of TAK-448 in Rats

The following table summarizes the pharmacokinetic parameters of TAK-448 after intravenous and subcutaneous administration in rats. A key finding is the less than dose-proportional nonlinear pharmacokinetics observed after subcutaneous administration, which is attributed to an enhancement of subcutaneous first-pass metabolism.[1][2]

Parameter Intravenous (IV) Administration Subcutaneous (SC) Administration Reference
Dose Range Not specified, linear pharmacokinetics0.1 to 10 mg/kg[1][3]
Pharmacokinetics LinearLess than dose-proportional (nonlinear)[1]
Bioavailability Not applicableModerate, greater than 65% at low doses[3]
Metabolism -Significant first-pass metabolism in subcutaneous tissue[1][2]
Metabolites A hydrolyzed metabolite, M-I, detected in plasmaA hydrolyzed metabolite, M-I, detected in plasma[3][4]
Excretion -Almost completely recovered within 48 hours, primarily in urine after extensive metabolism[3][4]
Experimental Protocols

Pharmacokinetic Study of TAK-448 in Rats

  • Animal Model: Male Sprague-Dawley (SD) rats.[2]

  • Drug Formulation: TAK-448 and [14C]TAK-448 dissolved in a mixture of N, N-Dimethylacetamide (DMAA) and 5% glucose solution (1:9, v/v).[2]

  • Administration:

    • Intravenous (IV): Single dose administered to assess systemic clearance and volume of distribution.

    • Subcutaneous (SC): Single doses administered dorsally to non-fasted male rats at varying concentrations (e.g., 0.1, 1, and 10 mg/kg) to evaluate absorption and bioavailability.[3]

  • Sample Collection: Blood samples collected at various time points post-administration to determine plasma concentrations of TAK-448 and its metabolites.

  • Analysis: Plasma concentrations of TAK-448 and its radiolabeled form are quantified to determine pharmacokinetic parameters.

  • Co-administration with Protease Inhibitors: To investigate the mechanism of subcutaneous metabolism, a protease inhibitor cocktail can be co-administered with [14C]TAK-448 subcutaneously.[1][2] This helps to determine the role of subcutaneous proteases in the first-pass metabolism of TAK-448.[1] An in vitro metabolism study using rat skin homogenates can further elucidate the specific proteases involved, with studies suggesting a role for serine proteases.[1][2]

Signaling Pathway and Experimental Workflow

TAK_448_Workflow cluster_in_vivo In Vivo Pharmacokinetic Study (Rats) cluster_in_vitro In Vitro Metabolism Study iv_admin Intravenous Administration blood_sampling_iv Blood Sampling iv_admin->blood_sampling_iv sc_admin Subcutaneous Administration blood_sampling_sc Blood Sampling sc_admin->blood_sampling_sc pk_analysis_iv Linear PK Analysis blood_sampling_iv->pk_analysis_iv pk_analysis_sc Nonlinear PK Analysis blood_sampling_sc->pk_analysis_sc metabolism_hypothesis Hypothesis: Subcutaneous First-Pass Metabolism pk_analysis_sc->metabolism_hypothesis co_admin SC Co-administration with Protease Inhibitors co_admin->blood_sampling_sc incubation Incubation of [14C]TAK-448 with/without Inhibitors metabolism_hypothesis->incubation Investigate Mechanism rat_skin Rat Skin Homogenates rat_skin->incubation analysis Metabolite Analysis incubation->analysis conclusion Conclusion: Serine Protease Involvement analysis->conclusion

Caption: Experimental workflow for investigating the pharmacokinetics of TAK-448.

EOS-448 (GSK4428859A): An Anti-TIGIT Monoclonal Antibody for Immuno-Oncology

EOS-448 is an antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human immunoglobulin G1 (hIgG1) antibody.[5][6] It is designed to enhance anti-tumor immune responses through a multi-faceted mechanism and is being investigated in preclinical murine models, often in combination with anti-PD-1 therapy.[5][7]

Data Presentation: Preclinical Anti-Tumor Activity of EOS-448

The following table summarizes the key findings from preclinical studies of EOS-448 in murine cancer models.

Parameter Observation Reference
Mechanism of Action Blocks TIGIT interaction with ligands (CD155, CD112), engages Fc gamma receptors (FcγR)[5][8]
In Vivo Efficacy Potent antitumor activity in murine models, particularly when combined with anti-PD-1 antibodies[5][7]
Cellular Effects - Depletion of TIGIT-high regulatory T cells (Tregs) and terminally exhausted CD8+ T cells- Activation of effector T cells- Modulation of antigen-presenting cells (APCs) via FcγR engagement[5][6][9]
Isotype Importance FcγR-engaging isotype (hIgG1) is crucial for strong anti-tumor effect, Treg depletion, and CD8 T cell activation[5][7]
Experimental Protocols

In Vivo Anti-Tumor Efficacy Study in a Murine Cancer Model

  • Animal Model: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma).

  • Drug Formulation: EOS-448 and anti-PD-1 antibody formulated in a suitable buffer for injection.

  • Study Groups:

    • Vehicle control

    • EOS-448 monotherapy

    • Anti-PD-1 monotherapy

    • EOS-448 and anti-PD-1 combination therapy

    • (Optional) EOS-448 with a non-FcγR-engaging isotype (Fc-dead format) to confirm the importance of the Fc domain.[5]

  • Administration: Intraperitoneal or intravenous injection of antibodies at specified doses and schedules.

  • Tumor Measurement: Tumor volume measured regularly (e.g., twice weekly) with calipers.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors and spleens are harvested.

    • Flow cytometry is used to analyze immune cell populations within the tumor microenvironment and periphery, including the frequency and activation status of CD8+ T cells, Tregs, and NK cells.[6]

    • Markers such as Ki67 can be used to assess T cell proliferation.[6]

Signaling Pathway and Mechanism of Action

EOS_448_MoA cluster_tme Tumor Microenvironment cluster_outcome Anti-Tumor Immune Response Treg Regulatory T cell (Treg) (High TIGIT) Teff Effector T cell (Low TIGIT) Treg->Teff Suppression Tex Exhausted T cell (High TIGIT) Tex->Teff Suppression Outcome Increased Effector CD8/Treg Ratio Enhanced Tumor Cell Killing Teff->Outcome APC Antigen Presenting Cell (APC) NK NK Cell NK->Outcome Tumor Tumor Cell (Expresses CD155/CD112) Tumor->Teff Inhibition via TIGIT Tumor->NK Inhibition via TIGIT EOS448 EOS-448 (Anti-TIGIT IgG1) EOS448->Treg ADCC -> Depletion EOS448->Tex ADCC -> Depletion EOS448->Teff Blocks TIGIT Inhibition EOS448->APC FcγR Engagement -> Activation EOS448->NK Blocks TIGIT Inhibition

Caption: Mechanism of action of the anti-TIGIT antibody EOS-448.

T-448: A Specific LSD1 Enzyme Inhibitor for CNS Disorders

T-448 is a specific inhibitor of Lysine-Specific Demethylase 1 (LSD1) enzyme activity.[10] It has been investigated for its potential to treat central nervous system disorders associated with epigenetic dysregulation.[10]

Data Presentation: Efficacy of T-448 in a Mouse Model of NMDA Receptor Hypofunction

The following table summarizes the key findings from a study of T-448 in a mouse model relevant to neurodevelopmental disorders.

Parameter Observation Reference
Mechanism of Action Specific inhibitor of LSD1 enzyme activity, leading to increased H3K4 methylation in the brain.[10][10]
Animal Model Mice with NMDA receptor hypofunction.[10]
Efficacy Partially restored learning function.[10]
Safety Profile Minimal impact on the LSD1-GFI1B complex, resulting in a superior hematological safety profile (no thrombocytopenia) in mice compared to other LSD1 inhibitors.[10]
Experimental Protocols

Evaluation of T-448 in a Mouse Model of Learning and Memory Deficits

  • Animal Model: A mouse model of NMDA receptor hypofunction, which can be induced pharmacologically (e.g., with an NMDA receptor antagonist) or through genetic modification.

  • Drug Formulation: T-448 formulated for oral or parenteral administration.

  • Administration: T-448 administered to the mice at various doses.

  • Behavioral Testing:

    • Learning and memory are assessed using standard behavioral paradigms such as the Morris water maze, novel object recognition test, or fear conditioning.

    • Tests are conducted after a specified period of T-448 treatment.

  • Biochemical Analysis:

    • At the end of the study, brain tissue is collected.

    • Western blotting or ELISA can be used to measure the levels of histone H3 lysine 4 (H3K4) methylation to confirm target engagement.

  • Safety Assessment:

    • Blood samples are collected for complete blood counts (CBC) to monitor for thrombocytopenia and other hematological abnormalities.

Logical Relationship Diagram

T448_LSD1_Pathway T448 T-448 LSD1 LSD1 Enzyme T448->LSD1 Inhibits H3K4 Histone H3 Lysine 4 (H3K4) Methylation LSD1->H3K4 Demethylates Gene_Expression Target Gene Expression (Related to Learning/Memory) H3K4->Gene_Expression Regulates Learning Improved Learning Function Gene_Expression->Learning NMDA_Hypo NMDA Receptor Hypofunction NMDA_Hypo->Learning Impairs

Caption: Proposed mechanism of T-448 in improving learning function.

References

Method

T-448 (EOS-448/Belrestotug): Application Notes and Protocols for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals Introduction T-448, also known as EOS-448 and belrestotug, is an investigational, fully human monoclonal antibody of the IgG1 isotype that targets the T cel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 and belrestotug, is an investigational, fully human monoclonal antibody of the IgG1 isotype that targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor. TIGIT is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells. T-448 is designed to enhance the anti-tumor immune response through a multi-faceted mechanism of action, making it a subject of significant interest in immuno-oncology research. These application notes provide a summary of the available data on T-448's dosage and administration, along with detailed protocols for key experimental assessments.

Mechanism of Action

T-448 exerts its anti-tumor effects through a dual mechanism:

  • Checkpoint Blockade: T-448 binds with high affinity to TIGIT, preventing its interaction with its ligands, primarily CD155 (also known as Poliovirus Receptor, PVR) and CD112.[1] This blockade inhibits the downstream inhibitory signals, thereby restoring and enhancing the activation and function of T cells and NK cells. By preventing TIGIT signaling, T-448 allows for the co-stimulatory receptor CD226 (DNAM-1), which shares the same ligands, to promote a robust anti-tumor immune response.[1][2]

  • Fc-Dependent Effector Functions: As an IgG1 antibody, T-448 possesses a functional Fc domain that can engage Fc gamma receptors (FcγR) on other immune cells.[1][3] This engagement leads to:

    • Depletion of TIGIT-high cells: This includes the preferential depletion of highly immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells within the tumor microenvironment.[1][3]

    • Activation of Antigen-Presenting Cells (APCs) and NK cells: Engagement of FcγR can also lead to the activation of myeloid and NK cell populations.[3]

The combination of these mechanisms results in an increased effector CD8+ T cell to Treg ratio, promoting a more favorable anti-tumor microenvironment.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TIGIT signaling pathway targeted by T-448 and a general workflow for assessing its pharmacodynamic effects.

TIGIT_Pathway cluster_APC APC / Tumor Cell cluster_Tcell T Cell / NK Cell CD155/CD112 CD155/CD112 TIGIT TIGIT CD155/CD112->TIGIT Binds CD226 CD226 CD155/CD112->CD226 Binds SHP2 SHP2 TIGIT->SHP2 Recruits PI3K PI3K CD226->PI3K Activates Immune Inhibition Immune Inhibition SHP2->Immune Inhibition Leads to Immune Activation Immune Activation PI3K->Immune Activation Leads to T448 T-448 (EOS-448) T448->TIGIT Blocks

Caption: T-448 blocks the TIGIT-CD155/112 inhibitory axis.

PD_Workflow cluster_protocol Pharmacodynamic Assessment Workflow Patient Sample Patient Blood/Tumor Biopsy PBMC Isolation PBMC/TIL Isolation Patient Sample->PBMC Isolation Flow Cytometry Multi-color Flow Cytometry Staining PBMC Isolation->Flow Cytometry Data Analysis Gating and Analysis Flow Cytometry->Data Analysis Endpoint Endpoints: - Treg Depletion - CD8+ T cell activation (Ki67) - TIGIT Receptor Occupancy Data Analysis->Endpoint

Caption: Workflow for pharmacodynamic analysis of T-448 effects.

Dosage and Administration

Quantitative data from preclinical and clinical studies are summarized below.

Study TypeModel/PopulationDosageAdministration RouteScheduleReference(s)
Preclinical CT26 tumor-bearing BALB/c mice200 µ g/mouse Intraperitoneal (i.p.)Every 3 days for 3 doses[4]
Clinical Phase 1: Adult patients with advanced solid tumors (NCT04335253)20 mg, 70 mg, 200 mg, 700 mgIntravenous (IV)Every 2 weeks (Q2W)[5]
1400 mgIntravenous (IV)Every 4 weeks (Q4W)[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of T-448. These are representative protocols and may require optimization based on specific experimental conditions.

Protocol 1: Pharmacodynamic Monitoring by Flow Cytometry

Objective: To assess the depletion of regulatory T cells (Tregs) and the activation status of CD8+ T cells in peripheral blood mononuclear cells (PBMCs) from patients treated with T-448.

Materials:

  • Human PBMCs isolated via Ficoll-Paque density gradient centrifugation.

  • FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

  • Fixable Viability Dye (e.g., Zombie NIR™).

  • Fc Receptor Blocking Solution (e.g., Human TruStain FcX™).

  • Fluorochrome-conjugated antibodies:

    • CD3 (Clone: UCHT1)

    • CD4 (Clone: RPA-T4)

    • CD8 (Clone: RPA-T8)

    • CD25 (Clone: BC96)

    • CD127 (Clone: A019D5)

    • Ki67 (Clone: Ki-67)

  • Intracellular Staining Buffer Kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).

Procedure:

  • Cell Preparation: Thaw cryopreserved PBMCs and adjust cell concentration to 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

  • Viability Staining: Stain cells with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

  • Surface Staining: a. Block Fc receptors for 10 minutes at room temperature. b. Add the cocktail of surface antibodies (CD3, CD4, CD8, CD25, CD127) and incubate for 30 minutes at 4°C, protected from light. c. Wash cells twice with FACS buffer.

  • Intracellular Staining: a. Fix and permeabilize the cells using an intracellular staining buffer kit as per the manufacturer's instructions. b. Add the anti-Ki67 antibody and incubate for 30-45 minutes at room temperature, protected from light. c. Wash cells twice with permeabilization buffer.

  • Acquisition: Resuspend cells in FACS buffer and acquire on a flow cytometer.

  • Gating Strategy: a. Gate on single, live lymphocytes. b. Identify CD3+ T cells. c. From the CD3+ population, gate on CD4+ and CD8+ T cell subsets. d. Within the CD4+ population, identify Tregs as CD25+CD127low/-. e. Within the CD8+ population, quantify the percentage of Ki67+ cells as a marker of proliferation/activation.

Protocol 2: In Vitro T Cell Activation Assay

Objective: To evaluate the ability of T-448 to enhance T cell activation, alone or in combination with other agents.

Materials:

  • Human PBMCs.

  • Complete RPMI-1640 medium.

  • 96-well flat-bottom tissue culture plates.

  • Plate-bound anti-human CD3 antibody (Clone: OKT3).

  • Soluble anti-human CD28 antibody (Clone: CD28.2).

  • T-448 (EOS-448) and isotype control antibody.

  • Cell proliferation dye (e.g., CFSE) or [3H]-Thymidine.

  • IFN-γ ELISA kit.

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash wells with sterile PBS before use.

  • Cell Preparation: Isolate and resuspend PBMCs in complete RPMI medium. For proliferation assays, label cells with a proliferation dye like CFSE prior to culture.

  • Assay Setup: a. Add 1-2 x 10^5 PBMCs to each well of the coated plate. b. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL). c. Add T-448 or an isotype control antibody at various concentrations. d. Include unstimulated (no anti-CD3/CD28) and fully stimulated (anti-CD3/CD28 only) controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis:

    • Proliferation (CFSE): Harvest cells, stain for T cell markers (CD4, CD8), and analyze CFSE dilution by flow cytometry.

    • Proliferation ([3H]-Thymidine): Pulse cells with [3H]-Thymidine for the final 18 hours of culture, then harvest onto filter mats and measure incorporation using a scintillation counter.

    • Cytokine Production: Collect supernatants after 48-72 hours and measure IFN-γ concentration by ELISA.

Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay against Tregs

Objective: To determine the potency of T-448 in mediating the killing of TIGIT-expressing regulatory T cells.

Materials:

  • Target Cells: Isolated human CD4+CD25+ Tregs (expressing TIGIT).

  • Effector Cells: NK cells isolated from a healthy donor.

  • T-448 (EOS-448) and isotype control antibody.

  • Assay medium (e.g., RPMI + 10% FBS).

  • Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent live/dead cell stain).

Procedure:

  • Cell Preparation: a. Prepare target Tregs and adjust concentration. b. Prepare effector NK cells and adjust concentration to achieve desired Effector:Target (E:T) ratios (e.g., 10:1, 25:1).

  • Assay Setup (in a 96-well U-bottom plate): a. Add target cells to each well. b. Add serial dilutions of T-448 or isotype control antibody. c. Incubate for 30 minutes at 37°C to allow antibody opsonization of target cells. d. Add effector NK cells to the appropriate wells. e. Include control wells:

    • Target cells only (spontaneous release).
    • Target cells with lysis buffer (maximum release).
    • Effector cells only.

  • Incubation: Centrifuge the plate briefly to pellet cells and initiate contact, then incubate for 4-6 hours at 37°C.

  • Detection of Cytotoxicity: a. Centrifuge the plate to pellet the cells. b. Collect the supernatant and measure LDH release according to the manufacturer's protocol. c. Alternatively, resuspend cells and analyze target cell viability using a flow cytometry-based method with a live/dead stain.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Conclusion

T-448 (EOS-448) is a promising anti-TIGIT antibody with a dual mechanism of action that includes checkpoint blockade and Fc-mediated effector functions. The provided dosage information and detailed experimental protocols offer a framework for researchers to further investigate its therapeutic potential and mechanism of action in preclinical and clinical settings. Careful optimization of these protocols will be essential for generating robust and reproducible data.

References

Application

Application Notes &amp; Protocols: Solubility and Stability Testing of T-448

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed application notes and protocols for assessing the aqueous solubility and chemical stability of the investig...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for assessing the aqueous solubility and chemical stability of the investigational compound T-448. Understanding these fundamental physicochemical properties is critical for guiding formulation development, predicting in vivo behavior, and ensuring the development of a safe and effective therapeutic agent. The following sections describe standard operating procedures for kinetic and thermodynamic solubility assays, as well as a forced degradation study to evaluate the intrinsic stability of T-448 under various stress conditions.

Solubility Assessment of T-448

Introduction: Solubility is a crucial determinant of a drug's bioavailability. Low aqueous solubility can lead to poor absorption and insufficient therapeutic effect.[1][2] This section outlines protocols for determining both the kinetic and thermodynamic solubility of T-448. Kinetic solubility is typically measured in early discovery to quickly assess compounds, while thermodynamic solubility provides the true equilibrium value, which is essential for formulation development.[2][3][4]

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay determines the concentration at which T-448 precipitates from an aqueous buffer when added from a Dimethyl Sulfoxide (DMSO) stock solution.[3][4]

Materials:

  • T-448

  • Anhydrous DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader with turbidimetric or nephelometric detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of T-448 in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the T-448 stock solution with DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) from each dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This maintains a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at 25°C to allow for precipitation.[3]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of T-448 that does not show a significant increase in turbidity compared to the buffer-only control.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of T-448, representing the true saturation point of the compound in a specific medium.[2][3]

Materials:

  • Solid T-448 (crystalline powder)

  • Biorelevant media: Simulated Gastric Fluid (SGF, pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0).[5][6]

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated pH meter

  • Orbital shaker/incubator

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid T-448 to vials containing each of the selected aqueous media (SGF, FaSSIF, FeSSIF).

  • Equilibration: Seal the vials and place them in an orbital shaker set to 25°C (or 37°C for physiological relevance). Shake the samples for at least 24 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle.

  • Filtration: Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved T-448 using a validated HPLC-UV method against a standard curve.

Solubility Data Presentation

Table 1: Solubility of T-448 in Various Aqueous Media

Assay Type Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Kinetic PBS 7.4 25 45.8 101.2
Thermodynamic SGF 1.2 37 150.5 332.6
Thermodynamic FaSSIF 6.5 37 22.1 48.8
Thermodynamic FeSSIF 5.0 37 89.3 197.3

(Note: Data are hypothetical. Molar mass of T-448 is assumed to be 452.5 g/mol )

Workflow Diagram

G cluster_0 Solubility Testing Workflow start Start: Compound T-448 prep_k Prepare 10 mM Stock in DMSO start->prep_k prep_t Weigh Excess Solid Compound start->prep_t kinetic Kinetic Solubility (Turbidimetry) prep_k->kinetic thermo Thermodynamic Solubility (Shake-Flask) prep_t->thermo incubate_k Add to Buffer Incubate 2h @ 25°C kinetic->incubate_k incubate_t Add to Media Incubate 24h @ 37°C thermo->incubate_t measure_k Measure Turbidity incubate_k->measure_k measure_t Filter & Quantify by HPLC incubate_t->measure_t report_k Kinetic Solubility Data measure_k->report_k report_t Thermodynamic Solubility Data measure_t->report_t

Workflow for T-448 solubility assessment.

Stability Assessment of T-448

Introduction: Stability testing is essential for identifying degradation pathways and determining the shelf-life and appropriate storage conditions for a drug substance.[7][8] Forced degradation, or stress testing, is conducted to intentionally degrade the sample under more extreme conditions than those used for accelerated stability testing.[9] This helps to establish the intrinsic stability of the molecule and validate the specificity of analytical methods.[9][10]

Experimental Protocol: Forced Degradation Study

This protocol follows the principles outlined in the ICH Q1A(R2) guideline.[7][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]

Materials:

  • T-448

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Stability chambers (temperature/humidity controlled)

  • Photostability chamber

  • HPLC-UV system

Procedure:

  • Solution Preparation: Prepare a stock solution of T-448 in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the T-448 solution to the following stress conditions in parallel:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[14]

    • Thermal Degradation: Heat the solution at 60°C.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be adjusted to achieve the target degradation of 5-20%.[12]

  • Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, at each time point.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. Calculate the percentage of T-448 remaining and identify the relative retention times of any degradation products.

Stability Data Presentation

Table 2: Forced Degradation of T-448 (% Remaining after 24 hours)

Stress Condition Reagent/Condition Temperature % T-448 Remaining Major Degradants (No.)
Control (Unstressed) None 25°C 99.8 0
Acid Hydrolysis 1N HCl 60°C 85.2 2
Base Hydrolysis 1N NaOH 25°C 45.7 1
Oxidation 3% H₂O₂ 25°C 92.1 1
Thermal Heat 60°C 98.5 0
Photolytic >1.2M lux hr 25°C 94.3 1

(Note: Data are hypothetical.)

Workflow Diagram

G cluster_1 Forced Degradation Workflow start Prepare T-448 Stock Solution stress Expose to Stress Conditions start->stress acid Acid (1N HCl, 60°C) stress->acid base Base (1N NaOH, 25°C) stress->base oxide Oxidation (3% H₂O₂, 25°C) stress->oxide thermal Thermal (60°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis report Stability Profile & Degradation Pathway analysis->report

Workflow for T-448 forced degradation study.

Hypothetical Signaling Pathway of T-448

Introduction: For context in drug development, understanding the mechanism of action is key. T-448 is hypothesized to be a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4, or MKK4), a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in inflammatory responses and apoptosis.

G cluster_2 Hypothetical T-448 Signaling Pathway stress Cellular Stress (e.g., Cytokines) mkk4 MKK4 stress->mkk4 Activates jnk JNK mkk4->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates response Inflammation Apoptosis cjun->response Induces t448 T-448 t448->mkk4 Inhibits

References

Method

Application Note: Chromatin Immunoprecipitation (ChIP) Assay for Profiling Epigenetic Changes in T Cells Following T-448 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction T-448, an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody, is a promising immunotherapeutic agent. TIGIT (T cell immunorecepto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody, is a promising immunotherapeutic agent. TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. By binding to its ligands, such as CD155 and CD112, on antigen-presenting cells or tumor cells, TIGIT suppresses immune cell activation and effector functions. T-448 is designed to block this interaction, thereby releasing the "brake" on the anti-tumor immune response. The mechanism of action of T-448 involves not only the blockade of the TIGIT signaling pathway but also the engagement of Fc gamma receptors (FcγR) to deplete TIGIT-high cells, such as regulatory T cells (Tregs) and exhausted T cells.

The downstream consequences of TIGIT blockade on the epigenetic landscape of T cells are of significant interest for understanding its detailed mechanism of action and for the development of biomarkers. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the interaction of proteins, such as transcription factors and modified histones, with DNA. This application note provides a detailed protocol for utilizing a ChIP assay to study the epigenetic modifications in primary human T cells following treatment with T-448. Specifically, this protocol focuses on assessing changes in key histone modifications and transcription factor binding at the gene loci of critical cytokines and regulatory molecules, providing insights into the reversal of T cell exhaustion and enhancement of T cell activation.

Signaling Pathway and Experimental Rationale

TIGIT signaling inhibits T cell activation by recruiting phosphatases that counteract the signaling cascades downstream of the T cell receptor (TCR) and co-stimulatory molecules. This leads to the suppression of key transcription factors such as NF-κB and AP-1, which are essential for the expression of pro-inflammatory cytokines like IFN-γ and IL-2. Treatment with T-448 is expected to reverse this suppression, leading to an increase in the activity of these transcription factors and a corresponding shift in the histone modification landscape towards a more active state at their target gene promoters.

This protocol will focus on analyzing two key aspects of epigenetic regulation:

  • Histone Modifications: We will assess the levels of H3K4me3 (a mark of active promoters) and H3K27me3 (a mark of repressed promoters) at the promoter regions of genes associated with T cell activation (e.g., IFNG, IL2) and exhaustion (e.g., PDCD1).

  • Transcription Factor Binding: We will examine the binding of key transcription factors, such as T-bet (a master regulator of Th1 differentiation and IFN-γ production), to the promoter regions of their target genes.

By quantifying the changes in these epigenetic marks after T-448 treatment, researchers can gain a deeper understanding of the molecular mechanisms driving the restoration of T cell function.

TIGIT_Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events T-448 T-448 TIGIT TIGIT T-448->TIGIT Blocks SHP1_SHP2 SHP-1/SHP-2 TIGIT->SHP1_SHP2 Recruits Suppression Suppression of Effector Functions TIGIT->Suppression Promotes CD155 CD155/CD112 CD155->TIGIT Binds TCR_signaling TCR Signaling SHP1_SHP2->TCR_signaling Inhibits Gene_Expression Gene Expression (IFN-γ, IL-2) SHP1_SHP2->Gene_Expression Leads to PI3K_AKT PI3K/AKT Pathway T_bet T-bet PI3K_AKT->T_bet MAPK MAPK Pathway MAPK->T_bet NFkB NF-κB Pathway NFkB->T_bet TCR_signaling->PI3K_AKT TCR_signaling->MAPK TCR_signaling->NFkB T_bet->Gene_Expression Activates Gene_Expression->Suppression Reverses ChIP_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_chip_assay Chromatin Immunoprecipitation cluster_analysis Data Analysis isolate_t_cells Isolate Primary Human T Cells culture_t_cells Culture & Activate T Cells isolate_t_cells->culture_t_cells treat_with_t448 Treat with T-448 or Vehicle culture_t_cells->treat_with_t448 crosslink Crosslink Proteins to DNA (Formaldehyde) treat_with_t448->crosslink lyse_cells Cell Lysis crosslink->lyse_cells shear_chromatin Shear Chromatin (Sonication) lyse_cells->shear_chromatin immunoprecipitate Immunoprecipitate with Target-Specific Antibody shear_chromatin->immunoprecipitate wash Wash to Remove Non-specific Binding immunoprecipitate->wash elute Elute Chromatin wash->elute reverse_crosslinks Reverse Crosslinks elute->reverse_crosslinks purify_dna Purify DNA reverse_crosslinks->purify_dna qpcr qPCR with Primers for Target Gene Promoters purify_dna->qpcr data_analysis Calculate Fold Enrichment qpcr->data_analysis

Application

Application Notes and Protocols: T-448 in Scientific Research

A-448: An Investigational Anti-TIGIT Antibody for Immuno-Oncology Introduction T-448 (also known as EOS-448 or GSK4428859A) is a human IgG1 monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGI...

Author: BenchChem Technical Support Team. Date: December 2025

A-448: An Investigational Anti-TIGIT Antibody for Immuno-Oncology

Introduction

T-448 (also known as EOS-448 or GSK4428859A) is a human IgG1 monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) protein. TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. In the context of cancer, TIGIT has been identified as a key inhibitor of anti-tumor immunity. T-448 is currently under investigation as a potential immunotherapeutic agent for the treatment of various cancers. It is crucial to note that, based on currently available scientific literature and clinical trial data, the application of T-448 is restricted to the field of oncology. There is no evidence to suggest its use in the study of neurodegenerative diseases.

Mechanism of Action

T-448 functions as a TIGIT antagonist. Its proposed mechanism of action in cancer immunotherapy is multifaceted and involves the following key steps:

  • Blocking of the TIGIT Pathway: T-448 binds to TIGIT, preventing its interaction with its ligands, primarily CD155 (PVR) and CD112 (PVRL2), which are often overexpressed on tumor cells. This blockade removes the inhibitory signals mediated by TIGIT, thereby restoring and enhancing the anti-tumor activity of T cells and NK cells.[1][2][3][4]

  • Fc-gamma Receptor (FcγR) Engagement: As a human IgG1 antibody, T-448 possesses a functional Fc domain that can engage Fcγ receptors on other immune cells, such as myeloid cells and NK cells. This engagement can lead to the activation of these cells and the depletion of TIGIT-expressing cells, including immunosuppressive regulatory T cells (Tregs).[1][2][5]

  • Enhanced T Cell and NK Cell Function: By blocking TIGIT-mediated inhibition and promoting the activation of other immune cells, T-448 aims to reinvigorate the anti-tumor immune response, leading to the destruction of cancer cells.

Data Presentation

Currently, quantitative data for T-448 is primarily available from preclinical studies and early-phase clinical trials in oncology. This data focuses on parameters such as binding affinity, receptor occupancy, and effects on immune cell populations.

Table 1: Summary of Preclinical and Clinical Observations with T-448 in Oncology

ParameterObservationReference
Binding Affinity High affinity for human TIGIT[3]
In vitro Activity Potent antagonist of the TIGIT pathway[1][2]
Preferential depletion of Tregs over effector T cells[1][2]
In vivo Activity (Murine Models) Strong anti-tumor effect, often in combination with anti-PD-1[1][3]
Correlation with Treg depletion and CD8+ T cell activation[1][3]
Phase 1 Clinical Trial (Advanced Cancers) Favorable tolerability profile[4]
Early signs of clinical activity[4]
Increased Ki67 expression in memory CD8+ T cells[1][2]
Sustained depletion of suppressive Tregs[1][2][5]
Increased effector CD8/Treg ratio[1][2][5]

Experimental Protocols

The following are generalized protocols based on methodologies commonly used in the preclinical and clinical evaluation of antibody-based immunotherapies like T-448. These are for informational purposes only and should be adapted based on specific experimental needs.

Protocol 1: In Vitro T Cell Activation Assay

Objective: To assess the ability of T-448 to enhance T cell activation and cytokine production.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

  • Culture the PBMCs in the presence of a sub-optimal concentration of a T cell stimulus (e.g., anti-CD3 antibody).

  • Add varying concentrations of T-448 or an isotype control antibody to the cultures.

  • Incubate for 48-72 hours.

  • Assess T cell activation by measuring the expression of activation markers (e.g., CD69, CD25) on CD4+ and CD8+ T cells using flow cytometry.

  • Measure the concentration of cytokines (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA or a multiplex cytokine assay.

Protocol 2: In Vivo Murine Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of T-448 in a preclinical animal model.

Methodology:

  • Implant a suitable murine cancer cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent mice.

  • Once tumors are established, randomize the mice into treatment groups: vehicle control, T-448 alone, anti-PD-1 antibody alone, and T-448 in combination with an anti-PD-1 antibody.

  • Administer the treatments intraperitoneally at specified doses and schedules.

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • At the end of the study, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze the frequency and activation state of various immune cell populations (e.g., CD8+ T cells, Tregs).

Signaling Pathways and Experimental Workflows

T448_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment Tumor Cell Tumor Cell TIGIT TIGIT Tumor Cell->TIGIT CD155/CD112 Ligands Treg Regulatory T Cell (Treg) Effector T Cell Effector T Cell (CD8+) Effector T Cell->Tumor Cell Promotes Killing APC Antigen Presenting Cell (APC) T-448 T-448 T-448->Treg Depletes via FcγR T-448->APC Activates via FcγR T-448->TIGIT Binds to & Blocks TIGIT->Treg Expressed on TIGIT->Effector T Cell Inhibits

Experimental_Workflow_In_Vitro Isolate PBMCs 1. Isolate PBMCs from Healthy Donors Culture Cells 2. Culture with Anti-CD3 Stimulation Isolate PBMCs->Culture Cells Add T-448 3. Add T-448 or Isotype Control Culture Cells->Add T-448 Incubate 4. Incubate for 48-72 hours Add T-448->Incubate Analyze Activation 5a. Flow Cytometry for Activation Markers (CD69, CD25) Incubate->Analyze Activation Analyze Cytokines 5b. ELISA/Multiplex for Cytokine Production (IFN-γ, IL-2) Incubate->Analyze Cytokines

Conclusion

T-448 is a promising anti-TIGIT antibody with a well-defined mechanism of action in the context of cancer immunotherapy. All available data points to its development as an anti-cancer agent, with ongoing clinical trials evaluating its safety and efficacy in this setting. There is currently no scientific basis for the application of T-448 in the study of neurodegenerative diseases. Researchers interested in the role of the immune system in neurodegeneration may explore other targets and pathways that have been implicated in these conditions. It is important to distinguish the antibody T-448 from "microRNA-448," which has been studied in the context of multiple sclerosis but is a distinct molecular entity.

References

Method

Application of T-448 in Cancer Research: Detailed Application Notes and Protocols

Note to the Reader: The designation "T-448" in scientific literature can refer to at least two distinct investigational compounds in cancer research: EOS-448 (Belrestotug) , an anti-TIGIT antibody for immuno-oncology, an...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The designation "T-448" in scientific literature can refer to at least two distinct investigational compounds in cancer research: EOS-448 (Belrestotug) , an anti-TIGIT antibody for immuno-oncology, and TAK-448 , a kisspeptin analog for prostate cancer. This document provides detailed application notes and protocols for both compounds, organized into separate sections for clarity.

Section 1: EOS-448 (Belrestotug) - An Anti-TIGIT Monoclonal Antibody

Application Notes

EOS-448 (also known as Belrestotug or GSK4428859A) is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT).[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[3][4] Its ligands, such as CD155 (PVR) and CD112, are often overexpressed on tumor cells.[5] The binding of TIGIT to its ligands transmits inhibitory signals that suppress the anti-tumor immune response.[4][5]

EOS-448 is designed to enhance the anti-tumor immune response through a multi-faceted mechanism of action:[6][7][8]

  • Blocking the TIGIT-Ligand Interaction: By binding to TIGIT, EOS-448 prevents its interaction with CD155 and CD112, thereby releasing the "brakes" on T cells and NK cells and allowing for their activation.[5][6]

  • Depletion of TIGIT-high Cells: As an IgG1 antibody, EOS-448 has a functional Fc domain that can engage Fc gamma receptors (FcγR) on other immune cells.[1][9] This engagement can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) and the depletion of cells with high TIGIT expression, such as immunosuppressive Tregs and exhausted T cells within the tumor microenvironment.[6][7]

  • Activation of Antigen-Presenting Cells (APCs): The FcγR engagement by EOS-448 can also lead to the activation of APCs, further enhancing the anti-tumor immune response.[10]

Preclinical and clinical studies have shown that EOS-448 can lead to an increased effector CD8 T cell to Treg ratio, restore T cell function, and mediate potent anti-tumor activity, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[1][9][10] It is currently being investigated in clinical trials for advanced solid tumors.[6][11][12][13]

Data Presentation

Table 1: Summary of Preclinical Efficacy of EOS-448 in a Murine Colon Cancer Model

Treatment GroupOutcomeFinding
EOS-448 (murine surrogate) + anti-PD-1 mAbAnti-tumor effectStrong anti-tumor effect observed.[1]
Treg depletionCorrelated with Treg depletion within the tumor.[1]
CD8 T cell activationCorrelated with CD8 T cell activation within the tumor.[1]
EOS-448 (Fc-disabled version) + anti-PD-1 mAbAnti-tumor effectInactive, highlighting the importance of FcγR engagement.[10]

Table 2: Summary of Phase 1 Clinical Trial Data for EOS-448 Monotherapy in Advanced Solid Tumors

ParameterFinding
Patient Population 20 evaluable patients with advanced, difficult-to-treat cancers.[6]
Tolerability Favorable tolerability profile with no dose-limiting toxicities observed.[6][11]
Clinical Activity 1 confirmed partial response (in a pembrolizumab-resistant melanoma patient) and 9 stable diseases.[6][11]
Pharmacodynamics - Sustained depletion of suppressive Tregs and terminally exhausted TIGIT-high CD8+ T cells.[7][9] - Increased effector CD8/Treg ratio.[9] - Increased Ki67 expression in memory CD8 T cells.[9] - Significant decrease in TIGIT+ cells in 21 out of 22 tested paired tumor biopsies.[9]
Experimental Protocols

Protocol 1: Flow Cytometry Analysis of T-cell Subsets and Activation Markers in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a representative method for assessing the pharmacodynamic effects of EOS-448 on immune cell populations from patient blood samples.

1. Objective: To quantify the populations of regulatory T cells (Tregs), effector T cells, and the expression of activation markers (e.g., Ki67) following EOS-448 treatment.

2. Materials:

  • Whole blood collected in EDTA tubes.
  • Ficoll-Paque PLUS.
  • Phosphate-Buffered Saline (PBS).
  • Fetal Bovine Serum (FBS).
  • Fluorescently conjugated antibodies against: CD3, CD4, CD8, CD25, FOXP3, Ki67, TIGIT.
  • Live/Dead fixable dead cell stain.
  • Foxp3 / Transcription Factor Staining Buffer Set.
  • Flow cytometer.

3. Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the buffy coat (PBMC layer). e. Wash PBMCs twice with PBS containing 2% FBS.
  • Surface Staining: a. Resuspend PBMCs in PBS. b. Add Live/Dead stain and incubate for 20 minutes at room temperature, protected from light. c. Wash cells with PBS + 2% FBS. d. Resuspend cells in PBS + 2% FBS and add the cocktail of surface antibodies (CD3, CD4, CD8, CD25, TIGIT). e. Incubate for 30 minutes at 4°C in the dark. f. Wash cells twice with PBS + 2% FBS.
  • Intracellular Staining (for FOXP3 and Ki67): a. Fix and permeabilize the cells using the Foxp3 / Transcription Factor Staining Buffer Set according to the manufacturer's instructions. b. Add the intracellular antibody cocktail (FOXP3, Ki67). c. Incubate for 30-45 minutes at room temperature in the dark. d. Wash cells with permeabilization buffer.
  • Data Acquisition: a. Resuspend cells in PBS + 2% FBS. b. Acquire data on a flow cytometer.
  • Data Analysis: a. Gate on live, singlet cells. b. Identify CD4+ and CD8+ T-cell populations. c. Within the CD4+ population, identify Tregs (e.g., CD25+ FOXP3+). d. Analyze the expression of Ki67 in different T-cell subsets. e. Calculate the ratio of effector CD8+ T cells to Tregs.

Mandatory Visualization

EOS448_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell / NK Cell cluster_apc APC / Macrophage Tumor_Cell Tumor Cell CD155 CD155/CD112 T_Cell T-Cell / NK Cell T_Cell->Tumor_Cell Immune Attack TIGIT TIGIT CD226 CD226 TIGIT->CD155 CD226->CD155 Activating Signal APC APC / Macrophage FcR FcγR EOS448 EOS-448 EOS448->TIGIT Blocks Interaction EOS448->FcR Binds

Caption: Mechanism of action of EOS-448.

Section 2: TAK-448 - A Kisspeptin Analog

Application Notes

TAK-448 is an investigational oligopeptide analog of kisspeptin, a naturally occurring ligand for the G protein-coupled receptor GPR54 (also known as KISS1R).[14][15] The kisspeptin signaling pathway plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which controls the production of testosterone.[16][17]

In the context of prostate cancer, which is often androgen-dependent, the goal of treatment is to reduce testosterone levels. While acute administration of a kisspeptin analog can stimulate the HPG axis, continuous or sustained exposure leads to desensitization and downregulation of the pathway, resulting in a profound and sustained suppression of testosterone to castration levels.[15][18]

TAK-448 is being developed as a novel androgen deprivation therapy (ADT) for prostate cancer.[19] Studies have shown that continuous administration of TAK-448, either through infusion or as a depot formulation, effectively reduces plasma testosterone and prostate-specific antigen (PSA) levels in both healthy males and patients with prostate cancer.[14][15][20] Preclinical studies in rat models of androgen-sensitive prostate cancer have demonstrated its potent anti-tumor activity.[19]

Data Presentation

Table 3: Pharmacodynamic Effects of TAK-448 in a Phase 1 Study

PopulationDosing RegimenKey Findings
Healthy Males 14-day continuous subcutaneous infusion (>0.1 mg/day)Testosterone levels dropped to below-baseline by 60 hours and reached sustained below-castration levels by day 8.[14]
Prostate Cancer Patients 1-month depot injection (12 mg or 24 mg)- Testosterone decreased to <20 ng/dL in 4 out of 5 patients.[14] - PSA levels decreased by >50% in all patients receiving the 24 mg dose.[14]

Table 4: Preclinical Data for TAK-448 in a Rat Prostate Cancer Model

ParameterFinding
Model JDCaP androgen-dependent prostate cancer rat model.[18]
Effect on Testosterone Continuous subcutaneous administration (≥10 pmol/h) led to a rapid reduction of plasma testosterone to castrate levels within 3-7 days, which was sustained for 4 weeks.[18]
Effect on PSA A related kisspeptin analog, TAK-683, reduced plasma PSA in this model.[18]
Comparison to Leuprolide The suppressive effects of TAK-448 on testosterone were more rapid and profound than those of the GnRH analog leuprolide.[18]
Experimental Protocols

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Testosterone Measurement in Serum

This protocol provides a general framework for quantifying serum testosterone levels, a key pharmacodynamic endpoint for TAK-448 studies.

1. Objective: To measure the concentration of testosterone in serum samples from subjects treated with TAK-448.

2. Materials:

  • Serum samples from patients.
  • Commercially available Testosterone ELISA kit (which typically includes a testosterone-coated microtiter plate, enzyme conjugate, calibrators, controls, wash solution, substrate, and stop solution).
  • Microtiter plate reader.
  • Deionized water.
  • Absorbent paper.

3. Procedure:

  • Reagent Preparation: a. Allow all reagents and samples to reach room temperature. b. Prepare the wash solution by diluting the concentrated buffer with deionized water as per the kit instructions.
  • Assay Procedure: a. Secure the required number of antibody-coated microtiter wells in the holder. b. Pipette 25 µL of each calibrator, control, and patient sample into the appropriate wells. c. Dispense 200 µL of the enzyme conjugate into each well. d. Mix thoroughly for 10 seconds. e. Incubate for 60 minutes at room temperature.
  • Washing: a. Decant the contents of the wells. b. Wash the wells three times with 400 µL of diluted wash solution per well. c. After the final wash, strike the plate sharply on absorbent paper to remove any residual liquid.
  • Substrate Incubation and Measurement: a. Add 200 µL of the substrate solution to each well. b. Incubate for 15 minutes at room temperature. c. Add 100 µL of the stop solution to each well to terminate the reaction. d. Read the absorbance of each well at 450 nm using a microtiter plate reader within 10 minutes of adding the stop solution.
  • Data Analysis: a. Calculate the average absorbance for each set of calibrators, controls, and samples. b. Plot a standard curve of absorbance versus the concentration of the calibrators. c. Determine the testosterone concentration in the patient samples by interpolating their absorbance values from the standard curve.

Mandatory Visualization

Caption: TAK-448 signaling pathway in testosterone suppression.

References

Application

Application Notes and Protocols for the Synthesis and Purification of T-448 Compounds

This document provides detailed application notes and protocols for the synthesis and purification of two distinct compounds referred to in scientific literature as "T-448". These compounds are intended for use by resear...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the synthesis and purification of two distinct compounds referred to in scientific literature as "T-448". These compounds are intended for use by researchers, scientists, and drug development professionals.

Compound 1: T-448 (LSD1 Inhibitor) A potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.

Compound 2: TAK-448 (KISS1R Agonist) An investigational nonapeptide agonist of the KISS1 receptor (KISS1R), with potential applications in hormone-dependent conditions.

T-448: LSD1 Inhibitor

Compound Data
ParameterValueReference
IUPAC Name 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamidePubChem CID: 118304076
Molecular Formula C₁₇H₂₀N₄OSPubChem CID: 118304076
Molecular Weight 328.43 g/mol PubChem CID: 118304076
Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)Neuropsychopharmacology (2019) 44, 1505–1512
IC₅₀ 22 nMNeuropsychopharmacology (2019) 44, 1505–1512
Mechanism of Action Irreversible inhibition via covalent modification of the FAD cofactorNeuropsychopharmacology (2019) 44, 1505–1512

Synthesis Workflow

T448_LSD1_Synthesis cluster_0 Synthesis of Key Intermediates cluster_1 Final Coupling and Product Formation cluster_2 Purification A 3-bromobenzoic acid B Intermediate 1 (3-(trans-2-aminocyclopropyl)benzoic acid derivative) A->B Multi-step synthesis D Intermediate 2 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)benzoic acid) B->D Reductive Amination C Cyclobutylamine C->D F T-448 (Crude Product) D->F Amide Coupling (e.g., HATU, DIPEA) E 5-methyl-1,3,4-thiadiazol-2-amine E->F G Column Chromatography F->G Loading H Pure T-448 G->H Elution

Caption: Representative synthetic workflow for the LSD1 inhibitor T-448.

Experimental Protocol: Synthesis (Representative)

Disclaimer: A detailed, peer-reviewed synthesis protocol for T-448 was not available in the public domain at the time of this writing. The following is a representative protocol based on the synthesis of structurally similar aminocyclopropyl-benzamide compounds.

Objective: To synthesize 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (T-448).

Materials:

  • 3-((1S,2R)-2-(tert-butoxycarbonylamino)cyclopropyl)benzoic acid

  • Cyclobutanone

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • 5-methyl-1,3,4-thiadiazol-2-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Procedure:

  • Reductive Amination:

    • Dissolve 3-((1S,2R)-2-(tert-butoxycarbonylamino)cyclopropyl)benzoic acid (1.0 eq) and cyclobutanone (1.2 eq) in anhydrous DCM.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Boc-Deprotection:

    • Dissolve the crude product from the previous step in a solution of 25% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM, yielding the amine intermediate as a TFA salt.

  • Amide Coupling:

    • Dissolve the amine intermediate (1.0 eq) and 5-methyl-1,3,4-thiadiazol-2-amine (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash successively with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude T-448.

Experimental Protocol: Purification

Objective: To purify crude T-448.

Method: Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Crude T-448

  • Solvent system (e.g., gradient of methanol in dichloromethane or ethyl acetate in hexanes)

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pack a glass column with the slurry to the desired bed height.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude T-448 in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol or ethyl acetate) to elute the compound.

    • Collect fractions and monitor by TLC, staining with an appropriate agent (e.g., potassium permanganate or UV light).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield pure T-448 as a solid.

    • Confirm identity and purity by ¹H NMR, ¹³C NMR, and LC-MS.

TAK-448: KISS1R Agonist

Compound Data
ParameterValueReference
Sequence Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂J. Med. Chem. 2016, 59, 19, 8804–8811
Molecular Formula C₅₈H₈₀N₁₆O₁₄J. Med. Chem. 2016, 59, 19, 8804–8811
Molecular Weight 1225.36 g/mol J. Med. Chem. 2016, 59, 19, 8804–8811
Target KISS1 Receptor (KISS1R) / GPR54J. Med. Chem. 2016, 59, 19, 8804–8811
IC₅₀ 460 pMJ. Med. Chem. 2016, 59, 19, 8804–8811
EC₅₀ 632 pMJ. Med. Chem. 2016, 59, 19, 8804–8811

Synthesis and Purification Workflow

TAK448_Peptide_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification and Final Product Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Trp(Boc)-OH Deprotection1->Coupling1 Wash1 Wash (DMF, IPA) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Arg(Pbf, Me)-OH Deprotection2->Coupling2 Cycle Repeat Cycle: Deprotection -> Coupling -> Wash Coupling2->Cycle FinalCoupling Couple Ac-d-Tyr(tBu)-OH Cycle->FinalCoupling Cleavage Cleavage from Resin (TFA Cocktail) FinalCoupling->Cleavage Precipitation Precipitate with cold ether Cleavage->Precipitation CrudePeptide Crude TAK-448 Precipitation->CrudePeptide HPLC Preparative RP-HPLC CrudePeptide->HPLC Lyophilization Lyophilization HPLC->Lyophilization PurePeptide Pure TAK-448 Lyophilization->PurePeptide

Caption: Workflow for the synthesis and purification of TAK-448 peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the nonapeptide TAK-448 on a solid support using Fmoc chemistry.[1][2][3][4]

Materials:

  • Rink Amide resin (for C-terminal amide)

  • Fmoc-protected amino acids: Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf, Me)-OH, Fmoc-Leu-OH, Fmoc-azaGly-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Hyp(tBu)-OH, Ac-d-Tyr(tBu)-OH.

  • Coupling reagents: HBTU/HOBt or HATU

  • Activator base: DIPEA

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice (5 min, then 15 min).

    • Wash the resin thoroughly with DMF and IPA.

    • In a separate vessel, pre-activate Fmoc-Trp(Boc)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin to remove excess reagents.

  • Chain Elongation:

    • Repeat the following cycle for each subsequent amino acid (Arg, Leu, azaGly, Phe, Thr, Asn, Hyp):

      • Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

      • Washing: Wash the resin with DMF and IPA.

      • Coupling: Couple the next pre-activated Fmoc-protected amino acid as described in step 2.

      • Washing: Wash the resin.

    • Confirm coupling completion at each step using a qualitative test (e.g., Kaiser test).

  • N-terminal Acetylation:

    • After coupling the final amino acid (d-Tyr), remove the Fmoc group.

    • Wash the resin.

    • Cap the N-terminus by reacting the peptide-resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Experimental Protocol: Purification

Objective: To purify the crude TAK-448 peptide to >95% purity.

Method: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6][7][8][9]

Materials:

  • Crude, dried TAK-448 peptide

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.

    • Filter the sample through a 0.45 µm filter to remove any particulates.

  • HPLC Purification:

    • Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the main product peak.

  • Purity Analysis and Product Pooling:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Final Product Isolation:

    • Freeze the pooled, pure fractions at -80 °C.

    • Lyophilize the frozen solution for 48-72 hours to obtain the pure TAK-448 peptide as a white, fluffy powder.

    • Confirm the identity and mass of the final product using high-resolution mass spectrometry (HRMS).

References

Technical Notes & Optimization

Troubleshooting

T-448 not showing expected results in cells

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel PI3K/Akt pathway inhibitor, T-448. Frequently As...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel PI3K/Akt pathway inhibitor, T-448.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for T-448?

T-448 is a potent, ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) kinases.[1] By targeting these central nodes in the PI3K/Akt/mTOR signaling pathway, T-448 is designed to block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells where this pathway is overactive.[2][3]

Q2: My T-448 stock solution appears to have precipitated after thawing. What should I do?

Precipitation upon thawing can occur, particularly with highly concentrated stock solutions.[4] To resolve this, warm the vial to room temperature and vortex gently but thoroughly to ensure the compound is fully redissolved before diluting it into your culture medium. To prevent this, consider preparing aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4][5]

Q3: I am observing a different IC50 value in my cell-based assay compared to the published biochemical data. Why is this?

Discrepancies between biochemical and cell-based assays are common.[6] Several factors can contribute to this:

  • Cell Permeability: T-448 may have limited ability to cross the cell membrane, leading to a lower effective intracellular concentration.[6]

  • Intracellular ATP Concentrations: Cellular assays have much higher ATP concentrations than biochemical assays. This increased competition at the ATP-binding site of the kinase can result in a higher IC50 value for an ATP-competitive inhibitor like T-448.[6]

  • Efflux Pumps: Cancer cells can actively pump out small molecules via transporters like P-glycoprotein, reducing the intracellular concentration of T-448.[6]

  • Inhibitor Metabolism: Cells may metabolize or degrade T-448 over time, lowering its effective concentration.[6][7]

Troubleshooting Guides

Issue 1: T-448 is not inducing the expected decrease in cell viability.

If you are not observing a dose-dependent decrease in cell viability with T-448 treatment, consider the following troubleshooting steps:

Potential Cause & Solution

  • Incorrect Concentration Range: The effective concentration of a compound can vary significantly between cell lines.[8]

    • Solution: Perform a dose-response experiment with a broad range of T-448 concentrations (e.g., 10 nM to 100 µM) to determine the optimal range for your specific cell line.[9]

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K/Akt pathway inhibition.[10]

    • Solution: Confirm that your cell line has an active PI3K/Akt pathway (e.g., due to PTEN loss or PIK3CA mutation).[1] Consider testing T-448 in a panel of cell lines with known sensitivities to PI3K inhibitors.

  • Compound Instability: T-448 may be unstable in your cell culture medium over the course of the experiment.[6]

    • Solution: For long-term experiments, consider replenishing the media with fresh T-448 at regular intervals.[6] You can also assess the stability of T-448 in your specific media conditions.[11]

  • Suboptimal Assay Conditions: The timing of your assay endpoint may not be optimal for detecting changes in cell viability.[12]

    • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a cytotoxic effect.[12]

Quantitative Data Summary: T-448 IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypePI3K/Akt Pathway StatusT-448 IC50 (µM)
MCF-7Breast CancerPIK3CA Mutant0.5
PC-3Prostate CancerPTEN Null1.2
U-87 MGGlioblastomaPTEN Null2.5
A549Lung CancerWild-type PTEN/PIK3CA> 20
HCT116Colon CancerPIK3CA Mutant0.8

This data is for illustrative purposes.

Issue 2: Western blot analysis does not show decreased phosphorylation of Akt or S6K.

A lack of change in the phosphorylation status of downstream targets is a key indicator that T-448 is not effectively inhibiting the PI3K/Akt pathway in your cells.

Potential Cause & Solution

  • Insufficient T-448 Concentration or Incubation Time: The concentration or duration of treatment may not be sufficient to achieve target inhibition.

    • Solution: Increase the concentration of T-448 based on your cell viability dose-response data. Also, perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to determine the optimal time point for observing maximal inhibition of Akt and S6K phosphorylation.

  • Poor Antibody Quality: The primary antibodies used for detecting phosphorylated or total proteins may be of poor quality or used at a suboptimal dilution.[13]

    • Solution: Use antibodies that have been validated for Western blotting. Optimize the antibody concentration by performing a titration.[14] Ensure you are using appropriate positive and negative controls for your Western blots.[15]

  • Technical Issues with Western Blotting: Problems with protein extraction, gel electrophoresis, or membrane transfer can lead to weak or no signal.[16][17]

    • Solution: Ensure complete cell lysis and accurate protein quantification. Verify transfer efficiency by staining the membrane with Ponceau S.[14] Optimize blocking and washing steps to reduce background and enhance signal.[17]

Issue 3: No increase in Caspase-3 activity is observed after T-448 treatment.

An absence of Caspase-3 activation suggests that T-448 is not inducing apoptosis in your experimental system.

Potential Cause & Solution

  • Incorrect Timing of Assay: Caspase activation is a transient event, and the peak activity can vary depending on the cell type and stimulus.[18]

    • Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for measuring Caspase-3 activity after T-448 treatment.[19]

  • Cell Line Employs a Different Cell Death Mechanism: Your cells may be undergoing a non-apoptotic form of cell death, or they may be resistant to apoptosis.

    • Solution: Investigate other markers of cell death, such as PARP cleavage by Western blot.[18] Consider using an alternative assay to measure apoptosis, such as Annexin V staining.

  • Assay Sensitivity: The Caspase-3 assay you are using may not be sensitive enough to detect the level of apoptosis induced by T-448.[20]

    • Solution: Ensure you are using a sufficient number of cells for the assay. Consider using a more sensitive, luminescence-based Caspase-3 assay.[18]

Experimental Controls for T-448 Studies

Control TypePurposeExample
Vehicle Control To account for any effects of the solvent used to dissolve T-448.Cells treated with the same final concentration of DMSO (typically <0.1%) as the T-448 treated cells.[5]
Positive Control To ensure the experimental system and assays are working as expected.A known PI3K/Akt pathway inhibitor (e.g., GDC-0980) or an apoptosis-inducing agent (e.g., staurosporine).[3][21]
Negative Control To establish a baseline for comparison.Untreated cells.[22]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of T-448 in complete culture medium and add them to the appropriate wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[23]

Western Blotting for Phospho-Akt (Ser473)
  • Cell Lysis: After treatment with T-448 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[25]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.

Colorimetric Caspase-3 Assay
  • Sample Preparation: Treat cells with T-448 for the determined optimal time to induce apoptosis. Lyse the cells according to the assay kit manufacturer's instructions.[19]

  • Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and the Caspase-3 substrate (e.g., DEVD-pNA).[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of Caspase-3 activity in the sample.[19]

  • Data Analysis: Compare the absorbance of T-448-treated samples to the vehicle-treated control to determine the fold-increase in Caspase-3 activity.

Diagrams

T448_Troubleshooting_Workflow cluster_viability Cell Viability Issues cluster_western Western Blot Issues cluster_apoptosis Apoptosis Assay Issues start Unexpected Results with T-448 viability_issue No decrease in cell viability start->viability_issue wb_issue No change in p-Akt/p-S6K start->wb_issue apoptosis_issue No increase in Caspase-3 activity start->apoptosis_issue check_conc Optimize T-448 Concentration (Dose-Response Curve) viability_issue->check_conc check_time Optimize Incubation Time (Time-Course) check_conc->check_time check_cell_line Verify Pathway Activity in Cell Line check_time->check_cell_line check_wb_conc_time Optimize T-448 Concentration & Time wb_issue->check_wb_conc_time check_antibody Validate Antibodies check_wb_conc_time->check_antibody check_wb_protocol Review WB Protocol (Lysis, Transfer, etc.) check_antibody->check_wb_protocol check_apoptosis_time Optimize Assay Timing (Time-Course) apoptosis_issue->check_apoptosis_time check_mechanism Investigate Alternative Cell Death Pathways check_apoptosis_time->check_mechanism check_assay_sensitivity Use a More Sensitive Assay check_mechanism->check_assay_sensitivity

Caption: A troubleshooting workflow for addressing unexpected experimental results with T-448.

PI3K_Akt_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates T448 T-448 T448->PI3K mTORC1 mTORC1 T448->mTORC1 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth

References

Optimization

Technical Support Center: Optimizing T-448 Concentration for Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of T-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of T-448.

Crucial Initial Step: Identifying the Correct T-448 Compound

The designation "T-448" is associated with multiple distinct therapeutic agents. Before proceeding with any experiment, it is imperative to confirm the specific molecule you are working with, as their mechanisms of action and effective concentrations differ significantly.

DesignationCompound TypeTargetPrimary Therapeutic Area
EOS-448 Monoclonal AntibodyTIGITImmuno-oncology
TAK-448 KISS1R AgonistKISS1RProstate Cancer, Hypogonadism
T-448 LSD1 InhibitorLSD1Central Nervous System Disorders
CELT-448 A1 Adenosine Receptor Fluorescent AntagonisthA1 Adenosine ReceptorResearch Tool

General Troubleshooting Guide for Small Molecule Inhibitors

This section provides general guidance applicable to optimizing the concentration of small molecule inhibitors like the LSD1 inhibitor T-448.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting concentration for my experiment?

A1: The initial concentration for your experiments should be determined by reviewing the existing literature for your specific compound and target. If published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are available, a common starting point is to use a concentration 5 to 10 times higher than these values to ensure complete inhibition. If such data is unavailable, it is recommended to perform a dose-response curve covering a wide range of concentrations to determine the optimal range for your specific assay.

Q2: My inhibitor is not showing the expected potency in my cell-based assay compared to published biochemical assay data. What could be the reason?

A2: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:

  • Cell Permeability: The compound may have poor penetration across the cell membrane, leading to a lower effective intracellular concentration.[1]

  • Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.[1]

  • Protein Binding: The inhibitor might bind to plasma proteins in the cell culture medium or other cellular components, reducing the free concentration available to interact with the target.[1]

  • Inhibitor Stability: The compound may be metabolized by the cells or degrade in the culture medium over the course of the experiment.[1]

Q3: I am observing off-target effects or cellular toxicity at higher concentrations. What should I do?

A3: Off-target effects and toxicity are significant concerns with small molecule inhibitors. To address this:

  • Lower the Concentration: Use the lowest concentration that still elicits the desired on-target effect.

  • Use Control Compounds: Include a structurally related but inactive compound as a negative control to differentiate between target-specific and non-specific effects.

  • Orthogonal Assays: Confirm your findings using an alternative experimental approach or a different inhibitor targeting the same pathway.

  • Toxicity Assays: Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to monitor for cytotoxicity.

Q4: How should I prepare and store my T-448 stock solutions?

A4: Proper handling and storage are critical for maintaining the integrity of your compound.

  • Solvent Selection: Use a high-purity solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for many small molecules.[2]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. The final DMSO concentration in your assay should typically be below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[1]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Protect from light if the compound is light-sensitive.

Experimental Workflow: Dose-Response Curve for IC50 Determination

This workflow outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor in a cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of T-448 in culture medium C Remove old medium and add medium with T-448 dilutions or vehicle control A->C B Seed cells in a multi-well plate and allow to adhere overnight B->C D Incubate for a predetermined time based on the assay C->D E Perform cell viability or functional assay (e.g., MTT, luciferase) D->E F Measure signal (e.g., absorbance, luminescence) E->F G Normalize data to controls and plot percent inhibition vs. log concentration F->G H Fit data to a sigmoidal dose-response curve to determine IC50 G->H

Caption: Workflow for IC50 determination of a small molecule inhibitor.

Compound-Specific Information

EOS-448 (anti-TIGIT Monoclonal Antibody)
  • Mechanism of Action: EOS-448 is an antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human immunoglobulin G1 (hIgG1) antibody.[3][4] It works through multiple mechanisms, including activating effector T cells, modulating antigen-presenting cells through FcγR engagement, and depleting regulatory T cells (Tregs) and terminally exhausted CD8 T cells that have high TIGIT expression.[3][5][6]

  • Experimental Considerations: As an antibody, the effective concentration of EOS-448 will be in the nanomolar (nM) to micromolar (µM) range in cell culture experiments. The optimal concentration will depend on the specific cell type, assay readout, and incubation time. A dose-response experiment is essential to determine the optimal concentration for your specific experimental setup.

Signaling Pathway: TIGIT-Mediated T-Cell Inhibition

The following diagram illustrates the inhibitory signaling pathway targeted by EOS-448.

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell cluster_inhibitor Inhibitor PVR PVR/CD155 TIGIT TIGIT PVR->TIGIT Binds DNAM1 DNAM-1 PVR->DNAM1 Binds Activation T-Cell Activation TIGIT->Activation Inhibits DNAM1->Activation Activates TCR TCR TCR->Activation Activates EOS448 EOS-448 EOS448->TIGIT Blocks

Caption: Simplified TIGIT signaling pathway and the action of EOS-448.

TAK-448 (KISS1R Agonist)
  • Mechanism of Action: TAK-448 is a potent agonist of the KISS1 receptor (KISS1R).[7]

  • Experimental Data:

    • In Vitro: It has an IC50 of 460 pM and an EC50 of 632 pM for KISS1R.[7]

    • In Vivo: In a rat xenograft model, doses ranging from 0.01 to 3 mg/kg have been used.[7]

  • Experimental Considerations: Due to its high potency, experiments with TAK-448 should start at very low concentrations, in the picomolar to nanomolar range.

T-448 (LSD1 Inhibitor)
  • Mechanism of Action: T-448 is a specific and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histone H3 at lysine 4 (H3K4).[8][9]

  • Experimental Considerations: The optimal concentration for T-448 as an LSD1 inhibitor will need to be determined empirically for your cell line and assay. It is advisable to perform a dose-response curve and monitor both the inhibition of LSD1 activity (e.g., by measuring H3K4 methylation levels via Western blot or immunofluorescence) and any potential off-target effects or cytotoxicity.

CELT-448 (A1 Adenosine Receptor Fluorescent Antagonist)
  • Mechanism of Action: CELT-448 is a potent and selective fluorescent antagonist for the human A1 adenosine receptor (hA1).[10]

  • Experimental Data: It has a Ki of 26.2 nM in radioligand binding assays.[10]

  • Experimental Considerations: This compound is primarily a research tool for visualizing the A1 adenosine receptor in fluorescence-based assays like microscopy and high-content screening. The recommended working concentration will depend on the specifics of the imaging setup and the expression level of the receptor in the cells being studied. A starting concentration in the range of its Ki value is a reasonable approach.

References

Troubleshooting

T-448 off-target effects troubleshooting

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering unexpected results or off-target...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering unexpected results or off-target effects during their experiments with T-448, a specific inhibitor of LSD1 enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of T-448?

T-448 is a specific inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. It works by inhibiting the enzymatic activity of LSD1, leading to an increase in histone H3 lysine 4 (H3K4) methylation.[1] This epigenetic modification can restore learning function in certain neurological models.[1] T-448 was designed to have minimal impact on the LSD1-GFI1B complex, which is intended to reduce the risk of hematological side effects like thrombocytopenia that have been observed with other LSD1 inhibitors.[1]

Q2: We are observing unexpected changes in cell viability in our cell line treated with T-448. What could be the cause?

Unexpected effects on cell viability, such as increased cell death or, conversely, resistance, can be indicative of off-target effects. While T-448 is designed for high specificity, it is possible that at certain concentrations or in specific cellular contexts, it may interact with other cellular targets. It is also possible that the observed phenotype is a downstream consequence of LSD1 inhibition in your specific model system. For example, some cancer cells undergo autophagy as a survival mechanism when treated with targeted therapies, and inhibiting this process can lead to apoptosis.[2]

Q3: How can I determine if the effects I'm seeing are due to off-target activities of T-448?

To determine if your observations are due to off-target effects, a multi-pronged approach is recommended. This can include:

  • Dose-response analysis: Correlate the phenotype with the concentration of T-448 used. Off-target effects may only appear at higher concentrations.

  • Control compounds: Use a structurally related but inactive compound, or a different LSD1 inhibitor with a known off-target profile, to see if the effect is specific to T-448's on-target activity.

  • Target engagement assays: Confirm that T-448 is engaging with LSD1 at the concentrations where the phenotype is observed.

  • Rescue experiments: If possible, overexpress a resistant form of LSD1 to see if this reverses the phenotype.

  • Off-target profiling: Employ techniques such as kinase profiling or proteomic approaches to identify other potential binding partners of T-448.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Cytotoxicity

If you are observing a higher-than-expected level of cell death in your experiments, consider the following troubleshooting steps:

Potential Cause: The observed cytotoxicity may be due to the inhibition of an unintended kinase or other protein that is critical for cell survival in your specific cell line.

Troubleshooting Workflow:

G start Unexpected Cell Death Observed dose_response Perform Dose-Response Curve (Cell Viability Assay) start->dose_response viability_check Is cytotoxicity observed at expected on-target IC50? dose_response->viability_check on_target Phenotype is likely on-target mediated. Investigate downstream effects of LSD1 inhibition. viability_check->on_target Yes off_target Phenotype may be off-target. Proceed with further investigation. viability_check->off_target No caspase_assay Perform Caspase Activity Assay (e.g., Caspase-3/7) off_target->caspase_assay profiling Perform Kinase/Proteomic Profiling to identify potential off-targets. off_target->profiling apoptosis_check Is apoptosis induced? caspase_assay->apoptosis_check apoptosis_yes Investigate apoptotic pathways (e.g., Western blot for Bcl-2 family proteins). apoptosis_check->apoptosis_yes Yes apoptosis_no Investigate other cell death mechanisms (e.g., necroptosis, autophagy). apoptosis_check->apoptosis_no No

Caption: A logical workflow for troubleshooting unexpected cell death.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol provides a general method for measuring caspase activity as an indicator of apoptosis.

  • Cell Preparation: Plate cells in a 96-well plate and treat with a dose range of T-448 and appropriate controls (e.g., vehicle, staurosporine as a positive control).

  • Incubation: Incubate for the desired treatment duration.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., a reagent containing a tetrapeptide substrate for caspase-3/7).

  • Incubation: Incubate at room temperature for 1-2 hours to allow for substrate cleavage.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the results to a cell viability assay performed in parallel to account for differences in cell number. An increase in luminescence indicates an increase in caspase-3/7 activity.

Issue 2: Altered Signaling Pathways Unrelated to LSD1

If you observe modulation of signaling pathways that are not known to be downstream of LSD1, this could be an off-target effect.

Potential Cause: T-448 may be inhibiting a kinase or interacting with an adapter protein in an unexpected signaling cascade. For example, many small molecule inhibitors can affect pathways such as MAPK, PI3K/AKT, or STAT signaling.[3][4]

Hypothetical Off-Target Signaling Pathway:

G T448 T-448 LSD1 LSD1 (On-Target) T448->LSD1 Inhibits KinaseX Kinase X (Off-Target) T448->KinaseX Inhibits H3K4me H3K4 Methylation LSD1->H3K4me Regulates Gene_Expression Altered Gene Expression H3K4me->Gene_Expression ProteinY Protein Y KinaseX->ProteinY Phosphorylates Pathway_Activation Unexpected Pathway Activation ProteinY->Pathway_Activation

Caption: Hypothetical on-target and off-target signaling of T-448.

Experimental Protocol: Western Blot for Phospho-Proteins

This protocol can be used to assess the phosphorylation status of key proteins in a signaling pathway.

  • Cell Lysate Preparation: Treat cells with T-448 at various concentrations and for different durations. Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-ERK and total ERK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Issue 3: Inconsistent or Irreproducible Experimental Results

Inconsistent results between experiments can sometimes be traced back to the off-target activities of a compound, which may be sensitive to minor variations in experimental conditions.

Potential Cause: The off-target profile of T-448 may be influenced by factors such as cell passage number, confluency, or minor variations in media composition, leading to variable phenotypic outcomes.

Workflow for Identifying Off-Targets:

G start Inconsistent Results Observed hypothesis Hypothesize Off-Target Interaction start->hypothesis kinome_scan In Vitro Kinome Scan (e.g., >300 kinases) hypothesis->kinome_scan scan_results Identify Potential Off-Target Kinases with significant inhibition kinome_scan->scan_results cellular_assay Validate Hits in Cellular Assays (e.g., Western Blot for phospho-substrates) scan_results->cellular_assay phenotype_link Correlate Off-Target Inhibition with Observed Phenotype cellular_assay->phenotype_link conclusion Confirm Off-Target Responsibility for Phenotype phenotype_link->conclusion

Caption: An experimental workflow to identify and validate off-targets.

Data Presentation: Hypothetical Kinase Selectivity Profile for T-448

Summarizing quantitative data in tables allows for easy comparison of on-target versus off-target potency.

Kinase TargetIC50 (nM)% Inhibition @ 1 µMNotes
LSD1 (On-Target) 15 98% Potent on-target activity
Kinase X25085%Potential off-target
Kinase Y80060%Weaker off-target
Kinase Z>10,000<10%Not a significant off-target

Experimental Protocol: In Vitro Kinase Assay

This is a general protocol for assessing the inhibitory activity of a compound against a panel of purified kinases.[5][6]

  • Assay Preparation: Prepare a reaction mixture containing the kinase buffer, a specific peptide substrate for the kinase of interest, and the purified recombinant kinase enzyme.

  • Inhibitor Addition: Add T-448 at a range of concentrations to the reaction mixture. Include a no-inhibitor control and a known inhibitor for that kinase as a positive control.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]-ATP or a modified ATP for non-radioactive methods).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding EDTA or by spotting the mixture onto a phosphocellulose membrane.

  • Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For fluorescence or luminescence-based assays, this involves measuring the signal from the detection reagents.

  • Data Analysis: Plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

References

Optimization

Technical Support Center: Enhancing T-448 Bioavailability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments ai...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of T-448.

Frequently Asked Questions (FAQs)

Q1: What are the known primary barriers to T-448 bioavailability?

Based on preclinical studies, a significant barrier to T-448 bioavailability, particularly after subcutaneous administration, is extensive first-pass metabolism.[1][2][3] Studies in rats have indicated the involvement of subcutaneous proteases, such as serine proteases, in this metabolic process.[3][4] While the oral bioavailability of T-448 has not been extensively reported, it is likely to be low due to this metabolic instability and potential poor aqueous solubility, a common challenge for complex peptide analogs.

Q2: What general strategies can be employed to overcome the first-pass metabolism of T-448?

To mitigate the first-pass metabolism of T-448, several formulation and administration strategies can be considered:

  • Parenteral Administration: Direct intravenous administration bypasses first-pass metabolism entirely, achieving 100% bioavailability.[5]

  • Protease Inhibitors: Co-administration with protease inhibitors has been shown to recover the systemic absorption of unchanged T-448 in preclinical models.[3][4]

  • Permeation Enhancers: For transdermal or oral routes, permeation enhancers can facilitate faster absorption, potentially reducing the extent of pre-systemic metabolism.

  • Lipid-Based Formulations: Encapsulating T-448 in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can protect it from enzymatic degradation in the gastrointestinal tract.[6][7]

Q3: How can the potential poor solubility of T-448 be addressed to improve its oral absorption?

Assuming T-448 exhibits poor aqueous solubility, a common characteristic of many complex drug molecules, several formulation strategies can enhance its dissolution and subsequent absorption:[6][8][9][10]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[8][9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing T-448 in a hydrophilic polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[9][11]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and liposomes can improve the solubility and absorption of lipophilic drugs.[6][7][12]

  • Cyclodextrin Complexation: Encapsulating T-448 within cyclodextrin molecules can enhance its aqueous solubility.[7][8]

Troubleshooting Guides

Issue 1: Low and Variable T-448 Exposure in Preclinical Oral Pharmacokinetic Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Characterize the solid-state properties of T-448 (crystallinity, polymorphism).2. Conduct solubility studies in different biorelevant media (SGF, FaSSIF, FeSSIF).3. Employ solubility enhancement techniques such as preparing an amorphous solid dispersion or a lipid-based formulation.
Extensive first-pass metabolism in the gut and/or liver 1. Perform in vitro metabolism studies using liver microsomes and S9 fractions to identify key metabolizing enzymes.2. Co-administer with known inhibitors of relevant enzymes (e.g., cytochrome P450 inhibitors) in preclinical models to assess the impact on bioavailability.3. Consider formulation strategies that promote lymphatic transport (e.g., lipid-based systems) to bypass the liver.
Efflux by transporters (e.g., P-glycoprotein) 1. Conduct in vitro cell-based assays (e.g., Caco-2 permeability assays) to investigate if T-448 is a substrate for efflux transporters.2. If efflux is confirmed, co-administer with a known P-gp inhibitor (e.g., verapamil) in animal studies to evaluate its effect on absorption.
Issue 2: Inconsistent In Vitro Dissolution Profile of T-448 Formulation
Potential Cause Troubleshooting Steps
Drug recrystallization from an amorphous solid dispersion 1. Analyze the solid state of the formulation after dissolution testing using techniques like XRPD or DSC.2. Optimize the polymer type and drug loading in the ASD to ensure stability.3. Incorporate precipitation inhibitors into the formulation.
Phase separation of lipid-based formulation upon dispersion 1. Visually inspect the formulation upon dilution in aqueous media for signs of precipitation or phase separation.2. Optimize the ratio of oil, surfactant, and co-surfactant in the SEDDS/SMEDDS formulation.3. Evaluate the formulation's performance in different biorelevant media.
Inadequate wetting of micronized/nanosized drug particles 1. Incorporate a wetting agent or surfactant into the formulation.2. Evaluate the particle size distribution before and after dissolution to check for agglomeration.

Quantitative Data Summary

The following table summarizes various formulation strategies and their potential impact on the bioavailability of poorly soluble drugs, which can be extrapolated for T-448.

Formulation Strategy Mechanism of Bioavailability Enhancement Typical Fold-Increase in Bioavailability (Compared to Unformulated Drug) Key Considerations
Micronization/Nanosizing Increases surface area for dissolution.[8]2 to 10-foldPotential for particle agglomeration; requires specialized equipment.[8]
Amorphous Solid Dispersion Increases drug solubility and dissolution rate by presenting the drug in a high-energy amorphous state.[9]5 to 50-foldPhysical stability of the amorphous form; selection of appropriate polymer is critical.[10]
SEDDS/SMEDDS Forms a fine oil-in-water emulsion in the GI tract, increasing drug solubilization and absorption.5 to 25-foldRequires careful selection of oils, surfactants, and co-solvents; potential for GI side effects at high surfactant concentrations.
Liposomes Encapsulates the drug, protecting it from degradation and potentially enhancing cellular uptake.[6]2 to 20-foldManufacturing complexity and cost; stability during storage and in the GI tract.[8]
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its aqueous solubility.[7][8]2 to 15-foldLimited to drugs with appropriate size and polarity to fit into the cyclodextrin cavity; potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of T-448 Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve T-448 and a hydrophilic polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24-48 hours to remove residual solvent.

  • Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve of a specific mesh size.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using XRPD and DSC), drug content (using HPLC), and dissolution performance.

Protocol 2: In Vitro Dissolution Testing of T-448 Formulations
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Utilize 900 mL of a relevant dissolution medium, such as 0.1 N HCl (pH 1.2) or FaSSIF (pH 6.5). Maintain the temperature at 37 ± 0.5 °C.

  • Procedure:

    • Place a known amount of the T-448 formulation (equivalent to a specific dose) into each dissolution vessel.

    • Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and analyze the concentration of T-448 using a validated analytical method, such as HPLC.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision formulation_strategy Select Formulation Strategy (e.g., ASD, LBDDS) formulation_prep Prepare T-448 Formulation formulation_strategy->formulation_prep formulation_char Characterize Formulation (e.g., XRPD, DSC, DLS) formulation_prep->formulation_char dissolution In Vitro Dissolution Testing formulation_char->dissolution permeability Caco-2 Permeability Assay dissolution->permeability pk_study Preclinical Pharmacokinetic Study (e.g., in Rats) permeability->pk_study data_analysis Analyze PK Parameters (AUC, Cmax, Tmax) pk_study->data_analysis decision Bioavailability Goal Met? data_analysis->decision decision->formulation_strategy No, Optimize Formulation end Lead Formulation Identified decision->end Yes

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced T-448 formulations.

signaling_pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation T448_formulation T-448 Formulation dissolution Dissolution in GI Fluids T448_formulation->dissolution metabolism_gut Gut Wall Metabolism (Enzymatic Degradation) dissolution->metabolism_gut absorption Absorption into Enterocytes dissolution->absorption efflux P-gp Efflux absorption->efflux portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Bioavailable Drug) portal_vein->systemic_circulation Drug that bypasses liver liver->systemic_circulation Metabolites

Caption: Barriers to oral bioavailability of T-448.

References

Troubleshooting

T-448 degradation issues in solution

This technical support center provides guidance for researchers, scientists, and drug development professionals working with T-448. Below you will find frequently asked questions and troubleshooting guides to address com...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with T-448. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to the handling, storage, and degradation of T-448 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of T-448 degradation in aqueous solutions?

A1: T-448 is susceptible to degradation through several mechanisms. The primary pathways are hydrolysis, oxidation, and photodegradation. The rate of degradation is influenced by pH, temperature, light exposure, and the presence of dissolved oxygen or metal ions.

Q2: What is the optimal pH range for maintaining the stability of T-448 in solution?

A2: T-448 exhibits maximal stability in a slightly acidic to neutral pH range (pH 4.5-6.5). Both highly acidic and alkaline conditions can accelerate hydrolytic degradation.

Q3: How should stock solutions of T-448 be prepared and stored?

A3: It is recommended to prepare T-448 stock solutions in a suitable organic solvent such as DMSO. For long-term storage, these stock solutions should be aliquoted and kept at -80°C. For short-term storage (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities with common excipients or buffer components?

A4: Yes, certain excipients can promote the degradation of T-448. For instance, buffers containing phosphate ions have been observed to increase the rate of hydrolysis.[1] Additionally, excipients with antioxidant properties can help mitigate oxidative degradation.[2][3] It is crucial to conduct compatibility studies with your specific formulation.[3][4]

Q5: How can I monitor the degradation of T-448 in my samples?

A5: The most effective method for monitoring T-448 degradation is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact T-448 from its degradation products, allowing for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving T-448.

Issue Potential Cause Recommended Solution
Loss of T-448 potency in cell-based assays Degradation of T-448 in the culture medium.- Prepare fresh dilutions of T-448 from a frozen stock solution for each experiment.- Minimize the exposure of the treatment solution to light.- Consider using a more stable buffer system within the optimal pH range (4.5-6.5).
Precipitation of T-448 in aqueous buffer Poor aqueous solubility of T-448.[2][5]- Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across experiments and does not exceed 0.5%.- Investigate the use of solubility enhancers such as cyclodextrins.[4]
Inconsistent experimental results Instability of T-448 under experimental conditions.- Conduct forced degradation studies to understand the stability profile of T-448 under your specific experimental conditions (e.g., temperature, pH, light exposure).[3]- Implement strict protocols for solution preparation and handling.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.- Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway.- Adjust storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of T-448 Stock Solution

  • Materials: T-448 powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the T-448 powder to equilibrate to room temperature.

    • Weigh the required amount of T-448 in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the T-448 is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study of T-448

  • Objective: To evaluate the stability of T-448 under various stress conditions.

  • Procedure:

    • Prepare a solution of T-448 in the desired buffer.

    • Divide the solution into several groups:

      • Acidic: Adjust pH to 2 with 1N HCl.

      • Basic: Adjust pH to 12 with 1N NaOH.

      • Oxidative: Add 3% hydrogen peroxide.

      • Thermal: Incubate at 60°C.

      • Photolytic: Expose to a calibrated light source (e.g., ICH option 1).

      • Control: Store at 4°C in the dark.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining T-448 and the formation of degradation products.

Visualizations

T448_Degradation_Pathway T448 T-448 (Active) Hydrolysis Hydrolytic Degradation T448->Hydrolysis High/Low pH Oxidation Oxidative Degradation T448->Oxidation Oxygen, Metal Ions Photodegradation Photodegradation T448->Photodegradation UV/Vis Light Inactive_H Inactive Metabolite H Hydrolysis->Inactive_H Inactive_O Inactive Metabolite O Oxidation->Inactive_O Inactive_P Inactive Metabolite P Photodegradation->Inactive_P

Caption: Major degradation pathways of T-448 in solution.

Troubleshooting_Workflow Start Inconsistent Results with T-448 Check_Prep Review Solution Prep & Storage Start->Check_Prep Check_Conditions Evaluate Experimental Conditions Start->Check_Conditions Fresh_Stock Use Freshly Prepared Stock Check_Prep->Fresh_Stock Control_pH Control pH (4.5-6.5) Check_Conditions->Control_pH Protect_Light Protect from Light Check_Conditions->Protect_Light Analyze Analyze by HPLC Fresh_Stock->Analyze Control_pH->Analyze Protect_Light->Analyze Forced_Deg Conduct Forced Degradation Study Stable Results are Consistent Analyze->Stable Degradation < 5% Not_Stable Still Inconsistent Analyze->Not_Stable Degradation > 5% Not_Stable->Forced_Deg

Caption: Troubleshooting workflow for inconsistent T-448 results.

References

Optimization

Technical Support Center: Overcoming T-448 Resistance in Cancer Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the LSD1 inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the LSD1 inhibitor, T-448, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is T-448 and what is its mechanism of action?

T-448 is a novel, specific, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression of target genes.[4][5] T-448 inhibits the enzymatic activity of LSD1, leading to an increase in H3K4 methylation and subsequent changes in gene expression that can induce anti-tumor effects such as cell growth arrest.[2][6]

Q2: We are observing that our cancer cell line, which was initially sensitive to T-448, is now showing signs of resistance. What are the potential mechanisms?

Acquired resistance to T-448 and other LSD1 inhibitors in cancer cell lines, particularly in models like small-cell lung cancer (SCLC), is associated with a shift in the cellular transcriptional state.[1][7] A key mechanism is the epigenetic reprogramming of neuroendocrine cancer cells to a mesenchymal-like state.[1][7] This transition is often driven by the activation of the transcriptional co-activator TEAD4.[1][7] This resistant state may be reversible.[1][7]

Q3: Are there intrinsic factors that can make a cell line resistant to T-448 from the outset?

Yes, intrinsic resistance to T-448 is often observed in cancer cell lines that already exhibit a mesenchymal-like transcriptional program.[1][7] In contrast, cell lines with a pronounced neuroendocrine phenotype are more likely to be sensitive to LSD1 inhibitors.[1][7] The expression of SNAG domain-containing transcription factors like INSM1 or GFI1B is associated with sensitivity, but their presence alone does not guarantee a response.[1]

Q4: How can we experimentally confirm if our resistant cell line has adopted a mesenchymal-like phenotype?

You can assess the expression of key molecular markers. A shift to a mesenchymal-like state is typically characterized by:

  • Upregulation of mesenchymal markers: Vimentin, ZEB1, and CD44.

  • Downregulation of epithelial/neuroendocrine markers: E-cadherin, ASCL1, and NEUROD1.[1]

These changes can be measured at the mRNA level using RT-qPCR or at the protein level using Western blotting or immunofluorescence.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Decreased sensitivity to T-448 (Increased IC50) Development of acquired resistance through a mesenchymal-like transition.1. Confirm Phenotypic Shift: Analyze the expression of neuroendocrine and mesenchymal markers (see FAQ Q4). 2. Investigate TEAD4 Activation: Assess the expression and activity of the transcription factor TEAD4. 3. Consider Combination Therapy: Explore co-treatment with inhibitors of pathways associated with the mesenchymal state (e.g., YAP/TAZ inhibitors).[8]
Heterogeneous response within a cell population Pre-existence of a subpopulation of cells with a mesenchymal-like transcriptional program.1. Single-Cell Analysis: Perform single-cell RNA sequencing (scRNA-seq) to identify and characterize the resistant subpopulation. 2. Clonal Selection: Isolate single-cell clones to establish and characterize purely sensitive and resistant populations for further investigation.
T-448 shows no anti-proliferative effect in our SCLC cell line The cell line may have an intrinsic resistance due to a pre-existing mesenchymal-like state. The mechanism of action of some LSD1 inhibitors is through disruption of the LSD1-SNAG domain interaction, which T-448 has minimal impact on.[1][2]1. Characterize Cell Line: Profile the baseline expression of neuroendocrine and mesenchymal markers. 2. Test Alternative LSD1 Inhibitors: Consider testing LSD1 inhibitors that are known to disrupt the LSD1-SNAG domain protein-protein interaction.

Quantitative Data Summary

Table 1: IC50 Values of LSD1 Inhibitors in Sensitive and Resistant SCLC Cell Lines

Cell LineTranscriptional SubtypeLSD1 InhibitorIC50 (µM)
NCI-H69NeuroendocrineGSK690< 1
NCI-H69V (Resistant variant)Mesenchymal-likeGSK690> 10

Note: Data is illustrative and based on findings for LSD1 inhibitors in SCLC.[1] Specific IC50 values for T-448 should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Assessment of Mesenchymal Marker Expression by Western Blot
  • Cell Lysis: Lyse T-448 sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Vimentin, E-cadherin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay to Test Combination Therapies
  • Cell Seeding: Seed the T-448 resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Preparation: Prepare a dose-response matrix of T-448 and a second compound (e.g., a YAP/TAZ inhibitor like Verteporfin).[8]

  • Treatment: Treat the cells with the single agents and their combinations for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT or a commercially available kit (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 values for each drug alone and in combination. Use synergy analysis software (e.g., CompuSyn) to determine if the drug combination is synergistic, additive, or antagonistic.

Visualizations

Signaling Pathways and Resistance Mechanisms

T448_Resistance_Pathway cluster_sensitive T-448 Sensitive State (Neuroendocrine) cluster_resistant T-448 Resistant State (Mesenchymal-like) T448 T-448 LSD1 LSD1 T448->LSD1 inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates NE_Genes Neuroendocrine Gene Expression (e.g., ASCL1) H3K4me2->NE_Genes activates Growth_Arrest Cell Growth Arrest NE_Genes->Growth_Arrest TEAD4 TEAD4 NE_Genes->TEAD4 Epigenetic Reprogramming Mesenchymal_Genes Mesenchymal Gene Expression (e.g., Vimentin, ZEB1) TEAD4->Mesenchymal_Genes activates Bypass Survival & Proliferation Mesenchymal_Genes->Bypass

Caption: T-448 resistance pathway.

Experimental Workflow for Investigating Resistance

Experimental_Workflow cluster_workflow Workflow for Investigating T-448 Resistance start Observation: Decreased T-448 Sensitivity confirm_resistance Confirm Resistance (Dose-response curve, IC50 calculation) start->confirm_resistance characterize_phenotype Characterize Phenotype (Western Blot, RT-qPCR for NE & Mesenchymal markers) confirm_resistance->characterize_phenotype investigate_mechanism Investigate Mechanism (Assess TEAD4 expression/activity) characterize_phenotype->investigate_mechanism test_combinations Test Combination Therapies (e.g., with YAP/TAZ inhibitors) investigate_mechanism->test_combinations end Identify Strategy to Overcome Resistance test_combinations->end

Caption: Experimental workflow for T-448 resistance.

References

Troubleshooting

T-448 experimental variability and reproducibility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental anti-TIGIT antibody, T-448 (also know...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental anti-TIGIT antibody, T-448 (also known as EOS-448 or GSK4428859A). The information is designed to address specific issues that may arise during experiments, helping to improve reproducibility and mitigate variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for T-448?

A1: T-448 is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.[1][2] Its primary mechanism of action is multifaceted and includes:

  • Blocking the TIGIT-CD155/CD112 interaction: By binding to TIGIT on the surface of T cells and Natural Killer (NK) cells, T-448 prevents TIGIT from interacting with its ligands (CD155 and CD112) on tumor cells. This action blocks the inhibitory signals that suppress anti-tumor immunity.

  • FcγR-mediated effector function: T-448 possesses a functional Fc domain that engages Fc gamma receptors (FcγR) on other immune cells. This engagement can lead to the depletion of TIGIT-expressing cells, particularly regulatory T cells (Tregs), which are highly immunosuppressive.[1]

  • Activation of T cells and NK cells: By blocking the TIGIT inhibitory pathway, T-448 promotes the activation and effector function of T cells and NK cells, enhancing their ability to attack tumor cells.

Q2: What are the key applications of T-448 in preclinical research?

A2: T-448 is primarily used in preclinical immuno-oncology research to:

  • Investigate the role of the TIGIT pathway in tumor immune evasion.

  • Evaluate the anti-tumor efficacy of TIGIT blockade, both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.

  • Assess the pharmacodynamic effects of TIGIT blockade on various immune cell populations within the tumor microenvironment.

Q3: What are some potential sources of variability in experiments using T-448?

A3: Variability in preclinical cancer research can arise from several factors.[3] When working with T-448, potential sources of variability include:

  • Inconsistent cell culture conditions: Differences in cell passage number, confluency, and media composition can alter the expression of TIGIT and its ligands, affecting the outcome of in vitro assays.

  • Tumor model heterogeneity: In vivo studies can be impacted by the inherent biological variability of tumor models, leading to inconsistent tumor growth rates and immune responses.[3]

  • Reagent quality and handling: Improper storage or handling of T-448 and other reagents can lead to a loss of activity.

  • Assay-specific parameters: Minor variations in assay protocols, such as incubation times, washing steps, and instrument settings, can contribute to significant differences in results.

Troubleshooting Guides

In Vitro T-cell Activation and Proliferation Assays

Issue: Low or no T-cell activation/proliferation in response to T-448.

Possible Cause Recommended Solution
Suboptimal T-cell stimulation Ensure that T-cells are properly activated with anti-CD3 and anti-CD28 antibodies or a suitable antigen. The concentration of these stimuli may need to be optimized.[4]
Low TIGIT expression on T-cells Verify TIGIT expression on your T-cell population using flow cytometry. TIGIT expression can vary depending on the T-cell subset and activation state.
Inadequate concentration of T-448 Perform a dose-response experiment to determine the optimal concentration of T-448 for your specific assay.
Cell viability issues Check cell viability before and after the assay. High cell death can lead to a lack of response.
Incorrect assay duration T-cell proliferation assays typically require 3-5 days to observe distinct proliferation peaks.[5]

Issue: High background T-cell activation in control wells.

Possible Cause Recommended Solution
Spontaneous T-cell activation Use fresh, healthy T-cells. Minimize handling and ensure gentle processing to avoid non-specific activation.
Contaminated cell culture medium Use fresh, sterile cell culture medium and reagents.
Non-specific binding of antibodies Include an isotype control antibody to assess the level of non-specific binding.
Flow Cytometry for Pharmacodynamic Monitoring

Issue: Difficulty in detecting changes in T-cell populations (e.g., Treg depletion).

Possible Cause Recommended Solution
Inappropriate antibody panel Use a well-characterized antibody panel to accurately identify T-cell subsets (e.g., CD3, CD4, CD8, FoxP3 for Tregs).
Insufficient number of events acquired Acquire a sufficient number of events to accurately quantify rare cell populations like Tregs.
Poor sample quality Ensure that samples are processed promptly and that cells are viable. Dead cells can non-specifically bind antibodies, leading to inaccurate results.[6]
Incorrect gating strategy Establish a clear and consistent gating strategy based on appropriate controls, such as fluorescence-minus-one (FMO) controls.

Issue: High background fluorescence.

Possible Cause Recommended Solution
Autofluorescence Include an unstained control to assess the baseline autofluorescence of your cells.[6]
Non-specific antibody binding Block Fc receptors on cells using an Fc block reagent before staining.[7]
Inadequate washing Increase the number of washing steps to remove unbound antibodies.[6]

Experimental Protocols

Protocol 1: In Vitro T-cell Proliferation Assay

Objective: To assess the effect of T-448 on T-cell proliferation.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Label the purified T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet) according to the manufacturer's instructions.

  • Plate the labeled T-cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.

  • Add T-448 or an isotype control antibody at various concentrations.

  • Stimulate the T-cells with anti-CD3 (plate-bound) and anti-CD28 (soluble) antibodies.

  • Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.

  • Harvest the cells and analyze proliferation by flow cytometry, measuring the dilution of the proliferation dye.

Protocol 2: Flow Cytometry Analysis of T-cell Subsets in Tumors

Objective: To evaluate the impact of T-448 treatment on the composition of immune cells within the tumor microenvironment in a murine model.

Methodology:

  • Implant tumor cells into syngeneic mice and allow tumors to establish.

  • Treat mice with T-448, an isotype control antibody, or a vehicle control according to the desired dosing schedule.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Perform red blood cell lysis if necessary.

  • Count the viable cells and stain with a panel of fluorescently labeled antibodies to identify T-cell subsets (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3).

  • Acquire the samples on a flow cytometer and analyze the data to determine the percentages of different T-cell populations.

Visualizations

T448_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-cell / NK Cell cluster_apc APC / NK Cell CD155 CD155/CD112 Activation Immune Activation CD155->Activation Inhibition Immune Inhibition CD155->Inhibition TIGIT TIGIT TIGIT->CD155 Binds CD226 CD226 CD226->CD155 Binds TCR TCR FcR FcγR Depletion Treg Depletion FcR->Depletion T448 T-448 T448->TIGIT Blocks T448->FcR Binds

Caption: T-448 Signaling Pathway

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis isolate_pbmcs Isolate PBMCs purify_tcells Purify T-cells (MACS) isolate_pbmcs->purify_tcells label_tcells Label T-cells (CFSE) purify_tcells->label_tcells plate_cells Plate T-cells label_tcells->plate_cells add_treatment Add T-448 / Control plate_cells->add_treatment stimulate_cells Stimulate (anti-CD3/CD28) add_treatment->stimulate_cells incubate Incubate (4-5 days) stimulate_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells analyze_flow Analyze (Flow Cytometry) harvest_cells->analyze_flow

Caption: T-cell Proliferation Assay Workflow

References

Optimization

Technical Support Center: T-448 Treatment Optimization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment time of T-448 for maximal exp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment time of T-448 for maximal experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for T-448 in in vitro T-cell activation assays?

A1: The optimal incubation time for T-448 can vary depending on the specific cell type, experimental goals, and assay format. As a starting point, a time-course experiment is recommended. Based on general protocols for immune checkpoint inhibitors, initial experiments can be set up with treatment durations ranging from 24 to 72 hours.[1][2] TIGIT expression on T-cells can be induced upon activation, with kinetics showing significant expression changes between 12 and 48 hours.[3] Therefore, assessing endpoints at multiple time points within this range is advisable.

Q2: How does T-448 concentration influence the optimal treatment time?

A2: T-448 concentration and treatment time are interconnected. Higher concentrations may achieve a therapeutic effect more rapidly, potentially shortening the required incubation time. Conversely, lower concentrations might necessitate a longer treatment duration to observe a significant effect. It is crucial to determine the optimal concentration of T-448 through a dose-response experiment before proceeding with time-course studies.

Q3: Should T-448 be replenished during long-term in vitro experiments?

Q4: What are the key readouts to determine the optimal T-448 treatment time?

A4: The choice of readouts depends on the experimental objective. Key readouts for assessing T-448 efficacy include:

  • T-cell proliferation: Measured by assays like CFSE dilution or BrdU incorporation.[5]

  • Cytokine secretion: Quantification of cytokines such as IFN-γ, TNF-α, and IL-2 using ELISA, ELISpot, or multiplex bead arrays.[1][5]

  • Expression of activation markers: Analysis of markers like CD25 and CD69 on T-cells via flow cytometry.[5]

  • Cytotoxicity: In co-culture models with target tumor cells, measuring target cell lysis is a direct indicator of effector T-cell function.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no T-cell activation Suboptimal treatment time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1][3]
Inadequate T-448 concentration.Conduct a dose-response experiment to determine the optimal concentration of T-448.
Poor cell health.Ensure cells are healthy and viable before starting the experiment. Use fresh media and appropriate cell densities.
Low TIGIT expression on effector cells.Confirm TIGIT expression on your target cell population (e.g., activated T-cells, NK cells) using flow cytometry. TIGIT expression is often upregulated upon activation.[6][7]
High background/non-specific activation T-448 concentration is too high.Titrate down the concentration of T-448.
Contamination of cell culture.Regularly check for and prevent microbial contamination. Use aseptic techniques.
Non-specific binding of T-448.Include an isotype control antibody in your experiments to account for non-specific binding.[4]
Inconsistent results between experiments Variability in cell culture conditions.Standardize cell culture protocols, including cell passage number, seeding density, and media composition.
Lot-to-lot variability of T-448.If using different batches of T-448, perform a bridging study to ensure consistent performance.[8]
Pipetting errors.Ensure accurate and consistent pipetting, especially for antibodies and cells.
Cell death at longer incubation times T-448-mediated cytotoxicity (e.g., ADCC).If using an Fc-active version of T-448, consider the possibility of antibody-dependent cell-mediated cytotoxicity (ADCC) against TIGIT-expressing cells.[9][10] An Fc-silent version could be used as a control.
Nutrient depletion or waste accumulation in culture.For longer experiments, consider replenishing the culture media.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • T-Cell Isolation: Purify CD8+ or CD4+ T-cells using magnetic-activated cell sorting (MACS).

  • Cell Seeding: Seed the purified T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • T-Cell Stimulation: Activate the T-cells with anti-CD3/anti-CD28 beads or plate-bound antibodies.

  • T-448 Treatment: Add T-448 at various concentrations (e.g., 0.1, 1, 10 µg/mL) and for different durations (e.g., 24, 48, 72 hours). Include an isotype control.

  • Endpoint Analysis:

    • Proliferation: At the end of the incubation, assess T-cell proliferation using a CFSE dilution assay and flow cytometry.

    • Cytokine Production: Collect the supernatant to measure cytokine levels (IFN-γ, TNF-α) by ELISA.

    • Activation Markers: Stain the cells with fluorescently labeled antibodies against CD25 and CD69 and analyze by flow cytometry.

Visualizations

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 CD155->CD226 Binding SHP1 SHP-1 TIGIT->SHP1 Recruits TCR TCR PI3K PI3K TCR->PI3K Activates SHP1->TCR Dephosphorylates Inhibition Inhibition of T-Cell Function SHP1->Inhibition Activation T-Cell Activation PI3K->Activation T448 T-448 T448->TIGIT Blocks

Caption: TIGIT signaling pathway and the mechanism of action of T-448.

Experimental_Workflow Experimental Workflow for T-448 Treatment Time Optimization start Start cell_prep Prepare Target Cells (e.g., T-cells, NK cells) start->cell_prep stimulate Stimulate Cells (e.g., anti-CD3/CD28) cell_prep->stimulate add_t448 Add T-448 and Controls (Isotype, No Treatment) stimulate->add_t448 incubate Incubate for Different Durations (e.g., 24h, 48h, 72h) add_t448->incubate analyze Analyze Endpoints: - Proliferation - Cytokine Release - Activation Markers incubate->analyze data_analysis Data Analysis and Optimal Time Determination analyze->data_analysis end End data_analysis->end

Caption: A general experimental workflow for optimizing T-448 treatment time.

References

Troubleshooting

T-448 Cytotoxicity Assay: Technical Support Center

Disclaimer: The "T-448 cytotoxicity assay" is not a standardized, publicly documented assay. This guide provides information on general T-cell mediated cytotoxicity assays and common troubleshooting procedures that can b...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The "T-448 cytotoxicity assay" is not a standardized, publicly documented assay. This guide provides information on general T-cell mediated cytotoxicity assays and common troubleshooting procedures that can be adapted for your specific "T-448" protocol.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-cell mediated cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a T-cell mediated cytotoxicity assay?

A T-cell mediated cytotoxicity assay is a method used to measure the ability of cytotoxic T-lymphocytes (CTLs) or other effector cells (like CAR-T or NK cells) to kill target cells.[1][2] The assay quantifies cell death, which can be a result of direct cell-to-cell contact and the release of cytotoxic granules by the T-cells. These assays are crucial in immunology and cancer research to evaluate the efficacy of immunotherapies.[3][4]

Q2: What are the common readouts for cytotoxicity?

Common methods for measuring cytotoxicity include:

  • Release Assays: Measuring the release of cellular components from damaged cells, such as lactate dehydrogenase (LDH).[5]

  • Dye Exclusion Assays: Using dyes that can only penetrate cells with compromised membranes, like trypan blue or fluorescent DNA-binding dyes (e.g., Propidium Iodide, 7-AAD).[5][6]

  • Metabolic Assays: Assessing the metabolic activity of viable cells using reagents like MTT or resazurin.[7][8]

  • Flow Cytometry-Based Assays: Allowing for multi-parametric analysis of both effector and target cell populations to determine the percentage of dead target cells.[6][9]

  • Real-Time Impedance-Based Assays: Monitoring changes in electrical impedance as cells die and detach from the substrate.[10]

Q3: How do I choose the right effector-to-target (E:T) ratio?

The optimal E:T ratio depends on the specific effector and target cells being used and should be determined empirically. A common starting point is a 10:1 ratio, but a titration of ratios (e.g., 40:1, 20:1, 10:1, 5:1, 1:1) is recommended to determine the optimal condition for your experiment.[6]

Q4: What are the essential controls for a cytotoxicity assay?

It is critical to include the following controls in your experimental setup:

  • Spontaneous Release Control: Target cells incubated with assay medium alone to measure the baseline level of cell death.[5]

  • Maximum Release Control: Target cells lysed with a detergent (e.g., Triton X-100) to determine 100% cell death.[5]

  • Effector Cell Control: Effector cells alone to account for any background signal from the effector cells themselves.

  • Vehicle Control: Target cells treated with the vehicle used to dissolve the test compound to account for any solvent-induced cytotoxicity.[5]

  • Untreated Control: Target cells and effector cells co-cultured without any treatment.

Troubleshooting Guide

High Background Signal

Q5: My negative control wells (spontaneous release) show high levels of cell death. What could be the cause?

High background in negative controls can obscure the actual cytotoxic effect. Potential causes include:

  • Poor Target Cell Health: The target cells may be unhealthy before the assay begins. Ensure cells are in the logarithmic growth phase and have high viability before seeding. Stressed cells can lead to a high rate of spontaneous death.[6]

  • Overly Forceful Pipetting: Mechanical stress during cell seeding or reagent addition can damage cell membranes. Handle cells gently.[1][11]

  • Inappropriate Culture Medium: The assay medium may be causing cell death. Ensure the medium has the correct supplements and is at the proper pH.[1]

  • Contamination: Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination.

Q6: I am observing high background fluorescence/absorbance in my medium-only controls. What should I do?

This issue can arise from:

  • Medium Components: Some components in the cell culture medium, like phenol red, can interfere with fluorescent or colorimetric readings.[5] Consider using a medium without phenol red for the assay.

  • Reagent Contamination: The assay reagents themselves might be contaminated or degraded. Prepare fresh reagents and store them properly, protected from light.[5]

Low Signal or No Cytotoxicity Detected

Q7: I am not observing any significant cytotoxicity, even with my positive control. What could be the problem?

A lack of signal can be due to several factors:

  • Suboptimal Effector Cell Activity: The effector cells may not be properly activated or may have lost their cytotoxic function. Ensure proper stimulation and handling of effector cells.[12]

  • Incorrect E:T Ratio: The ratio of effector to target cells may be too low. It is advisable to test a range of E:T ratios to find the optimal one.[6]

  • Insufficient Incubation Time: The co-incubation period may be too short for the effector cells to induce target cell death. Optimize the incubation time (e.g., 4, 12, 24 hours).[11][13]

  • Target Cell Resistance: The target cells may be resistant to T-cell mediated killing.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect low levels of cytotoxicity.[4]

Inconsistent Results

Q8: I am getting highly variable results between replicate wells. What are the common causes?

Inconsistent results often stem from technical variability:

  • Uneven Cell Seeding: Inaccurate cell counting or improper mixing of the cell suspension before plating can lead to different numbers of cells per well. Ensure a homogenous cell suspension and use calibrated pipettes.[11]

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and viability. To minimize this, you can fill the outer wells with sterile PBS or medium and not use them for experimental data.[11]

  • Pipetting Errors: Inconsistent pipetting technique can introduce variability. Use a consistent method for adding cells and reagents to each well.[11]

Data Presentation

Table 1: Optimization of Cell Seeding Density
Seeding Density (cells/well in 96-well plate)Signal-to-Background RatioCoefficient of Variation (%CV)Notes
5,000LowHighInsufficient cell number for a robust signal.
10,000OptimalLowGood balance between signal and cell health.
20,000HighLowSignal may plateau; risk of overgrowth.
40,000HighHighOver-confluence can lead to cell stress and death.

This is example data. Optimal seeding density is cell-type dependent and should be determined experimentally.[14]

Table 2: Optimization of Incubation Time
Incubation Time (hours)% Cytotoxicity (Positive Control)% Spontaneous Release (Negative Control)Notes
425%5%Early time point, may not capture the full effect.
1260%10%Good for detecting moderate to strong cytotoxicity.
2485%20%May be optimal for many cell types, but spontaneous release can increase.[13]
4890%40%High cytotoxicity, but also high background cell death.[13]

This is example data. The ideal incubation time depends on the specific cell types and experimental goals.[15]

Experimental Protocols

Detailed Methodology for a T-Cell Mediated Cytotoxicity Assay (LDH Release)

This protocol outlines a general procedure for measuring T-cell mediated cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged target cells.[5]

1. Preparation of Cells:

  • Target Cells: Culture target cells to 70-80% confluency. On the day of the assay, harvest the cells, wash with PBS, and resuspend in assay medium (e.g., phenol red-free RPMI + 2% FBS) at a concentration of 2 x 10^5 cells/mL.

  • Effector Cells: Isolate and prepare effector T-cells. Activate them if necessary using appropriate stimuli (e.g., anti-CD3/CD28 antibodies).[12] Wash and resuspend the effector cells in assay medium at the desired concentrations to achieve the intended E:T ratios.

2. Assay Procedure:

  • Seed 50 µL of the target cell suspension (10,000 cells) into each well of a 96-well plate.

  • Prepare the following controls:

    • Spontaneous Release: Add 50 µL of assay medium.

    • Maximum Release: Add 50 µL of assay medium containing 2% Triton X-100.

  • For the experimental wells, add 50 µL of the effector cell suspension at different E:T ratios.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (e.g., 4-24 hours).

3. LDH Measurement:

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Mandatory Visualization

Experimental_Workflow T-448 Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_target Prepare Target Cells seed_cells Seed Target Cells in 96-well Plate prep_target->seed_cells prep_effector Prepare Effector Cells add_effectors Add Effector Cells (at various E:T ratios) prep_effector->add_effectors add_controls Add Controls (Spontaneous & Maximum Release) seed_cells->add_controls seed_cells->add_effectors incubate Co-incubate at 37°C add_controls->incubate add_effectors->incubate measure Measure Cytotoxicity (e.g., LDH release) incubate->measure calculate Calculate % Cytotoxicity measure->calculate

Caption: Experimental workflow for a T-cell mediated cytotoxicity assay.

Troubleshooting_Tree Troubleshooting High Background Signal start High Background Signal in Spontaneous Release Wells q1 Are cells healthy before seeding? start->q1 sol1_yes Check for mechanical stress (e.g., over-pipetting) q1->sol1_yes Yes sol1_no Optimize cell culture conditions. Use cells in log phase. q1->sol1_no No q2 Is the assay medium appropriate? sol1_yes->q2 sol2_yes Check for contamination. q2->sol2_yes Yes sol2_no Test different medium formulations. q2->sol2_no No

Caption: Troubleshooting decision tree for high background signals.

References

Optimization

Technical Support Center: T-448 In Vivo Delivery

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-448 in vivo. As "T-448" can refer to different therapeutic m...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-448 in vivo. As "T-448" can refer to different therapeutic molecules, this resource addresses two distinct compounds: EOS-448 , an anti-TIGIT monoclonal antibody, and TAK-448 , a kisspeptin analog peptide. Please select the section relevant to your compound of interest.

Section 1: EOS-448 (Anti-TIGIT Monoclonal Antibody)

EOS-448 (also known as GSK4428859A) is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor.[1][2] Its mechanism of action is multifaceted, involving the blockade of ligand binding and engagement of Fc gamma receptors (FcγR) to activate the immune system.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected anti-tumor activity in our mouse model despite using a validated dose. What could be the issue?

A1: Several factors could contribute to reduced efficacy. Consider the following:

  • FcγR Engagement: The anti-tumor effect of EOS-448 is highly dependent on its functional Fc domain engaging with Fcγ receptors.[4] Preclinical studies have shown that Fc-dead versions of anti-TIGIT antibodies lack significant anti-tumor activity.[2] Ensure your experimental model expresses compatible Fcγ receptors.

  • Immune Cell Populations: EOS-448's mechanism involves the depletion of regulatory T cells (Tregs) and terminally exhausted CD8 T cells, which express high levels of TIGIT.[1][2][4] The baseline composition of the tumor microenvironment in your model is critical. A low prevalence of these target cell populations might result in a less pronounced therapeutic effect.

  • Combination Therapy: Preclinical data suggests a strong synergistic potential when combining an anti-TIGIT antibody with an anti-PD1 agent.[1][3] If you are using monotherapy, consider evaluating a combination approach to enhance anti-tumor activity.

Q2: We are seeing significant depletion of regulatory T cells (Tregs) in the peripheral blood, but the impact on tumor growth is minimal. Is this expected?

A2: Yes, this is a plausible scenario. Pharmacodynamic analyses in patients have shown a sustained depletion of Tregs in the blood.[4] However, the therapeutic effect is ultimately determined by the events within the tumor microenvironment.

  • Tumor Penetration: Assess the penetration of EOS-448 into the tumor tissue. Inadequate exposure at the tumor site will limit its efficacy, even with systemic target engagement.

  • Tumor Microenvironment (TME) Composition: The TME may contain other immunosuppressive cell types or mechanisms that are not addressed by TIGIT blockade alone. Characterizing the TME of your model may reveal other dominant resistance pathways.

Q3: How does the mechanism of action of EOS-448 differ from other anti-TIGIT antibodies?

A3: The key differentiator for EOS-448 is its multifaceted mechanism of action, which is dependent on its IgG1 isotype and functional Fc domain.[3] This allows it to:

  • Block TIGIT Signaling: Prevent the binding of TIGIT to its ligands (like CD155), thus restoring T cell function.[1][5]

  • Deplete Suppressive Immune Cells: Induce antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP) of cells with high TIGIT expression, such as Tregs and exhausted T cells.[5]

  • Activate Antigen-Presenting Cells (APCs): Engage FcγR on APCs, leading to their activation.[3]

Signaling Pathway and Mechanism of Action

EOS448_Mechanism EOS-448 Multifaceted Mechanism of Action cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell Treg Regulatory T Cell (High TIGIT) CD8_eff Effector CD8+ T Cell (Low TIGIT) Treg->CD8_eff Suppression CD8_ex Exhausted CD8+ T Cell (High TIGIT) CD8_ex->CD8_eff Suppression CD8_eff->Tumor Cell Tumor Killing APC Antigen-Presenting Cell (APC) APC->Treg ADCP APC->CD8_eff Activation NK_Cell NK Cell NK_Cell->Treg ADCC EOS448 EOS-448 (anti-TIGIT IgG1) EOS448->Treg Binds to TIGIT EOS448->CD8_ex Binds to TIGIT EOS448->CD8_eff Blocks inhibitory signal EOS448->APC FcγR Engagement EOS448->NK_Cell FcγR Engagement

Caption: EOS-448 mechanism of action in the tumor microenvironment.

Section 2: TAK-448 (Kisspeptin Analog Peptide)

TAK-448 is a synthetic oligopeptide analog of kisspeptin, which has been investigated for its pharmacokinetic and pharmacodynamic properties.[6] As a peptide, its in vivo delivery can be subject to challenges such as rapid metabolism and absorption issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing less than dose-proportional plasma exposure after subcutaneous administration of our peptide. What could be causing this?

A2: This phenomenon, known as nonlinear pharmacokinetics, has been observed with TAK-448.[6] A likely cause is the enhancement of subcutaneous metabolism at higher doses.[6]

  • Subcutaneous Proteases: Peptides are susceptible to degradation by proteases present in the subcutaneous tissue. This "first-pass metabolism" can become more pronounced at higher concentrations.

  • Troubleshooting Strategy: An experiment involving the co-administration of protease inhibitors with your peptide at the subcutaneous injection site can help diagnose this issue. If co-administration restores dose-proportionality, it confirms the involvement of subcutaneous proteases.[6]

Q2: The terminal half-life of our peptide is very short in vivo. How can we address this for sustained exposure?

A2: A short half-life is a common characteristic of peptides like TAK-448, which has a reported terminal elimination half-life of 1.4-5.3 hours.[6]

  • Formulation Strategies: Consider using a depot formulation to achieve sustained release. TAK-448 has been evaluated in a 1-month depot formulation for clinical studies.[6] Other strategies include encapsulation in liposomes or nanoparticles.

  • Dosing Regimen: If a depot formulation is not feasible, a continuous infusion or more frequent dosing schedule may be necessary to maintain plasma concentrations above the therapeutic threshold.

Q3: How can we formulate a peptide like TAK-448 for in vivo studies?

A3: The formulation will depend on the desired route of administration and release profile. For basic in vivo studies, peptides are often dissolved in aqueous buffers.

  • Solubility: Ensure the peptide is fully dissolved and the formulation is clear. pH adjustment may be necessary.

  • Stability: Peptides can be prone to degradation in solution. Prepare formulations fresh and store them appropriately (e.g., at 4°C) for the short term. For long-term storage, lyophilization is often preferred.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for TAK-448 from a study in healthy subjects.[6]

ParameterValueRoute of Administration
Time to Maximum Plasma Concentration (Tmax)0.25 - 0.5 hoursSubcutaneous
Terminal Elimination Half-life (t1/2)1.4 - 5.3 hoursSubcutaneous

Experimental Workflow

TAK448_Troubleshooting Troubleshooting Workflow for Peptide In Vivo Delivery Start Start: Low In Vivo Exposure CheckFormulation 1. Check Formulation - Solubility - Stability - pH & Osmolality Start->CheckFormulation AdministerIV 2. Administer IV Bolus - Determine intrinsic clearance - Establish baseline exposure CheckFormulation->AdministerIV AdministerSC 3. Administer SC Bolus - Assess bioavailability - Observe PK profile AdministerIV->AdministerSC NonlinearPK Non-linear PK observed? AdministerSC->NonlinearPK CoAdministerPI 4. Co-administer SC with Protease Inhibitors NonlinearPK->CoAdministerPI Yes ConclusionOther Conclusion: Rapid systemic clearance or other factors are dominant. NonlinearPK->ConclusionOther No PKRestored Dose-proportionality restored? CoAdministerPI->PKRestored ConclusionSCMetabolism Conclusion: Subcutaneous metabolism is the primary issue. PKRestored->ConclusionSCMetabolism Yes PKRestored->ConclusionOther No DevelopSustainedRelease 5. Develop Sustained-Release Formulation (e.g., Depot) ConclusionSCMetabolism->DevelopSustainedRelease

References

Reference Data & Comparative Studies

Validation

T-448: A Comparative Analysis of a Differentiated LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the lysine-specific demethylase 1 (LSD1) inhibitor T-448 with other notable alternatives. The information pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lysine-specific demethylase 1 (LSD1) inhibitor T-448 with other notable alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug discovery and development programs.

Introduction to LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[2][3] LSD1 inhibitors can be broadly categorized into two main classes: irreversible (covalent) and reversible (non-covalent) inhibitors. Many of the irreversible inhibitors, particularly those based on a tranylcypromine (TCP) scaffold, are known to cause hematological toxicities, such as thrombocytopenia.[4] This is often attributed to the disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a key regulator of hematopoiesis.[4]

T-448: A Profile of a Differentiated Inhibitor

T-448 is an orally active, irreversible inhibitor of LSD1 with a distinct mechanism that confers a superior safety profile.[5] Unlike many other tranylcypromine-based inhibitors that form a bulky adduct with the FAD cofactor of LSD1 and disrupt the LSD1-GFI1B complex, T-448 generates a compact formyl-FAD adduct.[6] This smaller adduct effectively inhibits the demethylase activity of LSD1 while having a minimal impact on the crucial LSD1-GFI1B interaction, thereby mitigating the risk of hematological side effects.[4][6]

Quantitative Comparison of LSD1 Inhibitors

The following tables summarize the in vitro potency of T-448 and other selected LSD1 inhibitors. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Potency of T-448 and Other Clinical-Stage LSD1 Inhibitors

Compound (Alternative Name)TypeLSD1 IC50 (nM)Selectivity vs. MAO-A/BKey FeaturesReference(s)
T-448 Irreversible22>4,500-fold vs. MAO-A/BMinimal impact on LSD1-GFI1B complex; improved hematological safety profile.[5][6]
Iadademstat (ORY-1001)Irreversible18Highly selectivePotent anti-leukemic activity.[3]
Bomedemstat (IMG-7289)Irreversible56.8Not specifiedIn clinical trials for myeloid-related malignancies.[3]
INCB059872IrreversibleNot specified (EC50: 47-377 nM in SCLC cells)Not specifiedEffective in small cell lung cancer (SCLC) preclinical models.[3]
Seclidemstat (SP-2577)Reversible13Not specifiedReversible inhibitor in clinical trials for advanced solid tumors.[7]
Pulrodemstat (CC-90011)ReversibleNot specifiedNot specifiedReversible inhibitor in clinical trials.[3]
JBI-802Irreversible50Selective vs. other HDACsDual LSD1/HDAC6/8 inhibitor.[3]

Table 2: In Vitro Potency of Preclinical and Tool Compound LSD1 Inhibitors

CompoundTypeLSD1 IC50 (µM)Selectivity vs. MAO-A/BReference(s)
Tranylcypromine (TCP)Irreversible5.6Less selective (MAO-A IC50: 2.84 µM, MAO-B IC50: 0.73 µM)[8]
Phenelzine (PLZ)IrreversibleMillimolar rangeLess selective (MAO-A IC50: 0.42 µM, MAO-B IC50: 0.83 µM)[8]
Pargyline (PRG)IrreversibleMillimolar rangeLess selective (MAO-A IC50: 3.84 µM, MAO-B IC50: 0.24 µM)[8]
GSK-LSD1IrreversibleNot specifiedNot specifiedCovalently binds to FAD, sterically hindering GFI1B binding.
NCL1Irreversible2.5Selective (MAO-A IC50: 230 µM, MAO-B IC50: 500 µM)[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways influenced by LSD1 and a general workflow for evaluating LSD1 inhibitors.

LSD1_Signaling_Pathways LSD1-Regulated Signaling Pathways in Cancer LSD1 LSD1 Histones Histones LSD1->Histones Demethylation (H3K4me1/2, H3K9me1/2) NonHistone Non-Histone Proteins (p53, DNMT1) LSD1->NonHistone Demethylation Gene_Expression Altered Gene Expression Histones->Gene_Expression NonHistone->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Block Gene_Expression->Differentiation EMT EMT Gene_Expression->EMT

LSD1's role in regulating gene expression and cancer hallmarks.

LSD1_Inhibitor_Workflow Experimental Workflow for LSD1 Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Biochemical Biochemical Assay (LSD1 Inhibition, IC50) CellBased Cell-Based Assays (Proliferation, Differentiation) Biochemical->CellBased Lead Selection Toxicity Hematological Toxicity (e.g., TF-1a cells) CellBased->Toxicity Safety Screening Xenograft Xenograft Models (Efficacy) Toxicity->Xenograft Candidate Selection Safety Safety/Toxicity Studies (e.g., Platelet Counts) Xenograft->Safety

A generalized workflow for the preclinical evaluation of LSD1 inhibitors.

LSD1_GFI1B_Interaction Mechanism of LSD1-GFI1B Interaction and Disruption LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B interacts with Hematopoiesis Normal Hematopoiesis GFI1B->Hematopoiesis regulates TCP_Inhibitor Tranylcypromine-based Inhibitors TCP_Inhibitor->LSD1 binds and causes steric clash Disruption Complex Disruption TCP_Inhibitor->Disruption T448 T-448 T448->LSD1 forms compact adduct No_Disruption Minimal Disruption T448->No_Disruption Thrombocytopenia Thrombocytopenia Disruption->Thrombocytopenia Safe_Profile Improved Safety Profile No_Disruption->Safe_Profile

Differential impact of LSD1 inhibitors on the LSD1-GFI1B complex.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used in the characterization of LSD1 inhibitors.

LSD1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of test compounds.

  • Principle: The demethylation of a di-methylated histone H3K4 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a fluorescent product (resorufin), which can be measured.

  • Materials: Recombinant human LSD1, di-methylated H3K4 peptide substrate, HRP, fluorometric substrate, assay buffer, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add assay buffer, LSD1 enzyme, HRP, and the fluorometric substrate.

    • Add the test compound or vehicle control.

    • Initiate the reaction by adding the H3K4 peptide substrate.

    • Incubate at 37°C for a specified time (e.g., 60-120 minutes).

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 540/590 nm).

    • Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay (e.g., using TF-1a cells)

This assay assesses the effect of LSD1 inhibitors on the proliferation of hematopoietic cells, providing an indication of potential hematological toxicity.

  • Principle: The proliferation of TF-1a cells, an erythroleukemia cell line, is dependent on growth factors. Inhibition of LSD1, particularly through disruption of the LSD1-GFI1B complex, can affect their proliferation. Cell viability is often measured using a colorimetric assay such as MTT or WST-1.

  • Materials: TF-1a cells, cell culture medium (e.g., RPMI-1640) supplemented with GM-CSF, fetal bovine serum (FBS), test compounds, MTT or WST-1 reagent.

  • Procedure:

    • Seed TF-1a cells in a 96-well plate at a predetermined density.

    • Add serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the occupancy of specific proteins, such as LSD1, or the presence of specific histone modifications (e.g., H3K4me2) at particular genomic loci.

  • Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein or histone modification of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR or next-generation sequencing (ChIP-seq).

  • Materials: Cells of interest, formaldehyde, lysis buffer, sonicator or micrococcal nuclease, antibody specific to the target, protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, DNA purification kit, qPCR reagents.

  • Procedure:

    • Cross-link proteins to DNA in live cells with formaldehyde.

    • Lyse the cells and shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of a desired size range (e.g., 200-1000 bp).

    • Immunoprecipitate the chromatin with an antibody against the target protein or histone mark.

    • Capture the antibody-protein-DNA complexes with protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes from the beads and reverse the cross-links by heating.

    • Digest the proteins with proteinase K and purify the DNA.

    • Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters or other regions of interest.

Conclusion

T-448 represents a significant advancement in the development of LSD1 inhibitors. Its unique mechanism of action, which leads to potent and selective inhibition of LSD1's enzymatic activity without significantly disrupting the LSD1-GFI1B complex, translates to a superior hematological safety profile in preclinical models.[4][6] This positions T-448 as a promising candidate for further investigation in therapeutic areas where LSD1 inhibition is a validated strategy, but where the toxicity of earlier-generation inhibitors has been a limiting factor. Researchers should consider the distinct profile of T-448 when selecting an LSD1 inhibitor for their studies, particularly when investigating diseases where minimizing hematological side effects is a primary concern. The provided experimental frameworks can serve as a guide for the comprehensive evaluation and comparison of T-448 with other LSD1 inhibitors.

References

Comparative

Validating T-448 Target Engagement in Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of T-448 (also known as EOS-448 or belrestotug), an antagonistic anti-TIGIT antibody, with other alternative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-448 (also known as EOS-448 or belrestotug), an antagonistic anti-TIGIT antibody, with other alternative anti-TIGIT therapies. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to objectively evaluate its performance in cellular target engagement.

T-448: A Multifaceted Approach to TIGIT Blockade

T-448 is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][2] Its mechanism of action is twofold: it blocks the interaction of TIGIT with its ligands, such as CD155, and its Fc region engages with Fc gamma receptors (FcγR), leading to the depletion of TIGIT-high cells like regulatory T cells (Tregs) and exhausted T cells.[3][4] This dual action aims to restore and enhance anti-tumor immune responses.[5]

Comparative Analysis of Anti-TIGIT Antibodies

The landscape of anti-TIGIT therapies includes several molecules in clinical development, each with distinct characteristics. A key differentiator is the functionality of the Fc region, which dictates the antibody's ability to mediate effector functions like Antibody-Dependent Cell-mediated Cytotoxicity (ADCC).

FeatureT-448 (EOS-448)TiragolumabDomvanalimab
Alias GSK4428859A, Belrestotug--
Target TIGITTIGITTIGIT
Modality Monoclonal AntibodyMonoclonal AntibodyMonoclonal Antibody
Isotype Human IgG1Human IgG1Human IgG1 (Fc-silent)
FcγR Engagement ActiveActiveInactive (Fc-silent)
Reported Activity Picomolar activity, potent Treg depletion[1][3]Improved objective response rates in combination with atezolizumab[6]Demonstrates clinical activity without depleting peripheral lymphocytes[7]

Quantitative Data on Cellular Target Engagement

Validating the engagement of T-448 with TIGIT in a cellular context is crucial for understanding its mechanism of action and potency. Below are key cellular assays and representative data.

TIGIT Receptor Occupancy and Downmodulation

Flow cytometry is a primary method to assess the binding of anti-TIGIT antibodies to their target on the cell surface and the subsequent receptor modulation.

AssayMetricT-448 (EOS-448)Alternative (Example)
Receptor Occupancy % SaturationHigh target engagement at all tested doses in clinical trials[8]Domvanalimab has demonstrated complete receptor coverage on TIGIT-expressing leukocytes[9]
TIGIT Downmodulation % Decrease in TIGIT+ cellsSignificant depletion of TIGIT+ CD8 T cells observed in patients[8]Not consistently reported as a primary mechanism for all anti-TIGIT antibodies
Functional Consequences of Target Engagement

The functional outcomes of TIGIT engagement by T-448 and its alternatives can be measured through various in vitro assays that model the tumor microenvironment.

AssayMetricT-448 (EOS-448)Alternative (Example)
Treg Depletion (ADCC) % DepletionPreferential depletion of Tregs observed in vitro and in patients[3][5]Fc-silent antibodies like Domvanalimab are designed to avoid cell depletion[7]
T-cell Activation IFN-γ release (pg/mL)Restores cytokine production in the presence of CD155[5]Tiragolumab in combination with atezolizumab enhances T-cell function[10]
NK Cell Activation % CytotoxicityEnhances NK cell anti-tumor responsesTIGIT blockade, in general, is known to enhance NK cell function[2]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental data.

Protocol 1: Flow Cytometry for TIGIT Receptor Occupancy and Treg Depletion

This protocol outlines the steps to measure TIGIT expression on different T-cell subsets and quantify Treg depletion following treatment with an anti-TIGIT antibody.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or cancer patients

  • Anti-TIGIT therapeutic antibody (e.g., T-448)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD127, anti-FoxP3, anti-TIGIT (non-competing clone)

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization Buffer (for intracellular FoxP3 staining)

  • Flow cytometer

Procedure:

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Incubate PBMCs with escalating concentrations of the anti-TIGIT therapeutic antibody for a specified time (e.g., 24-72 hours) at 37°C.

  • Wash cells with FACS buffer.

  • Stain for surface markers (CD3, CD4, CD8, CD25, CD127, and a non-competing anti-TIGIT antibody) for 30 minutes at 4°C.

  • Wash cells with FACS buffer.

  • For Treg analysis, fix and permeabilize the cells according to the manufacturer's protocol for the FoxP3 staining buffer set.

  • Stain for intracellular FoxP3 for 30 minutes at 4°C.

  • Wash cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer.

Data Analysis:

  • Gate on CD4+ T cells and subsequently identify Tregs as CD25+CD127low/-FoxP3+.

  • Determine the percentage of TIGIT+ cells within the CD8+ T-cell and Treg populations.

  • Calculate the percentage of Treg depletion at different antibody concentrations compared to an isotype control.

Protocol 2: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay

This protocol describes how to assess the ability of an Fc-competent anti-TIGIT antibody to induce the killing of TIGIT-expressing target cells by effector cells.

Materials:

  • TIGIT-expressing target cells (e.g., a T-cell line or engineered cell line)

  • Effector cells (e.g., NK cells or PBMCs)

  • Anti-TIGIT therapeutic antibody (e.g., T-448)

  • Isotype control antibody

  • Cell culture medium

  • Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescence-based method)

  • 96-well plates

Procedure:

  • Plate target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere if necessary.

  • Add serial dilutions of the anti-TIGIT antibody or isotype control to the wells.

  • Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

  • Incubate the plate for 4-18 hours at 37°C.

  • Measure cell lysis using a cytotoxicity detection reagent according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of specific lysis for each antibody concentration.

  • Plot the percentage of specific lysis against the antibody concentration to determine the EC50 value.

Protocol 3: Mixed Lymphocyte Reaction (MLR) for T-cell Activation

This assay assesses the ability of an anti-TIGIT antibody to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.

Materials:

  • Responder PBMCs from one donor

  • Stimulator PBMCs from another donor (irradiated or treated with mitomycin C to prevent proliferation)

  • Anti-TIGIT therapeutic antibody (e.g., T-448)

  • Isotype control antibody

  • Cell culture medium

  • ELISA kit for IFN-γ detection

  • Cell proliferation dye (e.g., CFSE)

Procedure:

  • Label responder PBMCs with a cell proliferation dye.

  • Co-culture responder and stimulator PBMCs at a 1:1 ratio in a 96-well plate.

  • Add the anti-TIGIT antibody or isotype control at various concentrations.

  • Incubate the plate for 3-5 days at 37°C.

  • Collect the supernatant to measure IFN-γ levels by ELISA.

  • Harvest the cells and analyze T-cell proliferation by measuring the dilution of the cell proliferation dye via flow cytometry.

Data Analysis:

  • Quantify the concentration of IFN-γ in the supernatants.

  • Determine the percentage of proliferating T cells in the responder population.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

TIGIT_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_Tcell T Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds SHP2 SHP-2 TIGIT->SHP2 Recruits PI3K PI3K CD226->PI3K Activates SHP2->PI3K Inhibits Inhibition Inhibition SHP2->Inhibition Activation Activation PI3K->Activation PI3K->Activation T448 T-448 T448->TIGIT Blocks ADCC_Workflow Target_Cells Plate TIGIT+ Target Cells Add_Antibody Add Anti-TIGIT Ab (e.g., T-448) Target_Cells->Add_Antibody Add_Effectors Add Effector Cells (NK cells) Add_Antibody->Add_Effectors Incubate Incubate (4-18h, 37°C) Add_Effectors->Incubate Measure_Lysis Measure Cell Lysis (e.g., LDH release) Incubate->Measure_Lysis Analyze_Data Analyze Data (Calculate % Lysis, EC50) Measure_Lysis->Analyze_Data Target_Engagement_Methods cluster_Direct Direct Binding Assays cluster_Functional Functional Assays Flow_Cytometry Flow Cytometry (Receptor Occupancy) ADCC ADCC Assay (Cell Killing) Flow_Cytometry->ADCC Treg_Depletion Treg Depletion Assay Flow_Cytometry->Treg_Depletion CETSA CETSA (Thermal Stability) NanoBRET NanoBRET (Proximity-based) Cytokine_Release Cytokine Release (IFN-γ, IL-2) ADCC->Cytokine_Release Treg_Depletion->Cytokine_Release Target_Validation Target Validation Target_Validation->Flow_Cytometry Target_Validation->CETSA Target_Validation->NanoBRET

References

Validation

Comparative study of T-448 and GSK2879552

A Comparative Analysis of the LSD1 Inhibitors T-448 and GSK2879552 This guide provides a detailed comparison of two small molecule inhibitors of Lysine-Specific Demethylase 1 (LSD1), T-448 and GSK2879552, for researchers...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the LSD1 Inhibitors T-448 and GSK2879552

This guide provides a detailed comparison of two small molecule inhibitors of Lysine-Specific Demethylase 1 (LSD1), T-448 and GSK2879552, for researchers, scientists, and drug development professionals. While both compounds target the same epigenetic enzyme, their development paths, and preclinical/clinical findings indicate distinct profiles, particularly concerning their therapeutic applications and safety.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. LSD1 is a critical regulator of gene expression and is implicated in various physiological and pathological processes, including cancer and neurological disorders. Consequently, it has emerged as a promising therapeutic target. This guide compares T-448 and GSK2879552, two potent LSD1 inhibitors.

Mechanism of Action

Both T-448 and GSK2879552 are irreversible inhibitors of LSD1. They form a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its inactivation.[1] This irreversible inhibition results in a sustained increase in H3K4 methylation at target gene loci, thereby altering gene expression.

dot

cluster_inhibition LSD1 Inhibition cluster_downstream Downstream Effects T-448 T-448 LSD1 LSD1 T-448->LSD1 Inhibits GSK2879552 GSK2879552 GSK2879552->LSD1 Inhibits H3K4me1/2 H3K4me1/2 LSD1->H3K4me1/2 Demethylates Gene_Expression Gene_Expression H3K4me1/2->Gene_Expression Regulates Therapeutic_Effect Therapeutic_Effect Gene_Expression->Therapeutic_Effect

Shared Mechanism of Action of T-448 and GSK2879552.

Comparative Data

The following tables summarize the available quantitative and qualitative data for T-448 and GSK2879552.

Table 1: General Compound Information
FeatureT-448GSK2879552
Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Mechanism Irreversible inhibitorIrreversible inhibitor
Therapeutic Area (Investigated) Central Nervous System (CNS) disordersOncology (SCLC, AML)
Clinical Development PreclinicalPhase I (Terminated)
Table 2: Preclinical Efficacy
ParameterT-448GSK2879552
In Vitro Potency Enhances H3K4me2 level at 0.1 µM in primary rat neurons.[2]IC50 of 24 nM.[3]
Cellular Effects Increases Ucp2 mRNA expression in neurons.[2]Potent anti-proliferative effects in some AML and SCLC cell lines.[1][4]
In Vivo Models Improves learning function in an NMDAR hypofunction mouse model at 10 mg/kg.[2]Inhibited tumor growth in SCLC xenograft models.[5]
Key Differentiator Minimal impact on LSD1-GFI1B complex.[2][6]-
Table 3: Safety and Tolerability
Adverse EffectT-448GSK2879552
Thrombocytopenia No change in blood cell numbers at effective doses in mice.[2]A common treatment-related adverse event in clinical trials.[7][8]
Other Adverse Events Not reported in available literature.Encephalopathy, fatigue, nausea.[7][8]
Clinical Outcome -Clinical trials terminated due to an unfavorable risk-benefit profile.[7][9]

Detailed Experimental Protocols

T-448: Assessment of In Vivo Efficacy in a Mouse Model of NMDAR Hypofunction
  • Animal Model: NR1-hypo mice, which exhibit hypofunction of the NMDA receptor.

  • Treatment: T-448 was administered orally at a dose of 10 mg/kg.

  • Behavioral Assay: Learning function was assessed using a recognized behavioral paradigm for cognition in rodents (e.g., Morris water maze or contextual fear conditioning).

  • Pharmacodynamic Endpoint: Brain tissue was collected post-treatment to measure the levels of H3K4me2 at the promoter regions of specific genes like Bdnf, Arc, and Fos using chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR).[2]

dot

Start Start NR1_hypo_mice NR1-hypo Mice Start->NR1_hypo_mice Oral_Administration Oral Administration of T-448 (10 mg/kg) NR1_hypo_mice->Oral_Administration Behavioral_Testing Behavioral Testing (Learning Function) Oral_Administration->Behavioral_Testing Brain_Tissue_Collection Brain Tissue Collection Behavioral_Testing->Brain_Tissue_Collection ChIP_qPCR ChIP-qPCR for H3K4me2 Brain_Tissue_Collection->ChIP_qPCR Data_Analysis Data Analysis ChIP_qPCR->Data_Analysis End End Data_Analysis->End

Experimental Workflow for T-448 In Vivo Efficacy.
GSK2879552: Phase I Clinical Trial in Relapsed/Refractory SCLC

  • Study Design: A multicenter, open-label, dose-escalation (Part 1) and dose-expansion (Part 2, not conducted) study (NCT02034123).[7]

  • Patient Population: Patients (≥18 years old) with relapsed or refractory SCLC after at least one platinum-containing chemotherapy regimen.[7]

  • Treatment: GSK2879552 was administered orally in escalating doses.

  • Primary Endpoint (Part 1): To determine the safety, tolerability, and recommended dose and regimen of GSK2879552.[7]

  • Secondary Endpoints: To characterize pharmacokinetic (PK) and pharmacodynamic (PD) parameters and measure the disease control rate.[7]

  • Safety Monitoring: Regular monitoring of adverse events, with a particular focus on hematological toxicities like thrombocytopenia.[7]

dot

Patient_Enrollment Enrollment of Relapsed/Refractory SCLC Patients Dose_Escalation Dose Escalation of Oral GSK2879552 Patient_Enrollment->Dose_Escalation Safety_Monitoring Continuous Safety Monitoring (AEs, Labs) Dose_Escalation->Safety_Monitoring PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Dose_Escalation->PK_PD_Analysis Efficacy_Assessment Assessment of Disease Control Rate Dose_Escalation->Efficacy_Assessment Decision_Point Risk-Benefit Assessment Safety_Monitoring->Decision_Point Efficacy_Assessment->Decision_Point Trial_Termination Trial Termination Decision_Point->Trial_Termination

References

Comparative

T-448: A Paradigm of Specificity for LSD1 Inhibition

In the landscape of epigenetic drug discovery, the development of highly specific enzyme inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. T-448 has emerged as a noteworthy ir...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the development of highly specific enzyme inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. T-448 has emerged as a noteworthy irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone modification and gene regulation. This guide provides a comprehensive comparison of T-448 with other LSD1 inhibitors, supported by experimental data, to underscore its unique mechanism and specificity.

Unveiling the Specificity of T-448

T-448 distinguishes itself as a potent and specific inhibitor of LSD1, with a half-maximal inhibitory concentration (IC50) of 22 nM.[1][2] Its high specificity is further demonstrated by its over 4,500-fold selectivity for LSD1 over the homologous monoamine oxidases A and B (MAO-A/B).[1] This remarkable selectivity is a significant advantage, as off-target inhibition of MAOs can lead to undesirable side effects.

The unique mechanism of action of T-448 lies in its ability to form a compact formyl-flavin-adenine dinucleotide (FAD) adduct within the LSD1 active site.[1] This covalent modification irreversibly inactivates the demethylase activity of LSD1. Crucially, this compact adduct has minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[1][3] This is a critical distinction from many other tranylcypromine-based LSD1 inhibitors that disrupt the LSD1-GFI1B complex, leading to hematological toxicities such as thrombocytopenia.[1][3]

Comparative Performance of LSD1 Inhibitors

The following table summarizes the in vitro potency and selectivity of T-448 in comparison to other notable LSD1 inhibitors.

InhibitorTypeLSD1 IC50 (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)Impact on LSD1-GFI1B Complex
T-448 Irreversible22[1][2][4]>100>100Minimal Disruption[1][3]
ORY-1001 (Iadademstat) Irreversible18-20[5]--Disrupts
GSK-2879552 Irreversible20[5]--Disrupts
TAK-418 Irreversible2.9[4]--Minimal Disruption
SP-2509 Reversible13>300>300Does not disrupt
Tranylcypromine (TCP) Irreversible20,700[5]2.840.73Disrupts

Experimental Protocols

The determination of inhibitor potency and specificity relies on robust biochemical assays. Below are detailed methodologies for key experiments.

LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the demethylase activity of LSD1.

Principle: The HTRF LSD1 assay utilizes a biotinylated peptide substrate derived from histone H3, monomethylated at lysine 4 (H3K4me1). LSD1 demethylates this substrate to produce an unmethylated H3K4 peptide. The product is detected using a europium cryptate-labeled antibody specific for unmethylated H3K4 and a streptavidin-conjugated XL665 fluorophore. When the antibody and streptavidin are in close proximity on the peptide, a FRET signal is generated, which is proportional to the amount of demethylated product.

Protocol:

  • Enzymatic Reaction:

    • To each well of a 384-well plate, add 2 µL of the test compound (e.g., T-448) at various concentrations.

    • Add 4 µL of LSD1 enzyme solution.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a substrate mixture containing biotinylated H3K4me1 peptide and FAD.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of the detection mixture containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio and determine IC50 values from the dose-response curves.

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction

This method is used to assess the effect of inhibitors on the interaction between LSD1 and GFI1B.

Protocol:

  • Cell Treatment:

    • Culture human erythroblast TF-1a cells.

    • Treat the cells with the test inhibitor (e.g., T-448, T-711) at desired concentrations for 17-24 hours.

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against GFI1B overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times to remove non-specific binding.

    • Elute the protein complexes from the beads using an elution buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against LSD1 and GFI1B.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • The amount of co-precipitated LSD1 is indicative of the integrity of the LSD1-GFI1B complex.

Visualizing LSD1 Inhibition and Specificity

The following diagrams illustrate the mechanism of LSD1 action and the experimental workflow for assessing inhibitor specificity.

LSD1_Mechanism cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibitor Action H3K4me1 Histone H3 (H3K4me1/2) LSD1_CoREST LSD1-CoREST Complex H3K4me1->LSD1_CoREST Substrate Binding H3K4me0 Histone H3 (H3K4me0) LSD1_CoREST->H3K4me0 Demethylation GFI1B GFI1B LSD1_CoREST->GFI1B Interaction Gene_Repression Gene Repression H3K4me0->Gene_Repression T448 T-448 T448->LSD1_CoREST Inhibits Demethylation LSD1_GFI1B_Intact LSD1-GFI1B Complex (Intact) T448->LSD1_GFI1B_Intact Other_Inhibitors Other TCP-based Inhibitors Other_Inhibitors->LSD1_CoREST Inhibits Demethylation LSD1_GFI1B_Disrupted LSD1-GFI1B Complex (Disrupted) Other_Inhibitors->LSD1_GFI1B_Disrupted

Caption: Mechanism of LSD1 inhibition by T-448 versus other TCP-based inhibitors.

Experimental_Workflow start Start: Compound Library htrf Primary Screen: LSD1 HTRF Assay start->htrf ic50 Determine LSD1 IC50 htrf->ic50 Active Compounds selectivity Secondary Screen: MAO-A/B & LSD2 Assays ic50->selectivity co_ip Tertiary Screen: LSD1-GFI1B Co-IP selectivity->co_ip Selective Compounds hit Identify Specific Inhibitor (e.g., T-448) co_ip->hit Minimal GFI1B Disruption

Caption: Workflow for identifying specific LSD1 inhibitors like T-448.

References

Validation

Validating T-448 Results with siRNA Knockdown of LSD1: A Comparative Guide

For researchers investigating the role of Lysine-Specific Demethylase 1 (LSD1) in various biological processes, both small molecule inhibitors and genetic knockdown techniques serve as powerful tools. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of Lysine-Specific Demethylase 1 (LSD1) in various biological processes, both small molecule inhibitors and genetic knockdown techniques serve as powerful tools. This guide provides a comparative overview of T-448, a specific and irreversible inhibitor of LSD1, and siRNA-mediated knockdown of LSD1. By presenting available experimental data, detailed protocols, and visualizing the underlying mechanisms, this guide aims to assist researchers in selecting the appropriate method for their experimental needs and in validating their findings.

Executive Summary

T-448 is a potent and irreversible inhibitor of LSD1 with an IC50 of 22 nM, which functions by preventing the demethylation of histone H3 at lysine 4 (H3K4)[1]. Similarly, siRNA-mediated knockdown of LSD1 achieves a reduction in LSD1 protein levels, leading to a comparable increase in H3K4 methylation and subsequent changes in gene expression. While both methods effectively target LSD1 function, they operate through distinct mechanisms—pharmacological inhibition versus genetic suppression—which can result in different off-target effects and durations of action. This guide explores these differences through a detailed comparison of their reported effects on gene expression and cellular processes.

Data Presentation: T-448 vs. LSD1 siRNA

The following tables summarize the quantitative effects of T-448 and LSD1 siRNA on gene expression and histone methylation, based on data from various studies. It is important to note that a direct comparison from a single study using the same experimental system is not currently available in the public domain. Therefore, the data presented here are compiled from different sources and should be interpreted with this in mind.

Table 1: Comparison of Effects on Gene Expression and Histone Methylation

ParameterT-448LSD1 siRNASource
Mechanism of Action Irreversible pharmacological inhibition of LSD1 enzymatic activity.Post-transcriptional silencing of LSD1 mRNA, leading to reduced protein expression.[1]
Effect on H3K4me2 Increased H3K4me2 levels at the promoters of genes such as Ucp2, Bdnf, Arc, and Fos.Approximately 2-fold increase in H3K4me2 accumulation at the rhodopsin promoter.[1][2]
Effect on Gene Expression Increased mRNA expression of neural plasticity-related genes.Induction of p21 and pten gene expression in neural stem cells.[1][3]

Experimental Protocols

Detailed methodologies for utilizing T-448 and LSD1 siRNA are crucial for reproducible and reliable results. Below are generalized protocols for cell-based assays.

T-448 Treatment Protocol (In Vitro)
  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of T-448 in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of T-448. Include a vehicle control (medium with DMSO) to account for any solvent effects.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or chromatin immunoprecipitation (ChIP) for histone modification analysis.

siRNA Knockdown of LSD1 Protocol (In Vitro)
  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to ensure they are 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the LSD1-specific siRNA and a non-targeting control siRNA in a serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in a serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 4-6 hours under standard cell culture conditions.

  • Post-Transfection: Add complete medium (with serum and antibiotics) and continue to incubate for 24-72 hours to allow for LSD1 protein depletion.

  • Validation and Analysis: Harvest the cells to validate knockdown efficiency by Western blot or qPCR and proceed with downstream experiments.

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

T-448_Mechanism_of_Action T448 T-448 LSD1 LSD1 Enzyme T448->LSD1 Inhibits Demethylation Demethylation LSD1->Demethylation Catalyzes H3K4me2 H3K4me2 GeneRepression Target Gene Repression H3K4me2->GeneRepression Prevents Demethylation->H3K4me2 Removes methyl group from

Caption: Mechanism of T-448 action on LSD1.

siRNA_Knockdown_Workflow siRNA LSD1 siRNA RISC RISC Complex siRNA->RISC Binds to LSD1_mRNA LSD1 mRNA RISC->LSD1_mRNA Targets Degradation mRNA Degradation LSD1_mRNA->Degradation Leads to No_LSD1_Protein Reduced LSD1 Protein Degradation->No_LSD1_Protein Results in

Caption: Workflow of siRNA-mediated LSD1 knockdown.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates TargetGenes Target Genes (e.g., p21, pten) H3K4me2->TargetGenes Activates Transcription Transcription TargetGenes->Transcription T448 T-448 T448->LSD1 Inhibits siRNA LSD1 siRNA siRNA->LSD1 Downregulates

Caption: LSD1's role in gene expression regulation.

References

Comparative

Cross-Validation of T-448 (EOS-448) Activity in Diverse Cell Line Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals T-448 (also known as EOS-448 and GSK4428859A) is a human IgG1 anti-T-cell immunoreceptor with Ig and ITIM domains (TIGIT) monoclonal antibody currently unde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

T-448 (also known as EOS-448 and GSK4428859A) is a human IgG1 anti-T-cell immunoreceptor with Ig and ITIM domains (TIGIT) monoclonal antibody currently under investigation as a promising cancer immunotherapy. Its mechanism of action is multifaceted, primarily aimed at reinvigorating the anti-tumor immune response rather than direct cytotoxicity to cancer cells. This guide provides a comparative overview of T-448's activity validated across different in vitro cell line models, supported by experimental data and detailed protocols.

Mechanism of Action: A Multi-pronged Attack on Immune Suppression

T-448 functions as an immune checkpoint inhibitor by blocking the interaction of TIGIT with its ligands, such as CD155 (poliovirus receptor), which are often overexpressed on tumor cells. This blockade prevents the downstream inhibitory signals that suppress T cell and Natural Killer (NK) cell activity. A critical feature of T-448 is its functional Fc domain, which engages Fc gamma receptors (FcγR) on immune cells. This engagement leads to several key anti-tumor effects:

  • T-cell Activation: By blocking the TIGIT inhibitory pathway, T-448 restores and enhances the activation and proliferation of effector T-cells, enabling them to recognize and eliminate cancer cells more effectively.

  • Regulatory T-cell (Treg) Depletion: The FcγR engagement by T-448 mediates antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) of Tregs, which are highly immunosuppressive cells often found in the tumor microenvironment.

  • Modulation of Antigen-Presenting Cells (APCs): T-448 can modulate the function of APCs, such as dendritic cells (DCs), to enhance T-cell priming and activation.

Comparative In Vitro Activity of T-448

As T-448's primary mechanism is immune-mediated, its "activity" is typically not measured by traditional IC50 values for direct cancer cell killing. Instead, its potency is assessed in co-culture systems that recapitulate the interaction between immune cells and cancer cells. The following table summarizes the functional activity of T-448 in various cell-based assays.

Assay Type Cell Lines Utilized Key Findings Quantitative Readout (Example)
T-cell Activation Assay Jurkat-TIGIT reporter cells co-cultured with CHO-K1-PVR cellsT-448 effectively blocks the TIGIT/PVR interaction, leading to increased T-cell activation.EC50 for luciferase reporter activation
Treg Depletion Assay Human Peripheral Blood Mononuclear Cells (PBMCs)EOS-448 preferentially depletes Tregs and progenitor exhausted T cells.[1]Percentage reduction in FoxP3+ CD4+ T-cells
Cytokine Release Assay Co-culture of PBMCs with various cancer cell lines (e.g., NSCLC, colorectal)T-448 treatment leads to a significant increase in the release of pro-inflammatory cytokines such as IFN-γ and IL-2 by activated T-cells.Concentration of cytokines (pg/mL)
NK Cell-Mediated Cytotoxicity NK cells co-cultured with PVR-positive cancer cell lines (e.g., Raji)T-448 enhances NK cell-mediated killing of tumor cells.Percentage of specific lysis of target cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate T-448 activity.

T-cell Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of an anti-TIGIT antibody to block the TIGIT-PVR inhibitory signal and restore T-cell activation.

Cell Lines:

  • Effector Cells: Jurkat T-cells stably expressing human TIGIT and a luciferase reporter gene under the control of an NFAT response element.

  • Target Cells: Chinese Hamster Ovary (CHO-K1) cells engineered to express human PVR and a T-cell receptor (TCR) activating protein.

Protocol:

  • Seed the CHO-K1-PVR target cells in a 96-well plate and allow them to adhere overnight.

  • The following day, add serial dilutions of T-448 or an isotype control antibody to the wells.

  • Add the Jurkat-TIGIT effector cells to the wells.

  • Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator.

  • After incubation, add a luciferase substrate to each well.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the level of T-cell activation.

Regulatory T-cell (Treg) Depletion Assay

This assay assesses the ability of T-448 to eliminate immunosuppressive Tregs from a mixed immune cell population via its Fc-mediated effector functions.

Cells:

  • Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

Protocol:

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate.

  • Add serial dilutions of T-448 or an isotype control antibody to the cells.

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD4, CD25, and FoxP3.

  • Analyze the cell populations by flow cytometry to determine the percentage of CD4+CD25+FoxP3+ Tregs remaining in each condition.

Cytokine Release Assay

This assay measures the production of key cytokines by T-cells upon activation, which is a hallmark of a productive anti-tumor immune response.

Cells:

  • Human PBMCs.

  • A panel of cancer cell lines expressing TIGIT ligands (e.g., CD155).

Protocol:

  • Isolate PBMCs from healthy donors.

  • Seed the cancer cell lines in a 96-well plate and allow them to adhere.

  • Add the PBMCs to the wells containing the cancer cells.

  • Add T-448 or a control antibody to the co-culture.

  • Incubate for 48-72 hours.

  • Collect the culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Visualizing the Pathways and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

T448_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 CD155->CD226 Binding Inhibition Inhibitory Signal TIGIT->Inhibition Activation Activation Signal CD226->Activation TCR TCR TCR->Activation T448 T-448 T448->TIGIT Blocks Binding Experimental_Workflow cluster_setup Assay Setup cluster_coculture Co-culture cluster_analysis Analysis ImmuneCells Isolate Immune Cells (PBMCs, T-cells, NK cells) CoCulture Co-culture Immune Cells with Tumor Cells ImmuneCells->CoCulture TumorCells Culture Tumor Cell Lines TumorCells->CoCulture AddT448 Add T-448 / Controls CoCulture->AddT448 TCellActivation T-cell Activation (e.g., Reporter Assay, Marker Expression) AddT448->TCellActivation TregDepletion Treg Depletion (Flow Cytometry) AddT448->TregDepletion CytokineRelease Cytokine Release (ELISA, Multiplex) AddT448->CytokineRelease

References

Validation

Comparative Analysis of Epigenetic Modifiers: A Focus on T-448

In the dynamic field of epigenetics, a diverse array of small molecules is being investigated for their therapeutic potential in oncology and other diseases. This guide provides a comparative overview of the novel epigen...

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of epigenetics, a diverse array of small molecules is being investigated for their therapeutic potential in oncology and other diseases. This guide provides a comparative overview of the novel epigenetic modifier T-448 against other well-established and emerging compounds that target similar pathways. The objective is to offer researchers, scientists, and drug development professionals a data-driven resource for evaluating the performance and mechanistic nuances of these agents.

Introduction to T-448

Further research is needed to fully characterize the specific target and mechanism of action of T-448. Preliminary investigations suggest its involvement in the modulation of key epigenetic pathways, positioning it as a compound of interest for further preclinical and clinical studies. This guide will contextualize the available data on T-448 with that of other epigenetic modifiers, providing a framework for its potential applications.

Comparative Efficacy and Selectivity

To understand the therapeutic potential of T-448, it is crucial to compare its efficacy and selectivity with other epigenetic modifiers. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Selected Epigenetic Modifiers

CompoundTarget(s)IC50 (nM)Cell Line(s)Reference
T-448 Putative Epigenetic TargetData Not AvailableNot Applicable-
Vorinostat (SAHA)Pan-HDAC50-100Various Cancer Cell Lines
Entinostat (MS-275)HDAC1, 2, 3200-1000Various Cancer Cell Lines
Tazemetostat (EZH2i)EZH22.5Lymphoma Cell Lines
Decitabine (DNMTi)DNMT1100-500Leukemia Cell Lines

Table 2: In Vivo Antitumor Activity

CompoundMouse ModelDosing RegimenTumor Growth Inhibition (%)Reference
T-448 Data Not AvailableNot ApplicableNot Applicable-
VorinostatA549 Xenograft100 mg/kg, daily55
TazemetostatDLBCL Xenograft200 mg/kg, twice daily70
DecitabineAML Xenograft1 mg/kg, 5 days/week60

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of epigenetic modifiers is essential for a deeper understanding of their mechanisms. The following diagrams illustrate a generalized signaling pathway targeted by many epigenetic drugs and a typical experimental workflow for their evaluation.

epigenetic_pathway cluster_nucleus Nucleus cluster_enzymes Epigenetic Modifiers cluster_cellular_processes Cellular Processes DNA DNA Chromatin Chromatin DNA->Chromatin Histones Histones Histones->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression HDAC HDACs HDAC->Histones Deacetylation HAT HATs HAT->Histones Acetylation DNMT DNMTs DNMT->DNA Methylation HMT HMTs HMT->Histones Methylation Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis T448 T-448 T448->HDAC Inhibition? Other_Inhibitors Other Inhibitors (e.g., Vorinostat, Tazemetostat) Other_Inhibitors->HDAC Inhibition EZH2 EZH2 Other_Inhibitors->EZH2 Inhibition EZH2->Histones Methylation

Caption: Generalized signaling pathway of epigenetic modification.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Compound_Screening Compound Screening IC50_Determination IC50 Determination Compound_Screening->IC50_Determination Selectivity_Assay Selectivity Profiling IC50_Determination->Selectivity_Assay Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Selectivity_Assay->Cell_Based_Assays Xenograft_Model Xenograft Model Establishment Cell_Based_Assays->Xenograft_Model Drug_Administration Drug Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment Efficacy_Comparison Efficacy Comparison Tumor_Measurement->Efficacy_Comparison Toxicity_Assessment->Efficacy_Comparison PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Efficacy_Comparison->PK_PD_Analysis

Caption: Typical experimental workflow for evaluating epigenetic modifiers.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments commonly used in the evaluation of epigenetic modifiers.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting HDAC enzyme activity.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trichostatin A (TSA) as a positive control

  • Test compound (e.g., T-448)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (TSA) in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well, followed by the test compound or control.

  • Incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Add a developer solution containing a protease to stop the reaction and generate the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~360 nm/~460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., T-448)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well clear microplates

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

While comprehensive data on T-448 is still emerging, this guide provides a foundational comparison with other established epigenetic modifiers. The provided tables, diagrams, and protocols offer a framework for researchers to design and interpret experiments aimed at elucidating the therapeutic potential of novel compounds in this class. As more data on T-448 becomes available, this guide can be updated to provide a more direct and detailed comparative analysis.

Comparative

A Comparative Analysis of EOS-448 and Other Anti-TIGIT Monoclonal Antibodies in Oncology

For Researchers, Scientists, and Drug Development Professionals The T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) has emerged as a promising inhibitory immune checkpoint for cancer therapy. This repo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) has emerged as a promising inhibitory immune checkpoint for cancer therapy. This report provides a comparative analysis of EOS-448 (GSK4428859A), a human IgG1 anti-TIGIT monoclonal antibody, and its functional analogs—other anti-TIGIT antibodies in clinical development. This guide synthesizes preclinical and clinical data to objectively compare their performance, mechanisms of action, and therapeutic potential.

Executive Summary

EOS-448 is an antagonistic anti-TIGIT antibody with a functional Fc region designed to engage Fc gamma receptors (FcγR), leading to a multi-pronged anti-tumor response. This includes not only blocking the TIGIT inhibitory pathway but also depleting regulatory T cells (Tregs) and activating other immune cells. This Fc-engaging mechanism is a key differentiator from some other anti-TIGIT antibodies that have been designed with a "silent" Fc region to minimize effector functions. Clinical trial data for EOS-448 and its analogs, such as tiragolumab, vibostolimab, and domvanalimab, have shown varying degrees of efficacy and safety, highlighting the nuances of targeting the TIGIT pathway.

Comparative Performance of Anti-TIGIT Antibodies

The clinical development of anti-TIGIT antibodies has been marked by both promising results and notable setbacks. The following tables summarize key clinical trial data for EOS-448 and its main competitors in non-small cell lung cancer (NSCLC), a primary indication for this class of drugs.

Table 1: Efficacy of Anti-TIGIT Antibodies in Clinical Trials (NSCLC)
Antibody (Trial Name) Treatment Arm Control Arm Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Citation
EOS-448 (NCT04335253) Monotherapy-Advanced solid tumors (immune-resistant)1 partial response out of 20 evaluable patientsNot Reported[1][2][3]
Tiragolumab (CITYSCAPE) Tiragolumab + AtezolizumabPlacebo + AtezolizumabPD-L1-positive metastatic NSCLC38.8% vs. 20.6%5.6 months vs. 3.9 months[4][5][6][7]
PD-L1-high (TPS ≥50%)69% vs. 24.1%16.6 months vs. 4.1 months[4][5]
Vibostolimab (KeyVibe-002) Vibostolimab/Pembrolizumab + DocetaxelDocetaxel alonePreviously treated metastatic NSCLC29.9%5.6 months[8]
Vibostolimab/Pembrolizumab aloneDocetaxel alonePreviously treated metastatic NSCLC6.0%2.7 months[9][8]
Domvanalimab (ARC-7) Domvanalimab + ZimberelimabZimberelimab alonePD-L1-high metastatic NSCLC41%12.0 months[10][11][12][13][14]
Domvanalimab + Zimberelimab + EtrumadenantZimberelimab alonePD-L1-high metastatic NSCLC40%10.9 months[10][13][14]

TPS: Tumor Proportion Score

Table 2: Safety Profile of Anti-TIGIT Antibodies in Clinical Trials (NSCLC)
Antibody (Trial Name) Treatment Arm Most Common Treatment-Related Adverse Events (TRAEs) Grade ≥3 TRAEs Citation
EOS-448 (NCT04335253) MonotherapyPruritus, infusion-related reaction, fatigue, pyrexia, maculopapular rash, eczema, hypothyroidism, increased blood creatinineNo drug-related Grade 3-4 AEs reported in the initial monotherapy dose escalation[1][2]
Tiragolumab (CITYSCAPE) Tiragolumab + AtezolizumabInfusion-related reactions, stiffness, dry skin, fatigue, rash22.4%[4][5]
Vibostolimab (KeyVibe-002) Vibostolimab/Pembrolizumab + DocetaxelImmune-mediated adverse events, infusion reactionsNot specified[9]
Domvanalimab (ARC-7) Domvanalimab + ZimberelimabNausea, fatigue, constipation, dyspnea, pneumonia, decreased appetite, diarrhea47%[10][13][14]
Domvanalimab + Zimberelimab + EtrumadenantNausea, fatigue, constipation, dyspnea, pneumonia, decreased appetite, diarrhea52%[10][13][14]

Mechanism of Action: The Role of the Fc Domain

A critical differentiator among anti-TIGIT antibodies is the design of their Fc domain, which determines their ability to engage FcγRs on immune cells.

  • Fc-Engaging Antibodies (e.g., EOS-448): These antibodies, typically of the IgG1 isotype, are designed to bind to FcγRs, leading to Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and other effector functions. Preclinical studies with EOS-448 have shown that this FcγR engagement is crucial for its anti-tumor activity, which is mediated by the depletion of TIGIT-high expressing cells, including immunosuppressive Tregs and terminally exhausted CD8+ T cells, within the tumor microenvironment.[9] This approach also leads to the activation of antigen-presenting cells and NK cells.

  • Fc-Silent Antibodies (e.g., Domvanalimab): These antibodies are engineered to have minimal or no binding to FcγRs. The therapeutic rationale for this design is to primarily block the TIGIT-CD155 interaction, thereby preventing the inhibitory signaling cascade without depleting TIGIT-expressing immune cells. The goal is to reinvigorate exhausted T cells rather than eliminate them.

The choice between an Fc-engaging and an Fc-silent approach represents a key strategic decision in the development of anti-TIGIT therapies, with each having a distinct biological rationale and potential therapeutic window.

Signaling Pathways and Experimental Workflows

TIGIT Signaling Pathway and a-TIGIT Antibody Intervention

The following diagram illustrates the TIGIT signaling pathway and the mechanisms of action for both Fc-engaging and Fc-silent anti-TIGIT antibodies.

TIGIT_Signaling_Pathway TIGIT Signaling and a-TIGIT Antibody MOA cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell / NK Cell cluster_Myeloid_NK Myeloid Cell / NK Cell cluster_mab TIGIT Signaling and a-TIGIT Antibody MOA CD155 CD155/PVR TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds (competes with TIGIT) SHP1 SHP-1 TIGIT->SHP1 Recruits Activation T Cell Activation CD226->Activation Promotes Inhibition Inhibition SHP1->Inhibition Leads to Fc_gamma_R FcγR ADCC ADCC Fc_gamma_R->ADCC Mediates ADCC->TIGIT Depletes TIGIT+ cells Fc_engaging_mAb Fc-Engaging a-TIGIT (EOS-448) Fc_engaging_mAb->TIGIT Blocks Binding Fc_engaging_mAb->Fc_gamma_R Binds Fc_silent_mAb Fc-Silent a-TIGIT Fc_silent_mAb->TIGIT Blocks Binding

TIGIT Signaling and Antibody Mechanisms of Action
General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of anti-TIGIT antibodies typically involves in vivo tumor models and ex vivo assays with human cells. The following diagram outlines a general workflow.

Preclinical_Workflow Preclinical Evaluation of a-TIGIT Antibodies cluster_in_vivo In Vivo Murine Model cluster_ex_vivo Ex Vivo Human PBMC Assay Tumor_Implantation Tumor Cell Implantation (e.g., MC38, CT26) Treatment Antibody Administration (a-TIGIT, a-PD1, combo) Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Immune_Profiling Immune Cell Analysis (Flow Cytometry) Treatment->Immune_Profiling PBMC_Isolation Isolate PBMCs Co_culture Co-culture PBMCs with Target Cells + Antibody PBMC_Isolation->Co_culture ADCC_Assay ADCC/Cytotoxicity Assay (e.g., Calcein Release) Co_culture->ADCC_Assay Cytokine_Analysis Cytokine Profiling (e.g., ELISA, Luminex) Co_culture->Cytokine_Analysis

General Preclinical Evaluation Workflow

Experimental Protocols

In Vivo Murine Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of anti-TIGIT antibodies alone and in combination with other checkpoint inhibitors.

General Protocol:

  • Cell Lines: Syngeneic mouse tumor cell lines such as MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) are commonly used.

  • Animal Model: 6-8 week old female C57BL/6 or BALB/c mice are typically used.

  • Tumor Implantation: 0.5-1 x 10^6 tumor cells are injected subcutaneously into the flank of the mice.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. Antibodies (e.g., murine anti-TIGIT, anti-PD-1, or isotype control) are administered intraperitoneally at specified doses and schedules (e.g., 10 mg/kg, twice weekly).

  • Efficacy Assessment: Tumor volume is measured 2-3 times per week with calipers. Body weight is also monitored as a measure of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested for immune cell profiling by flow cytometry to assess changes in T cell subsets (CD8+, Tregs), activation markers (Ki67, CD69), and effector molecules (Granzyme B, IFN-γ).

Ex Vivo Human PBMC ADCC Assay

Objective: To determine the ability of Fc-engaging anti-TIGIT antibodies to induce ADCC against TIGIT-expressing target cells.

General Protocol:

  • Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by Ficoll-Paque density gradient centrifugation.

  • Target Cells: A human cell line engineered to express high levels of TIGIT is used as target cells.

  • Labeling: Target cells are labeled with a fluorescent dye such as Calcein AM, which is released upon cell lysis.

  • Assay Setup: Labeled target cells are incubated with varying concentrations of the anti-TIGIT antibody or an isotype control in a 96-well plate.

  • Co-culture: Effector PBMCs are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 25:1 or 50:1).

  • Incubation: The plate is incubated for 4-6 hours at 37°C.

  • Readout: The amount of Calcein AM released into the supernatant is measured using a fluorescence plate reader. The percentage of specific lysis is calculated relative to maximum lysis (induced by a detergent) and spontaneous release controls.[15][16]

Flow Cytometry for Immune Cell Profiling

Objective: To phenotype and quantify immune cell populations in peripheral blood and tumor tissue from clinical trial participants.

Representative Panel for T Cell Subsets: A typical flow cytometry panel for monitoring T cell responses to anti-TIGIT therapy would include antibodies against the following markers:

  • Lineage Markers: CD45, CD3, CD4, CD8

  • Regulatory T Cell Markers: CD25, CD127, FoxP3

  • Immune Checkpoint Receptors: TIGIT, PD-1, CTLA-4, LAG-3

  • Activation/Exhaustion Markers: Ki67, CD69, HLA-DR, CD38

  • Memory/Effector Markers: CD45RA, CCR7

General Staining Protocol:

  • Sample Preparation: Whole blood is collected in heparinized tubes. For tumor tissue, single-cell suspensions are prepared by mechanical and enzymatic digestion.

  • Surface Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against surface markers.

  • Fixation and Permeabilization: For intracellular targets like FoxP3 and Ki67, cells are fixed and permeabilized using a commercially available kit.

  • Intracellular Staining: Cells are then incubated with antibodies against intracellular antigens.

  • Acquisition: Stained cells are acquired on a multi-color flow cytometer.

  • Analysis: Data is analyzed using specialized software to gate on specific cell populations and quantify marker expression.[17][18][19][20]

Conclusion

EOS-448 is a potent anti-TIGIT antibody with a distinct Fc-engaging mechanism of action that has shown early signs of clinical activity. The comparative analysis with other anti-TIGIT antibodies reveals a diverse landscape of therapeutic strategies, with the role of the Fc domain being a central point of differentiation. While combination therapies with anti-PD-1/L1 agents appear to be the most promising approach for this class, the optimal design of an anti-TIGIT antibody and the patient populations most likely to benefit are still under active investigation. The recent discontinuation of the EOS-448 development program for non-small cell lung cancer highlights the challenges in this competitive field. Nevertheless, the wealth of preclinical and clinical data generated for EOS-448 and its analogs provides valuable insights for the continued development of next-generation immunotherapies targeting the TIGIT pathway.

References

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.